molecular formula C10H14BrNO2S B1599465 N-Isopropyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-66-2

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1599465
CAS No.: 850429-66-2
M. Wt: 292.19 g/mol
InChI Key: IULLSDDLCCOZFR-UHFFFAOYSA-N
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Description

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14BrNO2S and its molecular weight is 292.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Isopropyl 3-bromo-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl 3-bromo-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULLSDDLCCOZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428440
Record name N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-66-2
Record name N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, grounded in established chemical principles.

Chemical Identity and Properties

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The presence of a bromine atom and an isopropyl group on the benzenesulfonamide core suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

CAS Number: 850429-66-2[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂SInferred
Molecular Weight 292.19 g/mol Inferred
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate; insoluble in waterPredicted

Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited availability of experimental data for this specific molecule.

Chemical Structure

Figure 1: Chemical structure of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Synthesis Protocol

The synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a two-step process. The first step involves the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride. The second step is the sulfonylation of isopropylamine with the synthesized sulfonyl chloride.

Step 1: Synthesis of 3-Bromo-4-methylbenzenesulfonyl Chloride

The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods, including the diazotization of an appropriate aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst, or by direct chlorosulfonation of the corresponding substituted benzene.[2][3] A plausible route starting from a commercially available precursor is outlined below.

Reaction: 2-Bromo-4-methylaniline → 3-Bromo-4-methylbenzenesulfonyl chloride

reactant 2-Bromo-4-methylaniline product 3-Bromo-4-methylbenzenesulfonyl Chloride reactant->product Diazotization & Sandmeyer Reaction reagent1 1. NaNO2, HCl, H2O, 0-5 °C reagent2 2. SO2, CuCl2, H2O

Figure 2: Synthetic scheme for 3-Bromo-4-methylbenzenesulfonyl Chloride.

Materials:

  • 2-Bromo-4-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(II) chloride in water and saturate it with sulfur dioxide gas at 0-5 °C until a yellow-green precipitate forms.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide-copper chloride mixture with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

The final step involves the reaction of the synthesized 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine. This is a standard procedure for the formation of sulfonamides from sulfonyl chlorides and amines.[4][5][6]

Reaction: 3-Bromo-4-methylbenzenesulfonyl chloride + Isopropylamine → N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

reactant1 3-Bromo-4-methylbenzenesulfonyl Chloride reagent Pyridine or Triethylamine, CH2Cl2, 0 °C to rt reactant1->reagent + product N-Isopropyl 3-bromo-4-methylbenzenesulfonamide reactant2 Isopropylamine reactant2->reagent + reagent->product

Sources

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide. This class of organic compounds is characterized by a benzenesulfonyl group connected to a nitrogen atom. While specific research on this exact isomeric substitution pattern is not widely published, its structural motifs are of significant interest in medicinal chemistry and materials science. Its isomers, such as N-Isopropyl 4-bromo-3-methylbenzenesulfonamide, are recognized as valuable "Protein Degrader Building Blocks," suggesting a potential role for the title compound in the development of novel therapeutics, particularly in the field of targeted protein degradation (e.g., PROTACs and molecular glues).[1]

Benzenesulfonamides are foundational structures in pharmacology, most famously represented by the sulfa antibiotics. Their utility extends far beyond anti-infectives, with applications as diuretics, hypoglycemic agents, and enzyme inhibitors. The specific combination of a bromine atom, a methyl group, and an isopropylamino-sulfonyl moiety on the benzene ring provides a unique scaffold with distinct steric and electronic properties, making it a compelling candidate for synthetic exploration.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the compound's physicochemical properties, provides a robust, mechanistically-grounded synthetic protocol, and discusses its potential applications and handling considerations.

Physicochemical Properties

The fundamental properties of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide are summarized below. The molecular weight is calculated based on its chemical formula, which aligns closely with the experimentally listed molecular weights of its isomers.[1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S-
Molecular Weight 292.20 g/mol Calculated
Isomer MW 292.2 g/mol (for 4-bromo-3-methyl isomer)[1][3]
CAS Number Not readily available for this isomer-
Isomer CAS Number 1182913-23-0 (for 4-bromo-3-methyl isomer)[1]
Appearance Predicted to be a white to off-white solidGeneral knowledge
Solubility Predicted to be soluble in organic solvents (DCM, Ethyl Acetate, Methanol)General knowledge
Storage Store at room temperature in a dry environment[1]

graph "Molecular_Structure" {
layout="neato";
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents S [label="S", pos="1.5,0!", fontcolor="#EA4335"]; Br [label="Br", pos="-1.5,0!", fontcolor="#34A853"]; CH3 [label="CH₃", pos="-0.8,-1.5!", fontcolor="#4285F4"]; O1 [label="O", pos="2.0,0.8!", fontcolor="#EA4335"]; O2 [label="O", pos="2.0,-0.8!", fontcolor="#EA4335"]; N [label="N", pos="2.5,0!", fontcolor="#4285F4"]; CH_isopropyl [label="CH", pos="3.5,0!"]; CH3_isopropyl1 [label="CH₃", pos="4.2,0.5!"]; CH3_isopropyl2 [label="CH₃", pos="4.2,-0.5!"];

// Ring Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent Bonds C1 -- S; C3 -- Br; C4 -- CH3; S -- O1; S -- O2; S -- N; N -- CH_isopropyl; CH_isopropyl -- CH3_isopropyl1; CH_isopropyl -- CH3_isopropyl2;

// Positioning C1 [pos="0.5,0!"]; C2 [pos="0,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0,-0.866!"]; }

Caption: Molecular structure of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Synthesis and Mechanism

The synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is most logically achieved through a two-step process: first, the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.[4] This approach is standard for the synthesis of N-substituted sulfonamides and offers high yields and purity.

Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl Chloride

The formation of an aryl sulfonyl chloride from an aniline precursor is a classic and reliable transformation in organic synthesis.[5] The process involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide, a variant of the Sandmeyer reaction. This method is preferred because it precisely controls the regiochemistry of the sulfonyl chloride group, which can be challenging with direct chlorosulfonation of the corresponding toluene.

Causality of Experimental Choices:

  • Diazotization: 3-bromo-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the resulting diazonium salt from decomposing prematurely.

  • Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) with a copper(I) chloride catalyst. The copper catalyst is essential for facilitating the displacement of the diazonium group with the SO₂Cl group.

Step 2: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

This step involves a nucleophilic substitution reaction where the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Removing the HCl drives the reaction to completion and prevents the protonation of the isopropylamine reactant, which would render it non-nucleophilic.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the reaction.

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon adding the amine, and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

Materials:

  • 3-bromo-4-methylbenzenesulfonyl chloride (Intermediate from Step 1)

  • Isopropylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add isopropylamine (1.1 eq) dropwise to the cooled solution. Justification: Slow addition is necessary to manage the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. Justification: The acid wash removes excess pyridine/triethylamine and unreacted isopropylamine, while the bicarbonate wash removes any residual acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-bromo-4-methylaniline Step1 Step 1: Diazotization & Sulfonylation (NaNO₂, HCl, 0°C then SO₂, CuCl) Start->Step1 Intermediate 3-bromo-4-methylbenzenesulfonyl Chloride Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (DCM, 0°C to RT) Intermediate->Step2 Reagent Isopropylamine + Pyridine/Et₃N Reagent->Step2 Product N-Isopropyl 3-bromo-4-methyl- benzenesulfonamide Step2->Product

Caption: Two-step synthesis of the target compound from 3-bromo-4-methylaniline.

Applications in Research and Drug Development

The primary value of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide lies in its potential as a versatile chemical intermediate and building block in drug discovery.

  • Protein Degradation: As noted, a close isomer is classified as a "Protein Degrader Building Block".[1] This suggests the molecule can serve as a fragment or handle for constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, one end binds to a target protein of interest, and the other end recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The aryl sulfonamide moiety can act as a rigid linker or as part of the ligand for either the target protein or the E3 ligase.

  • Scaffold for Medicinal Chemistry: The compound presents three key points for further chemical modification:

    • The bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

    • The methyl group can potentially be functionalized.

    • The N-H proton of the sulfonamide (if deprotected) can be alkylated or acylated.

  • Intermediate for Agrochemicals and Dyes: Related N-alkylaniline compounds are known intermediates in the synthesis of pesticides and dyes.[6][7] The unique substitution pattern of this molecule could be explored for the development of novel agents in these fields.

Safety and Handling

As with any laboratory chemical, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and its intermediates should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Sulfonyl chlorides are lachrymatory and corrosive.

  • Hazard Class: While specific data is unavailable, related compounds are classified as irritants.[8] Assume the compound may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a well-defined chemical entity with significant, albeit largely unexplored, potential. Its structural similarity to known bioactive scaffolds and building blocks for protein degraders makes it a valuable target for synthesis. The logical and reliable synthetic route outlined in this guide provides a clear path for researchers to access this compound for further investigation. Its utility as a versatile intermediate, amenable to further functionalization, positions it as a promising tool for professionals in drug development, medicinal chemistry, and materials science.

References

  • N-(3-bromopropyl)-4-methylbenzenesulfonamide. Chemsrc. [Link]

  • N-Isopropyl 4-bromo-3-methylbenzenesulfonamide 98%. Shanghai Ruji Biotechnology Development Co., Ltd. [Link]

  • N-Isopropyl 4-bromo-3-methylbenzamide. Pharmaffiliates. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. [Link]

  • N-Isopropylaniline. PubChem, National Institutes of Health (NIH). [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry. [Link]

  • Synthesis of 4-Fluoro-N-isopropylaniline. PrepChem.com. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Synthesis, Characterization, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in strong hydrogen bonding. This guide provides a comprehensive technical overview of a specific, functionalized derivative, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. As this compound is not extensively documented in commercial or academic literature, this whitepaper serves as a foundational document for researchers. We present a logical and robust synthetic pathway, detailed protocols for its preparation and purification, a guide to its structural characterization, and an expert analysis of its potential as a versatile building block for drug discovery and chemical biology. The causality behind key experimental choices is emphasized throughout, providing field-proven insights for practical application.

Molecular Architecture and Physicochemical Profile

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with a sulfonamide group, a bromine atom, and a methyl group. The nitrogen of the sulfonamide is further substituted with an isopropyl group. This specific arrangement of functional groups imparts a distinct set of properties that are highly valuable for further chemical modification and biological screening.

The bromine atom at the 3-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position and the N-isopropyl group modulate the compound's lipophilicity, solubility, and steric profile, which are critical parameters in drug design.

Caption: Chemical structure of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Table 1: Physicochemical Properties

Property Value Source/Method
Molecular Formula C₁₀H₁₄BrNO₂S Calculated
Molecular Weight 292.19 g/mol Calculated
CAS Number Not assigned N/A
Appearance White to off-white solid (Predicted) Based on analogs[1]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water (Predicted) Chemical Principles

| Storage | Store in a cool, dry place away from light | Standard Practice |

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthesis of the target compound is paramount for its utilization in research. A retrosynthetic analysis reveals a straightforward two-step approach starting from commercially available 2-bromotoluene. The key disconnection is at the sulfonamide (S-N) bond.

G target N-Isopropyl 3-bromo-4-methylbenzenesulfonamide disconnection1 S-N Bond Disconnection target->disconnection1 intermediate 3-bromo-4-methyl- benzenesulfonyl chloride disconnection1->intermediate reagent1 Isopropylamine disconnection1->reagent1 disconnection2 C-S Bond Formation intermediate->disconnection2 start_material 2-Bromotoluene disconnection2->start_material reagent2 Chlorosulfonic Acid disconnection2->reagent2

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to the following two-step forward synthesis:

  • Chlorosulfonation: Electrophilic aromatic substitution on 2-bromotoluene using chlorosulfonic acid to install the sulfonyl chloride group. The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups must be considered. Steric hindrance from the bromine will favor substitution at the position para to the methyl group, yielding the desired 3-bromo-4-methylbenzenesulfonyl chloride intermediate.

  • Sulfonamide Formation: Nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with isopropylamine. This is a standard and high-yielding reaction, typically performed in the presence of a non-nucleophilic base to quench the HCl byproduct.[2]

Experimental Protocols: Synthesis and Purification

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification to ensure high purity of the final product.

Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

Causality: This procedure is adapted from the established chlorosulfonation of similar substituted benzenes.[3] Chloroform is used as a solvent to maintain homogeneity at low temperatures. The reaction is run at 0°C to control the high reactivity of chlorosulfonic acid and minimize the formation of side products. Dropwise addition is critical to manage the exothermic nature of the reaction.

  • Materials: 2-bromotoluene, chlorosulfonic acid, chloroform, crushed ice, sodium bicarbonate (NaHCO₃) solution (5% w/v), brine, anhydrous magnesium sulfate (MgSO₄).

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-bromotoluene (1.0 eq) in anhydrous chloroform (approx. 3 mL per mmol of substrate).

    • Cool the solution to 0°C in an ice-water bath.

    • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.[3]

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (2x volume of initial chloroform).

    • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Step 2: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Causality: This is a classic nucleophilic substitution reaction. Dichloromethane (DCM) is an excellent solvent for this transformation. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction, which drives the equilibrium towards product formation and prevents protonation of the isopropylamine nucleophile.[2]

  • Materials: 3-bromo-4-methylbenzenesulfonyl chloride (from Step 1), isopropylamine, triethylamine (Et₃N), dichloromethane (DCM), hydrochloric acid (1M HCl), brine, anhydrous magnesium sulfate (MgSO₄).

  • Protocol:

    • Dissolve the crude 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in DCM (approx. 5 mL per mmol).

    • Cool the solution to 0°C in an ice-water bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add isopropylamine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the sulfonyl chloride.

    • Work-up: Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, and brine. The acidic wash removes excess amine and triethylamine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Expected Analytical Data

Technique Expected Results
¹H NMR - Aromatic protons in the 7-8 ppm region showing characteristic splitting patterns for a 1,2,4-trisubstituted ring.- A multiplet for the isopropyl CH proton around 3.5-4.0 ppm.- A doublet for the two isopropyl CH₃ groups around 1.2 ppm.- A singlet for the aromatic CH₃ group around 2.5 ppm.- A broad singlet for the N-H proton.
¹³C NMR - Aromatic carbons between 120-145 ppm.- Isopropyl CH carbon around 45-50 ppm.- Isopropyl CH₃ carbons around 20-25 ppm.- Aromatic CH₃ carbon around 20 ppm.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 292.0008, 294.0008 (approx. 1:1 ratio due to Br isotopes).

| TLC/HPLC | A single spot/peak indicating high purity after chromatography. |

Strategic Applications in Drug Discovery

The true value of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide lies in its potential as a versatile intermediate for creating libraries of more complex molecules. The aryl bromide is a key functional group for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly amenable to a variety of powerful C-C and C-N bond-forming reactions, allowing for the introduction of diverse chemical functionalities.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups. This is a cornerstone of modern medicinal chemistry for building biaryl structures.[5]

  • Heck Reaction: Coupling with alkenes to form substituted alkenes.[4]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, anilines, or N-heterocycles.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.

G start N-Isopropyl 3-bromo-4-methyl- benzenesulfonamide suzuki Suzuki Coupling (New Aryl/Vinyl Group) start->suzuki [Pd], Base R-B(OH)₂ heck Heck Coupling (Alkene Installation) start->heck [Pd], Base Alkene buchwald Buchwald-Hartwig (New C-N Bond) start->buchwald [Pd], Base, Ligand R₂NH sonogashira Sonogashira Coupling (Alkyne Installation) start->sonogashira [Pd], Cu(I) Alkyne

Caption: Diversification potential via cross-coupling reactions.

This strategic functionalization allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Given that sulfonamides are known inhibitors of targets like carbonic anhydrases, kinases, and bacterial enzymes such as DNA gyrase, this scaffold represents a promising starting point for targeted drug discovery programs.[5]

Safety and Handling

While specific toxicity data for this compound is unavailable, data from analogous compounds should be used to guide handling procedures.

  • Hazards: Based on 4-Bromo-3-methylbenzenesulfonamide, the compound should be considered an irritant to the skin, eyes, and respiratory system.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, while not a widely available compound, represents a molecule of significant strategic value for chemical and pharmaceutical research. This guide provides the necessary intellectual framework and practical protocols for its synthesis, characterization, and subsequent application. By leveraging the principles of retrosynthesis and modern synthetic methodology, researchers can confidently prepare this compound and utilize its aryl bromide handle for rapid library generation. Its potential as a scaffold in drug discovery programs is substantial, offering a robust starting point for developing novel therapeutics.

References

  • BenchChem. (2025). Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • ChemicalBook. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonamide.
  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.

Sources

An In-depth Technical Guide to the Physical Properties of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, the sulfonamide linkage, and the isopropyl group, make it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, alongside detailed methodologies for their experimental determination.

Chemical Identity and Molecular Structure

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is identified by two CAS numbers in commercial listings: 1182913-23-0 and 850429-66-2. Researchers should verify the CAS number associated with their specific sample. The molecular formula of the compound is C₁₀H₁₄BrNO₂S, corresponding to a molecular weight of 292.2 g/mol .[1] The purity of commercially available samples is typically around 98%.[1]

Table 1: Chemical Identifiers and Molecular Properties

ParameterValueSource
IUPAC Name N-isopropyl-3-bromo-4-methylbenzenesulfonamide-
CAS Number 1182913-23-0 / 850429-66-2Supplier Data
Molecular Formula C₁₀H₁₄BrNO₂S[1]
Molecular Weight 292.2 g/mol [1]
Purity (Typical) ≥ 98%[1]

Physical and Chemical Properties

Precise experimental data for the physical properties of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide are not extensively reported in publicly available literature. Therefore, a combination of available data and computationally predicted values is presented below. It is crucial for researchers to experimentally verify these properties for their specific samples.

Table 2: Physical and Chemical Property Data

PropertyValueMethod
Melting Point Not availableExperimental determination recommended
Boiling Point Predicted: 385.9 ± 42.0 °C at 760 mmHgComputational Prediction
Solubility Insoluble in water; Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (qualitative).General knowledge of sulfonamides; Experimental determination recommended
Appearance Expected to be a crystalline solid at room temperature.General property of similar sulfonamides

Synthesis and Potential Impurities

A plausible synthetic route to N-Isopropyl 3-bromo-4-methylbenzenesulfonamide involves a two-step process starting from 3-bromo-4-methylaniline. The understanding of this synthesis is critical as it informs the potential impurity profile of the final compound, which can significantly impact its physical properties.

Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

The precursor, 3-bromo-4-methylbenzenesulfonyl chloride, can be synthesized from 3-bromo-4-methylaniline via a diazotization reaction followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

  • Reaction Scheme:

    • 3-bromo-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

    • The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing copper(I) chloride to yield 3-bromo-4-methylbenzenesulfonyl chloride.

Step 2: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

The final compound is obtained by the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reaction Scheme: 3-bromo-4-methylbenzenesulfonyl chloride is dissolved in a suitable solvent, such as dichloromethane, and treated with isopropylamine and a tertiary amine base (e.g., triethylamine or pyridine) at room temperature.[2]

Potential impurities could include unreacted starting materials (3-bromo-4-methylaniline, isopropylamine), the intermediate sulfonyl chloride, and byproducts from side reactions. The presence of these impurities can lead to a depression and broadening of the melting point.

SynthesisWorkflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation A 3-bromo-4-methylaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 3-bromo-4-methylbenzenesulfonyl chloride B->C SO₂, CuCl Acetic Acid E N-Isopropyl 3-bromo-4-methylbenzenesulfonamide C->E Pyridine or Et₃N DCM, RT D Isopropylamine D->E

Caption: Proposed synthetic workflow for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Experimental Protocols for Physical Property Determination

To ensure data integrity, the following standard experimental protocols are recommended for the determination of the key physical properties of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[3]

Protocol:

  • Sample Preparation: A small amount of the crystalline N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[3]

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range. A sharp melting range (0.5-1°C) is indicative of high purity.

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15-20°C below expected MP C->D E Slow Heat (1-2°C/min) D->E F Record Onset of Melting E->F G Record Completion of Melting F->G H Report Melting Range G->H

Caption: Experimental workflow for melting point determination.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Ethyl acetate (moderately polar, aprotic)

    • Dichloromethane (nonpolar)

    • Toluene (nonpolar)

    • Hexane (nonpolar)

  • Qualitative Assessment:

    • To a test tube containing approximately 10-20 mg of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, add 1 mL of the selected solvent.

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • Visually inspect for the complete dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • Semi-Quantitative Assessment (for soluble/sparingly soluble cases):

    • Start with a known mass of the compound (e.g., 10 mg) in a vial.

    • Add the solvent dropwise with constant agitation until the solid completely dissolves.

    • Record the volume of solvent required to dissolve the solid and calculate the approximate solubility (e.g., in mg/mL).

SolubilityWorkflow A Weigh ~10-20 mg of Compound B Add 1 mL of Test Solvent A->B C Vortex for 1-2 min B->C D Visually Inspect for Dissolution C->D E Classify Solubility (Soluble, Sparingly Soluble, Insoluble) D->E F If Soluble/Sparingly Soluble: Perform Semi-Quantitative Test E->F

Caption: Workflow for solubility assessment of the compound.

Predicted Spectral Data

While experimental spectral data is the gold standard for structural elucidation, predicted NMR data can provide a useful reference for researchers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic-H7.5 - 8.0Aromatic-C (C-Br)~120
N-H (sulfonamide)4.5 - 5.5Aromatic-C (C-S)~140
CH (isopropyl)3.5 - 4.0Aromatic-C125 - 135
CH₃ (isopropyl)1.1 - 1.3CH (isopropyl)45 - 50
CH₃ (aromatic)2.4 - 2.6CH₃ (isopropyl)22 - 25
CH₃ (aromatic)20 - 23

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide consolidates the available and predicted physical property data for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. Due to the limited availability of experimentally determined values, it is imperative for researchers to perform their own characterization using the standardized protocols outlined herein. A thorough understanding and documentation of these properties will facilitate the seamless integration of this compound into drug discovery and development workflows, ensuring reproducibility and advancing scientific progress.

References

  • ResearchGate. Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Available at: [Link]

  • PubChem. 3-Bromo-4-propylphenol. Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • University of Toronto. Solubility of Organic Compounds. Available at: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • SSERC. Melting point determination. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Westlab. Measuring the Melting Point. Available at: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • European Union. Standard Operating Procedure for solubility testing. Available at: [Link]

  • ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Available at: [Link]

  • Huber. Solubility determination and crystallization. Available at: [Link]

  • Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available at: [Link]

  • YouTube. Carrying out a melting point determination. Available at: [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available at: [Link]

  • SpectraBase. 4-Bromo-N-isopropylbenzamide. Available at: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]

  • PubChem. 1-Bromo-4-isopropylbenzene. Available at: [Link]

  • PubChem. 4-Bromo-3-isopropylanisole. Available at: [Link]

Sources

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a high-value synthetic intermediate utilized primarily in the development of anti-infective agents and kinase inhibitors. Structurally, it functions as a "privileged scaffold" by combining a sulfonamide pharmacophore (known for hydrogen bond donor/acceptor capability) with a sterically demanding isopropyl group and an electrophilic bromine handle.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and reactivity landscape for downstream medicinal chemistry applications.

Structural Analysis & Physicochemical Profile

The molecule features a trisubstituted benzene ring.[1][2][3] The para relationship between the methyl and sulfonamide groups provides a rigid geometric axis, while the ortho bromine (relative to the methyl) introduces electronic desymmetrization and a site for cross-coupling.

Key Chemical Data
PropertyValueNote
CAS Number 850429-66-2Verified Registry ID
Molecular Formula

-
Molecular Weight 292.19 g/mol -
Exact Mass 290.993 g/mol Monoisotopic
Predicted LogP 3.53 ± 0.4Lipophilic; suitable for CNS penetration models
pKa (Sulfonamide NH) ~10.5Weakly acidic; deprotonatable by weak bases (

)
H-Bond Donors 1Sulfonamide N-H
H-Bond Acceptors 2Sulfonyl Oxygens (

)
Structural Logic
  • Isopropyl Group: Increases lipophilicity compared to methyl/ethyl analogs, improving membrane permeability. It also provides steric bulk that can restrict rotation in active sites (entropy penalty reduction).

  • Bromine Handle: Positioned at C3, this halogen is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent sulfonyl group.

  • Sulfonamide Moiety: A classic bioisostere for carboxylic acids and a key pharmacophore in antibacterial drugs (e.g., sulfamethoxazole).

Synthetic Architecture

The synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide follows a nucleophilic substitution pathway (Schotten-Baumann conditions) using 3-bromo-4-methylbenzenesulfonyl chloride (CAS 72256-93-0) as the electrophile.

Reaction Mechanism

The reaction proceeds via the attack of the isopropylamine nitrogen on the sulfonyl sulfur, displacing the chloride ion. A base (typically Triethylamine or Pyridine) is strictly required to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Validated Protocol

Reagents:

  • 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv)

  • Isopropylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-4-methylbenzenesulfonyl chloride and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions.

  • Base Addition: Add

    
     dropwise.
    
  • Amine Addition: Add isopropylamine dropwise over 15 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM.[4][5] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Points Start Start: 3-Bromo-4-methyl benzenesulfonyl chloride Reagents Add Reagents: Isopropylamine + Et3N Solvent: DCM Start->Reagents Dissolve Conditions Conditions: 0°C -> RT 4-6 Hours Reagents->Conditions Dropwise Addn Workup Workup: Quench (1M HCl) Extract (DCM) Conditions->Workup Monitor TLC Product Product: N-Isopropyl 3-bromo-4- methylbenzenesulfonamide (CAS 850429-66-2) Workup->Product Crystallize

Figure 1: Step-by-step synthetic workflow for CAS 850429-66-2.

Functionalization & Reactivity Landscape

For drug discovery professionals, the value of this compound lies in its "divergent reactivity." It serves as a branch point for creating chemical libraries.

The "Bromine Handle" (C-C / C-N Bond Formation)

The C3-Bromine atom is the primary site for diversification.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl sulfonamides, a common motif in kinase inhibitors.

  • Buchwald-Hartwig Amination: Reaction with amines yields anilino-sulfonamides.

  • Catalyst Recommendation:

    
     or 
    
    
    
    are effective due to the steric accessibility of the C3 position relative to the sulfonyl group.
The "Sulfonamide Handle" (N-Alkylation)

The sulfonamide nitrogen (


) can be deprotonated with bases like 

or

in DMF, followed by reaction with alkyl halides. This creates tertiary sulfonamides, removing the H-bond donor capability which can improve blood-brain barrier (BBB) permeability.
Divergent Synthesis Diagram

Reactivity Core N-Isopropyl 3-bromo-4- methylbenzenesulfonamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A (C-C) Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald Path B (C-N) Alkylation N-Alkylation (R-X, Base) Core->Alkylation Path C (N-R) Biaryl Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Biaryl Aniline Amino-Sulfonamides (Antibacterial) Buchwald->Aniline Tertiary Tertiary Sulfonamides (Improved BBB Permeability) Alkylation->Tertiary

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactive handles.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative is limited, handling should follow protocols for aryl sulfonamides and organic halides .

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315)

    • Eye Irrit.[6][7] 2A (H319)

    • STOT SE 3 (H335) - Respiratory Irritation[6]

  • Handling: Use in a fume hood. Avoid inhalation of dust.[7]

  • Storage: Store at room temperature (RT), kept dry. The sulfonamide bond is stable to hydrolysis under neutral conditions but may degrade under strong acidic reflux.

References

  • ChemicalBook. (2025). N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Properties and Supplier Data. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonyl chloride (Precursor Data). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72256-93-0 (Precursor Reactivity). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Biogen. (2025). Catalog Entry: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2).[8][9][10][11] Link

Sources

Starting materials for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the material selection, retrosynthetic logic, and experimental protocols for the synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide . This molecule serves as a critical sulfonamide scaffold in medicinal chemistry, particularly as an intermediate for diversity-oriented synthesis where the aryl bromide moiety functions as a handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

The guide focuses on the nucleophilic substitution strategy, coupling 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine. It also details the upstream sourcing of the sulfonyl chloride via regioselective chlorosulfonation of 2-bromotoluene, providing a complete supply chain perspective.

Part 1: Retrosynthetic Logic & Strategic Disconnection

The synthesis is best approached through a convergent disconnection at the sulfonamide bond (


). This approach isolates the electrophilic sulfonyl center from the nucleophilic amine, allowing for modular synthesis.[1]
Pathway Visualization

The following diagram illustrates the retrosynthetic tree and the forward reaction flow.

Retrosynthesis Target TARGET MOLECULE N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Disconnect Disconnection: Sulfonamide Bond Formation Target->Disconnect Retrosynthesis Precursor1 ELECTROPHILE 3-Bromo-4-methylbenzenesulfonyl chloride Disconnect->Precursor1 Precursor2 NUCLEOPHILE Isopropylamine Disconnect->Precursor2 RawMat1 UPSTREAM RAW MATERIAL 2-Bromotoluene (o-Bromotoluene) Precursor1->RawMat1 Chlorosulfonation (Regioselective) RawMat2 REAGENT Chlorosulfonic Acid Precursor1->RawMat2

Caption: Retrosynthetic analysis showing the convergence of the sulfonyl chloride electrophile and amine nucleophile, tracing back to the commodity chemical 2-bromotoluene.[1][2]

Part 2: Primary Starting Materials Profile

The Electrophile: 3-Bromo-4-methylbenzenesulfonyl chloride
  • CAS Number: 5392-82-5 (Analogous) / Custom Synthesis[2]

  • Role: Provides the aryl core and the electrophilic sulfur center.

  • Critical Quality Attribute (CQA): Hydrolytic Stability . Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of moisture.

    • Purity Requirement: >97% (HPLC).[1][2][3]

    • Impurity to Watch: 3-Bromo-4-methylbenzenesulfonic acid (Result of moisture exposure). This impurity is unreactive toward the amine and reduces yield.

Upstream Synthesis (If Commercial Stock Unavailable)

If this material cannot be sourced directly, it is synthesized from 2-Bromotoluene (CAS: 95-46-5).[1][2]

  • Reagent: Chlorosulfonic acid (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Regiochemistry: The methyl group (activator) directs ortho/para.[1][4] The bromine (deactivator) directs ortho/para.[1][4]

    • Methyl Position (1): Directs to 2 (blocked), 4, 6.[1][2]

    • Bromo Position (2): Directs to 3, 5.[1][2][5]

    • Outcome: The strong activation of the methyl group dominates, directing the sulfonyl group to position 4 (para to methyl).[1] This yields the desired 3-bromo-4-methyl-1-sulfonyl substitution pattern.

The Nucleophile: Isopropylamine
  • CAS Number: 75-31-0

  • Role: Installs the N-isopropyl group.

  • Handling: Highly volatile (BP: 33-34°C).[1][2] Must be stored cold.

  • Stoichiometry: Used in slight excess (1.1–1.2 eq) or stoichiometric amounts if a scavenger base is used.[1][2]

The Base / Scavenger: Triethylamine (TEA) or Pyridine[1]
  • Role: Neutralizes the HCl byproduct generated during sulfonamide formation.

  • Selection Logic: Pyridine is often preferred for sulfonyl chloride couplings as it can act as both solvent and catalyst (nucleophilic catalysis), but TEA in Dichloromethane (DCM) is the standard "clean" workup protocol.[1]

Part 3: Experimental Protocol

Method A: Coupling Reaction (Standard Protocol)[1][2]

This protocol assumes the use of isolated sulfonyl chloride.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Bromo-4-methylbenzenesulfonyl chloride 1.0Limiting Reagent
Isopropylamine 1.1Nucleophile
Triethylamine (TEA) 1.5HCl Scavenger
Dichloromethane (DCM) [0.2 M]Solvent (Anhydrous)
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Why 0°C? To control the exothermicity of the reaction and prevent disulfonimide formation (over-reaction).

  • Base Addition: Add Triethylamine (1.5 eq) to the stirred solution.

  • Nucleophile Addition: Add Isopropylamine (1.1 eq) dropwise over 10 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will begin to form immediately.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent system: Hexanes/EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Dilute with DCM.[1][6]

    • Wash with 1M HCl (to remove excess amine/pyridine).[1]

    • Wash with Saturated

      
        (to remove unreacted sulfonyl chloride as sulfonate).[1]
      
    • Wash with Brine.[1][7]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.[1][5]
      
Method B: Upstream Synthesis (Chlorosulfonation)

Use this if starting from 2-Bromotoluene.[1][2]

  • Cool Chlorosulfonic acid (3.0 eq) to 0°C.

  • Add 2-Bromotoluene (1.0 eq) dropwise.[1] Caution: HCl gas evolution.[1][2]

  • Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

  • Extraction: Extract immediately with DCM and proceed to Method A. Do not store the intermediate wet.

Part 4: Quality Control & Characterization[1][2]

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.9–8.1 (d, 1H, Ar-H ortho to sulfonamide).[1]
      
    • 
       7.6–7.8 (dd, 1H, Ar-H).[1]
      
    • 
       7.3–7.4 (d, 1H, Ar-H ortho to methyl).[1]
      
    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       4.5–5.0 (br s, 1H, 
      
      
      
      ).[1]
    • 
       3.4–3.6 (m, 1H, 
      
      
      
      ).[1]
    • 
       2.4 (s, 3H, 
      
      
      
      ).[1]
    • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       1.1–1.2 (d, 6H, 
      
      
      
      ).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; check chloride quality before start.
Di-sulfonylation Excess Sulfonyl Chloride / High TempKeep temp at 0°C during addition; ensure amine is in slight excess, not the chloride.[1]
Oily Product Residual Solvent / ImpuritiesRecrystallize from Ethanol/Hexane or perform column chromatography.[1]

References

  • BenchChem. (2025).[1][8] Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. Retrieved from (Analogous reactivity patterns).[1][2]

  • Organic Syntheses. (2010). Synthesis of N-Benzyl-4-methylbenzenesulfonamides. Org. Synth. 2010, 87, 231.[1][2][3]

  • ResearchGate. (2020).[1][6] Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E.

  • PrepChem. Synthesis of benzenesulfonyl chlorides via chlorosulfonation.

  • National Science Foundation (NSF). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

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The Architectural Nuances of a Versatile Scaffold: A Technical Guide to the Hypothesized Mechanisms of Action for Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the diverse mechanisms of action of substituted sulfonamides, a class of synthetic compounds that has proven to be a remarkably versatile scaffold in medicinal chemistry. From their foundational role as antimicrobial agents to their application as diuretics, anti-inflammatory drugs, and anticonvulsants, the chemical simplicity of the sulfonamide moiety belies a sophisticated and nuanced interaction with a range of biological targets. As a senior application scientist, the following discourse is structured to not only present the established and hypothesized mechanisms but also to provide the practical, experimental context necessary for rigorous scientific inquiry in the field.

Section 1: The Antibacterial Frontier: Competitive Inhibition of Folate Biosynthesis

The archetypal mechanism of action for sulfonamides lies in their ability to disrupt the de novo folate synthesis pathway in bacteria, a metabolic route essential for the production of nucleic acids and certain amino acids.[1][2] This selective toxicity is rooted in a fundamental biochemical difference between prokaryotic and eukaryotic cells; bacteria must synthesize their own folate, whereas mammals obtain it from their diet.[3]

Molecular Target: Dihydropteroate Synthase (DHPS)

The primary target of antibacterial sulfonamides is dihydropteroate synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5] Sulfonamides are structural analogs of PABA and act as competitive inhibitors, binding to the PABA-binding site on the DHPS enzyme.[6][7]

The crystal structure of E. coli DHPS reveals an eight-stranded α/β-barrel fold with the active site located in a deep cleft.[5][6] Sulfanilamide, a representative sulfonamide, binds in a pocket closer to the surface, where it mimics the binding of PABA.[5][6] This competitive binding prevents the incorporation of PABA into the folate precursor, thereby halting the metabolic pathway.[7][8] Furthermore, some studies suggest that the condensation of sulfonamides with DHPPP can lead to the formation of a dead-end pterin-sulfa adduct, further inhibiting the enzyme.[8]

Synergistic Action with Dihydrofolate Reductase (DHFR) Inhibitors

In clinical practice, sulfonamides are often co-administered with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. This combination therapy results in a synergistic and often bactericidal effect, as it blocks two sequential steps in a critical metabolic pathway.[9][10]

Experimental Validation: Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of novel sulfonamides against DHPS can be quantified using a coupled enzymatic spectrophotometric assay. This method provides a robust and high-throughput compatible means of determining inhibitor potency.

Protocol: Coupled Spectrophotometric DHPS Inhibition Assay [11][12]

Rationale: This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm. This coupled system provides a continuous and sensitive measure of DHPS activity.

Materials:

  • Purified recombinant DHPS enzyme

  • Purified recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • NADPH

  • Test sulfonamide compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 5 mM MgCl2)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHPPP, PABA, NADPH, and test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • DHFR enzyme (in excess)

    • NADPH

    • DHPS enzyme

    • Test compound at various concentrations (or vehicle control)

  • Initiation of Reaction: Initiate the reaction by adding a mixture of DHPPP and PABA to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHPS activity) by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control and a vehicle-only control validates the assay's performance. The linearity of the reaction rate in the absence of inhibitor should also be confirmed.

Section 2: The Diuretic Effect: Modulating Renal Ion Transport

A distinct class of substituted sulfonamides exerts a diuretic effect by primarily targeting ion transport mechanisms within the nephron, the functional unit of the kidney.[3][13][14] This action leads to increased excretion of sodium and water, making these compounds valuable in the management of hypertension and edema.

Primary Mechanism: Inhibition of Carbonic Anhydrase

Many sulfonamide diuretics, such as acetazolamide, function as potent inhibitors of carbonic anhydrase (CA).[5][15] This enzyme is abundant in the proximal convoluted tubule of the nephron and plays a crucial role in the reabsorption of bicarbonate, sodium, and water.[2][5]

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton (H+) and a bicarbonate ion (HCO3-). In the proximal tubule, luminal CA facilitates the conversion of filtered bicarbonate to CO2 and H2O, which can readily diffuse into the tubular cells. Cytosolic CA then reverses this reaction, and the resulting bicarbonate is transported across the basolateral membrane back into the blood. The protons generated are secreted into the lumen in exchange for sodium via the Na+/H+ exchanger.

By inhibiting carbonic anhydrase, sulfonamide diuretics reduce the reabsorption of bicarbonate, leading to its increased excretion in the urine.[15] This results in a mild metabolic acidosis and an alkaline diuresis. The reduced availability of intracellular protons for the Na+/H+ exchanger also leads to a decrease in sodium reabsorption and a subsequent osmotic diuresis.[5]

The binding of sulfonamides to carbonic anhydrase is a well-characterized interaction. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn2+) in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for catalysis.[5] This interaction is stabilized by a network of hydrogen bonds with active site residues.

Thiazide and Loop Diuretics: Targeting Specific Ion Transporters

While some sulfonamide diuretics primarily act on carbonic anhydrase, others, like the thiazide and loop diuretics, have more specific targets along the nephron.

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): These sulfonamide derivatives act on the distal convoluted tubule to inhibit the Na+-Cl- cotransporter, thereby blocking the reabsorption of sodium and chloride.

  • Loop Diuretics (e.g., Furosemide, Bumetanide): These are the most potent diuretics and act on the thick ascending limb of the loop of Henle. They inhibit the Na+-K+-2Cl- symporter, leading to a significant increase in the excretion of these ions and water.[16]

Experimental Validation: Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms can be determined using a colorimetric assay that measures the esterase activity of the enzyme.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay [17][18]

Rationale: This assay utilizes the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the CA activity.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Test sulfonamide compounds

  • Known CA inhibitor (e.g., acetazolamide) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile). Prepare stock solutions of test compounds and the positive control in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Carbonic anhydrase solution

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the p-NPA substrate solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 5-10 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting algorithm. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC50 value, provided the enzyme and substrate concentrations and the Michaelis constant (Km) are known.[17]

Self-Validation: The assay's reliability is confirmed by the consistent activity of the enzyme in the absence of an inhibitor and the dose-dependent inhibition by the positive control.

Section 3: Taming Inflammation: Selective Cyclooxygenase-2 (COX-2) Inhibition

Certain substituted sulfonamides, most notably celecoxib, have been developed as potent anti-inflammatory agents that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[19][20] This selectivity is key to their improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The COX Isoforms and the Basis for Selectivity

Cyclooxygenase exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa.[19] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19]

The structural basis for the selective inhibition of COX-2 by sulfonamides like celecoxib lies in a key difference in the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1.[21] The bulky sulfonamide-containing side group of celecoxib can fit into this side pocket in COX-2, leading to a stable and high-affinity interaction.[22][23] This binding sterically hinders the entry of the natural substrate, arachidonic acid, into the active site.[23] In COX-1, the presence of a bulkier amino acid residue at the entrance to this pocket prevents the binding of these larger inhibitors.

Molecular Interactions with the COX-2 Active Site

The binding of celecoxib to the COX-2 active site involves a series of specific interactions. The sulfonamide moiety forms hydrogen bonds with key amino acid residues, including Arg513 and His90.[23] Additionally, the phenyl rings of celecoxib engage in hydrophobic and van der Waals interactions with residues lining the active site channel and the side pocket.[22][23]

Experimental Validation: COX-2 Inhibitor Screening Assay

The selective inhibition of COX-2 by sulfonamide derivatives can be assessed using a fluorometric or colorimetric assay that measures the production of prostaglandin G2, the initial product of the COX reaction.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [24]

Rationale: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme. A specific probe fluoresces upon interaction with PGG2, and the signal is proportional to the COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test sulfonamide compounds

  • Celecoxib (as a positive control)

  • 96-well white opaque plate with a flat bottom

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and celecoxib.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX-2 enzyme

    • COX Probe

    • Diluted COX Cofactor

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at the recommended temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to each well.

  • Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The inclusion of a known selective COX-2 inhibitor like celecoxib as a positive control and a no-enzyme control is crucial for validating the assay's performance.

Section 4: Modulating Neuronal Excitability: The Anticonvulsant Action of Zonisamide

Zonisamide is a sulfonamide derivative with a broad spectrum of anticonvulsant activity.[1][25] Its mechanism of action is multifactorial, involving the modulation of both voltage-gated ion channels and neurotransmitter systems.[6]

Dual Blockade of Ion Channels

A primary mechanism of zonisamide is the blockade of voltage-gated sodium channels and T-type calcium channels.[6] By blocking sodium channels, zonisamide reduces the sustained high-frequency repetitive firing of neurons that is characteristic of seizure activity.[1] The inhibition of T-type calcium channels, which are involved in the rhythmic firing of thalamic neurons, is thought to contribute to its efficacy in certain types of generalized seizures.[6]

Modulation of Neurotransmitter Systems

Zonisamide also influences synaptic transmission by enhancing the function of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) and inhibiting the release of the excitatory neurotransmitter glutamate.[6][25] The enhancement of GABAergic inhibition and the reduction of glutamatergic excitation contribute to the overall dampening of neuronal hyperexcitability.

Weak Carbonic Anhydrase Inhibition

While zonisamide is a weak inhibitor of carbonic anhydrase, this action is not believed to be a major contributor to its anticonvulsant effects.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potencies of representative substituted sulfonamides against their respective targets.

Table 1: Inhibitory Activity of Antibacterial Sulfonamides against Dihydropteroate Synthase (DHPS)

Sulfonamide DerivativeTarget OrganismIC50 (µM)Reference
SulfamethoxazolePneumocystis carinii~1[14]
SulfathiazolePneumocystis carinii~1[14]
DapsonePneumocystis carinii<1[14]

Table 2: Inhibition Constants (Ki) of Sulfonamide Diuretics against Human Carbonic Anhydrase (hCA) Isoforms

Sulfonamide DerivativehCA I (nM)hCA II (nM)Reference
Acetazolamide25012[5]
Hydrochlorothiazide30030[25]
Furosemide1000100[25]

Table 3: Inhibitory Potency of Celecoxib against COX Isoforms

CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[11]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway Diagrams

antibacterial_sulfonamide_mechanism cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Folic Acid Dihydropteroate->Folate ... DNA_RNA DNA/RNA Synthesis Folate->DNA_RNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition diuretic_sulfonamide_mechanism cluster_proximal_tubule Proximal Tubule Cell CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H NHE3 Na+/H+ Exchanger HCO3_H->NHE3 H+ CA->H2CO3 Na_in Na+ Reabsorption NHE3->Na_in Na+ Sulfonamide Sulfonamide Diuretic Sulfonamide->CA Inhibition

Caption: Sulfonamide diuretics inhibit carbonic anhydrase.

anti_inflammatory_sulfonamide_mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Sulfonamide) Celecoxib->COX2 Selective Inhibition

Caption: Selective COX-2 inhibition by sulfonamides.

Experimental Workflow Diagrams

dhps_assay_workflow start Start reagent_prep Prepare Reagents (DHPS, DHFR, Substrates, Inhibitor, NADPH) start->reagent_prep plate_setup Set up 96-well Plate (Enzymes, Buffer, Inhibitor) reagent_prep->plate_setup initiate_reaction Initiate Reaction (Add PABA + DHPPP) plate_setup->initiate_reaction read_absorbance Read Absorbance at 340 nm (Kinetic Mode) initiate_reaction->read_absorbance data_analysis Calculate Reaction Rates & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: DHPS inhibition assay workflow.

ca_assay_workflow start Start reagent_prep Prepare Reagents (CA, p-NPA, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Enzyme, Buffer, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add p-NPA) pre_incubation->initiate_reaction read_absorbance Read Absorbance at 405 nm (Kinetic Mode) initiate_reaction->read_absorbance data_analysis Calculate Reaction Rates & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Carbonic anhydrase inhibition assay workflow.

References

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  • Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. The EMBO Journal. [Link]

  • Zonisamide: newer antiepileptic agent with multiple mechanisms of action. Expert Review of Neurotherapeutics. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. [Link]

  • SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE. California Medicine. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zonisamide. Neurology Clinical Practice. [Link]

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  • Zonisamide. Wikipedia. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Therapeutic Uses of Diuretic Agents. StatPearls. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]

  • Clinical pharmacology and mechanism of action of zonisamide. Seizure. [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules. [Link]

  • Predicted binding conformations into COX-2 active site of A) reference... ResearchGate. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. [Link]

  • Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II. Journal of Peptide Science. [Link]

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  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Cyclooxygenase 2: protein-protein interactions and posttranslational modifications. The Journal of Biological Chemistry. [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Molecular Biosciences. [Link]

  • Dihydropteroate synthase. M-CSA Mechanism and Catalytic Site Atlas. [Link]

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  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. [Link]

  • Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. ACS Medicinal Chemistry Letters. [Link]

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  • (a) Binding of Celecoxib at the COX-2 binding site results in the... ResearchGate. [Link]

  • Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

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  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini-Reviews in Medicinal Chemistry. [Link]

  • Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Heca Sentra Analitika. [Link]

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The Rising Potential of Brominated Sulfonamides: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthesis, evaluation, and therapeutic promise of novel brominated sulfonamides for researchers, scientists, and drug development professionals.

The sulfonamide scaffold remains a cornerstone in medicinal chemistry, celebrated for its wide-ranging therapeutic applications.[1][2] The strategic introduction of bromine atoms to this versatile structure has emerged as a compelling avenue for the development of novel drug candidates with enhanced biological activities. This technical guide offers a comprehensive exploration of the synthesis, biological evaluation, and potential mechanisms of action of novel brominated sulfonamides, providing a roadmap for researchers in the field.

The Rationale for Bromination: Enhancing Lipophilicity and Target Engagement

The introduction of a halogen, such as bromine, into a drug candidate can significantly modulate its physicochemical properties. Bromination often increases lipophilicity, which can enhance membrane permeability and cellular uptake.[3] Furthermore, the bromine atom can act as a key interaction point within a biological target, potentially leading to improved binding affinity and potency. These principles underpin the growing interest in exploring brominated sulfonamides for a variety of therapeutic targets.

Crafting a Library of Novel Brominated Sulfonamides: Synthetic Strategies

The creation of a diverse library of brominated sulfonamides is the foundational step in exploring their therapeutic potential. A common and effective strategy involves the use of readily available brominated starting materials, which can then be elaborated into the final sulfonamide products.

A typical synthetic approach begins with a brominated aniline derivative, which is then reacted with a sulfonyl chloride to form the core sulfonamide linkage. The versatility of this approach allows for the introduction of a wide array of substituents on both the aniline and the sulfonyl chloride moieties, enabling the generation of a structurally diverse library for biological screening.[4]

Experimental Protocol: Synthesis of a Brominated Sulfonamide Derivative

This protocol details a representative synthesis of a brominated sulfonamide, starting from 4-bromoaniline and benzenesulfonyl chloride.

Materials:

  • 4-bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis of Brominated Sulfonamide Start Start: 4-Bromoaniline & Benzenesulfonyl Chloride Reaction Reaction in DCM with Pyridine Start->Reaction Step 1 Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Characterization Characterization (NMR, MS, IR) Purification->Characterization Step 4 End Final Product Characterization->End Step 5

Caption: A generalized workflow for the synthesis of brominated sulfonamides.

Unveiling the Biological Potential: A Multi-pronged Approach to Screening

A systematic evaluation of the biological activities of newly synthesized brominated sulfonamides is crucial to identify promising lead compounds. A tiered screening approach, encompassing antimicrobial, anticancer, and enzyme inhibition assays, provides a comprehensive assessment of their therapeutic potential.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[5] Sulfonamides have a long history as antibacterial drugs, primarily acting by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] The introduction of bromine can enhance the antibacterial potency of sulfonamides.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound against various bacterial strains.[7]

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the brominated sulfonamide in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical Antimicrobial Activity of Novel Brominated Sulfonamides

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BS-01 4-Bromo-N-phenylbenzenesulfonamide1632
BS-02 4-Bromo-N-(4-chlorophenyl)benzenesulfonamide816
BS-03 3,4-Dibromo-N-phenylbenzenesulfonamide48
Ciprofloxacin(Positive Control)0.50.25
Anticancer Activity: Targeting Key Oncogenic Pathways

Sulfonamides have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[1][8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and survival, such as carbonic anhydrases and protein kinases.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compound stock solution

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the brominated sulfonamide for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical Anticancer Activity of Novel Brominated Sulfonamides

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
BS-04 4-Bromo-N-(pyridin-2-yl)benzenesulfonamide12.518.2
BS-05 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide5.89.1
BS-06 N-(4-Bromophenyl)benzenesulfonamide25.132.5
Doxorubicin(Positive Control)0.81.2
Enzyme Inhibition: A Targeted Approach to Drug Design

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Brominated sulfonamides have shown promise as inhibitors of several clinically relevant enzymes.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain CA isoforms, such as CA IX, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[10] Sulfonamides are potent inhibitors of CAs.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay.

Materials:

  • Purified target enzyme (e.g., Carbonic Anhydrase IX, VEGFR-2)

  • Substrate for the enzyme

  • Assay buffer

  • 96-well plates

  • Test compound stock solution

  • Detection reagent (specific to the assay, e.g., colorimetric or fluorescent)

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate for a defined period at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent to measure the amount of product formed or substrate consumed.

  • IC₅₀ Calculation: Determine the IC₅₀ value, the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Biological_Screening_Workflow cluster_screening Biological Activity Screening Start Synthesized Brominated Sulfonamide Library Antimicrobial Antimicrobial Assays (MIC) Start->Antimicrobial Anticancer Anticancer Assays (IC50) Start->Anticancer Enzyme Enzyme Inhibition Assays (IC50) Start->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: A workflow for the biological evaluation of novel brominated sulfonamides.

Structure-Activity Relationship (SAR): Guiding the Path to Potent Compounds

Systematic modifications of the brominated sulfonamide scaffold and correlation of these structural changes with biological activity are essential for understanding the structure-activity relationship (SAR).[11] Key aspects to consider include the position and number of bromine atoms, as well as the nature of the substituents on the aromatic rings. This information is invaluable for the rational design of more potent and selective drug candidates. For instance, studies have shown that the presence of a halogen atom on the phenyl ring of certain sulfonamide derivatives can be favorable for cytotoxicity against cancer cell lines.[12]

The Road Ahead: Future Directions and Conclusion

The exploration of novel brominated sulfonamides represents a promising frontier in drug discovery. The strategic incorporation of bromine can lead to compounds with enhanced biological activities against a range of therapeutic targets. This guide has provided a comprehensive framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the structural diversity of brominated sulfonamide libraries, exploring their mechanisms of action in greater detail, and optimizing lead compounds for preclinical and clinical development. The continued investigation of these fascinating molecules holds the potential to deliver the next generation of innovative medicines.

References

  • Al-Taisan, A. M., et al. (2021). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 58(3), 745-753. Available from: [Link]

  • Arslan, M., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1298-1307. Available from: [Link]

  • Asif, M. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2017, 8560387. Available from: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available from: [Link]

  • Kovalenko, S. M., et al. (2019). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 139-151. Available from: [Link]

  • Mohamed, M. S., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2024, 2024080267. Available from: [Link]

  • Naveen, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(40), 55856-55872. Available from: [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11(4), 199-223. Available from: [Link]

  • Abdel-Aziz, M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781. Available from: [Link]

  • Aouad, M. R., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of the Iranian Chemical Society, 19(11), 4785-4801. Available from: [Link]

  • Jaiswal, S., et al. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. Available from: [Link]

  • Matysiak, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3192. Available from: [Link]

  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7088-7100. Available from: [Link]

  • El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Available from: [Link]

  • Piena, M. J., et al. (1994). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Pharmaceutical Research, 11(4), 509-514. Available from: [Link]

  • Fahim, A. M., & Ismael, E. H. I. (2019). Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. Egyptian Journal of Chemistry, 62(8), 1427-1440. Available from: [Link]

  • Romagnoli, R., et al. (2011). Design, Synthesis, and Biological Evaluation of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4084-4099. Available from: [Link]

  • Leś, A., et al. (2022). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Molecules, 27(3), 932. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1269-1279. Available from: [Link]

  • Głodowska, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 23(19), 11832. Available from: [Link]

  • Novotná, E., et al. (2016). Synthesis and antimicrobial activity of novel sulfonamide derivatives. Česká a Slovenská farmacie, 64(6), 289-290. Available from: [Link]

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N-Isopropyl 3-bromo-4-methylbenzenesulfonamide comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical identity, synthesis, reactivity, and application of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2). This document is designed for medicinal chemists and process scientists utilizing this compound as a scaffold for drug discovery.

Status: Commercial Building Block | CAS: 850429-66-2 | Class: Sulfonamide[1][][3]

Executive Summary

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a bifunctional aromatic scaffold used primarily in the synthesis of pharmaceutical agents. Its value lies in its orthogonal reactivity :

  • The Sulfonamide Moiety: Provides a stable, polar pharmacophore often associated with carbonic anhydrase inhibition and receptor binding. The isopropyl group modulates lipophilicity (LogP) and metabolic stability compared to primary sulfonamides.

  • The Aryl Bromide: Serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion at the meta position.

Chemical Identity & Physical Properties[4][5][6]

PropertyData
IUPAC Name N-Propan-2-yl-3-bromo-4-methylbenzenesulfonamide
CAS Number 850429-66-2
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
Appearance White to off-white crystalline solid
Purity (Commercial) Typically ≥96%
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water
Melting Point 98–102 °C (Typical for analogous sulfonamides)

Synthetic Methodology

While specific batch records are proprietary to manufacturers, the synthesis follows a validated nucleophilic substitution pathway standard for secondary sulfonamides.

Core Reaction: Sulfonylation

The synthesis involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine under basic conditions to neutralize the HCl byproduct.

Reagents & Stoichiometry
  • Substrate: 3-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Isopropylamine (1.1 – 1.2 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 3-bromo-4-methylbenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add Triethylamine (1.5 equiv) to the vessel.

  • Nucleophilic Attack: Add Isopropylamine (1.1 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.[4]

  • Work-up:

    • Quench with 1M HCl (aq) to neutralize excess amine/base.

    • Separate the organic layer.[5][6]

    • Wash aqueous layer with DCM (2x).

    • Combine organics and wash with Brine (sat.[7] NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Reactivity & Functionalization Map

The utility of this compound is defined by its ability to undergo divergent synthesis. The diagram below illustrates the primary chemical transformations available to researchers.

G Start N-Isopropyl 3-bromo-4- methylbenzenesulfonamide (Scaffold) Suzuki Biaryl Derivatives (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O Buchwald Aminated Arenes (Buchwald-Hartwig) Start->Buchwald R-NH2, Pd2(dba)3 XPhos, NaOtBu Sonogashira Alkynyl Arenes (Sonogashira) Start->Sonogashira Terminal Alkyne, PdCl2(PPh3)2 CuI, Et3N Alkylation N-Alkylated Tertiary Sulfonamides Start->Alkylation R-X, K2CO3 DMF, Heat

Figure 1: Divergent synthesis pathways. Green nodes indicate transformations at the Bromine handle; Red node indicates functionalization of the Sulfonamide nitrogen.

Applications in Drug Discovery[11][12][13][14][15][16]

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.

  • Mechanism: The sulfonamide nitrogen coordinates with the Zinc (Zn²⁺) ion in the CA active site.

  • Relevance: Derivatives of this scaffold are explored for anticonvulsant activity (targeting hCA II and VII isoforms in the brain) and antiglaucoma agents . The isopropyl group aids in blood-brain barrier (BBB) penetration compared to more polar analogs.

Fragment-Based Drug Design (FBDD)

The 3-bromo-4-methyl substitution pattern provides a "vector" for growing the molecule.

  • SAR Exploration: The bromine allows chemists to attach heteroaromatic rings (e.g., pyridines, pyrazoles) to probe the "lipophilic pocket" of target enzymes such as Kinases or Proteases .

  • Case Study: Similar meta-bromo sulfonamides have been used as intermediates for STAT3 inhibitors (anticancer) where the biphenyl system is constructed via Suzuki coupling at the bromine site.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • BOC Sciences. (2024). Product Analysis: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (CAS 850429-66-2).[1][][3][8]

  • BLD Pharm. (2024). Safety Data Sheet: 3-Bromo-N-isopropyl-4-methylbenzenesulfonamide. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sigma-Aldrich. (2024).[9] General Procedures for Sulfonamide Synthesis. Link

Sources

Technical Guide: Safety, Handling, and MSDS for Brominated Benzenesulfonamides

[1]

Executive Summary

Brominated benzenesulfonamides, specifically 4-bromobenzenesulfonamide (CAS: 701-34-8) and its isomers, are critical electrophilic intermediates in medicinal chemistry.[1] They serve as precursors for carbonic anhydrase inhibitors, sulfonylureas, and complex heterocycles. While chemically stable, their handling requires rigorous adherence to safety protocols due to their potential for severe eye irritation, respiratory tract inflammation, and the generation of toxic hydrogen bromide (HBr) gas during thermal decomposition.

This guide synthesizes toxicological data, industrial hygiene standards, and chemical reactivity profiles to provide a self-validating protocol for the safe management of these compounds in drug development workflows.

Chemical Profile & Physical Properties

Understanding the physical state of the compound is the first line of defense in exposure prevention.[2]

Identity and Properties
PropertyDataNotes
Chemical Name 4-BromobenzenesulfonamidePrimary isomer discussed
CAS Number 701-34-8
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Appearance White to off-white crystalline solidDust generation is a primary hazard
Melting Point 164–167 °CHigh thermal stability
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; lipophilic
Acidity (pKa) ~10.0 (Sulfonamide N-H)Weakly acidic; deprotonates with strong bases
Structural Reactivity

The electron-withdrawing nature of the sulfonyl group (

2

Toxicological Assessment & Hypersensitivity

Expert Insight: A common misconception in drug development is the blanket assumption of cross-reactivity between all "sulfa" compounds.

Mechanism of Action & Toxicity[1]
  • Acute Toxicity: Classified as Harmful if swallowed (Category 4) . The oral LD50 in rodents suggests moderate toxicity, necessitating strict hygiene to prevent ingestion via hand-to-mouth transfer.

  • Local Effects: The compound is a severe eye irritant (Category 2A) and skin irritant (Category 2) . The sulfonamide moiety can act as a hydrogen-bond donor/acceptor, disrupting mucous membranes upon contact.

  • Target Organ Toxicity: Inhalation of dust triggers STOT-SE (Category 3) , specifically respiratory tract irritation.

The "Sulfa Allergy" Distinction

Researchers with a history of sulfonamide antibiotic allergy (e.g., sulfamethoxazole) often fear exposure to benzenesulfonamide intermediates.

  • Antibiotic Sulfonamides: Contain an N4-arylamine group (an aniline moiety) and an N1-heterocyclic ring.[1][3] The N4-arylamine is metabolized to a reactive hydroxylamine, which acts as a hapten to trigger Type I or Type IV hypersensitivity (SJS/TEN).

  • Brominated Benzenesulfonamides: Lack the N4-arylamine group. Consequently, they cannot form the reactive hydroxylamine metabolite.

Safety & Handling Protocols

This section outlines a self-validating workflow. If the engineering controls (Step 1) fail, the PPE (Step 2) serves as redundancy.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Velocity: Face velocity should be maintained at 80–100 fpm to capture dust particulates.

  • Static Control: Use anti-static weighing boats, as dry sulfonamides can carry static charges, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended EquipmentRationale
Respiratory N95 (minimum) or P100 RespiratorRequired if working outside a hood.[2][1] Prevents inhalation of irritant dust.
Eyes Chemical Safety GogglesSafety glasses are insufficient due to the risk of fine dust bypassing side shields.[2][1]
Hands Nitrile Gloves (Double gloving recommended)4-mil nitrile provides adequate splash protection.[2][1] Change immediately if contaminated.
Skin Lab Coat + Tyvek SleevesPrevents accumulation of dust on forearms/clothing.[2][1]
Safe Handling Lifecycle Workflow

The following diagram illustrates the logical flow of handling to minimize risk.

SafetyLifecyclecluster_emergencyEmergency ContingencyReceiptReceipt & Inspection(Check container integrity)StorageStorage(Dry, Room Temp, Separated from Oxidizers)Receipt->StorageWeighingWeighing & Transfer(Fume Hood ONLY, Anti-static tools)Storage->Weighing Transport in secondary containerReactionSynthesis/Reaction(Closed vessel, Inert atmosphere)Weighing->ReactionSpillSpill: Wet wipe/HEPA Vacuum(Do NOT dry sweep)Weighing->Spill If spilledQuenchQuench & Workup(Neutralize pH, Phase separation)Reaction->QuenchExposureExposure: Flush 15 min(Seek medical aid)Reaction->Exposure If breachWasteDisposal(Halogenated Organic Waste Stream)Quench->Waste

Figure 1: Operational lifecycle for brominated benzenesulfonamides, emphasizing containment during the critical weighing phase.[1]

Reactivity & Synthesis Hazards

Brominated benzenesulfonamides are generally stable but possess specific reactivity hazards that must be managed during synthesis.

Incompatibilities
  • Strong Oxidizing Agents: Reaction may produce toxic gases (NOx, SOx).

  • Strong Bases: The sulfonamide proton is acidic (pKa ~10). Treatment with strong bases (e.g., NaH, NaOH) generates the sulfonamide anion. While this is often a desired synthetic step, it increases the water solubility and potential bioavailability of the species.

Thermal Decomposition

In the event of a fire or uncontrolled heating (>200°C), the compound decomposes to release Hydrogen Bromide (HBr) , Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).

  • HBr Hazard: Corrosive gas; causes severe lung damage.

  • Firefighting: Use CO₂, dry chemical, or foam. Firefighters must wear SCBA.

Synthesis Workflow Logic

SynthesisHazardsPrecursorSulfonyl Chloride(Corrosive, Moisture Sensitive)AmidationAmidation(Reaction with NH3/Amine)Precursor->Amidation ExothermicHCl generationProductBrominated Sulfonamide(Irritant, Stable Solid)Amidation->ProductNoteCRITICAL CONTROL:Vent HBr/HCl during synthesis.Avoid dust inhalation of Product.Amidation->NoteCouplingSuzuki Coupling(Pd catalyst, Base)Product->Coupling C-C Bond Formation

Figure 2: Synthetic pathway highlighting the transition from corrosive precursors to the stable, yet irritant, sulfonamide intermediate.[2]

Emergency Response & First Aid

  • Eye Contact: Immediately flush with water for at least 15 minutes. Lifting upper and lower eyelids is mandatory to remove particulates trapped in the fornix. Seek immediate ophthalmological attention.

  • Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing. If irritation persists (redness/blistering), seek medical aid.

  • Inhalation: Remove victim to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Storage & Disposal

Storage Conditions
  • Store in a cool, dry, well-ventilated area.

  • Keep container tightly closed to prevent moisture absorption (hygroscopic potential varies by derivative).

  • Store away from strong oxidizing agents and strong bases.

Disposal (Regulatory Compliance)
  • Waste Classification: This material is a Halogenated Organic Waste .

  • Method: High-temperature incineration equipped with a scrubber is the required disposal method. This ensures the complete destruction of the aromatic ring and capture of the bromine/sulfur byproducts (HBr/SOx).[2]

  • Do NOT: Do not dispose of down the drain. Halogenated compounds are persistent and toxic to aquatic life.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from [Link]

  • Strom, B. L., et al. (2003).[5] Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. New England Journal of Medicine. Retrieved from [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes for Halogenated Solvents and Organics. Retrieved from [Link]

Technical Whitepaper: Physicochemical Profiling and Solubility Landscapes of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is not merely a physical constant but a dynamic function of pH, solvent dielectric properties, and crystal lattice energy. As a sulfonamide derivative featuring both lipophilic (bromo, methyl, isopropyl) and ionizable (sulfonamide nitrogen) moieties, this compound presents a specific challenge in pre-formulation and synthesis.

This guide provides a structural deconstruction of the molecule to predict its solubility behavior, followed by a rigorous, self-validating experimental protocol to empirically determine its thermodynamic and kinetic solubility landscapes.

Part 1: Molecular Architecture & Predicted Physicochemical Properties

To design an effective solubility screen, we must first understand the Structure-Property Relationships (SPR) governing the solute.

Structural Deconstruction

The molecule consists of three distinct functional domains that dictate its solvation thermodynamics:

  • The Sulfonamide Core (

    
    ):  Acts as a weak acid.[1] The nitrogen proton is ionizable, allowing for pH-dependent solubility manipulation.
    
  • The N-Isopropyl Group: Adds steric bulk and significant lipophilicity (

    
     value), reducing water solubility compared to the primary sulfonamide parent.
    
  • The 3-Bromo-4-Methyl Aryl Ring: The bromine atom is highly lipophilic and electron-withdrawing, while the methyl group adds further hydrophobicity.

Calculated Property Matrix

Note: Values below are derived from chemometric consensus for this specific scaffold in the absence of proprietary empirical data.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~292.19 g/mol Moderate size; diffusion-limited dissolution is unlikely.
cLogP 2.8 – 3.2Lipophilic. Poor aqueous solubility anticipated at neutral pH. High affinity for octanol/lipids.
pKa (Acidic) 10.2 – 10.8Weakly acidic. Ionization (and solubility spike) occurs only at pH > 11 .
H-Bond Donors 1 (NH)Limited capacity for water interaction.
H-Bond Acceptors 2 (

)
Capable of accepting H-bonds from polar protic solvents.

Part 2: Solubility Screening Strategy (The "Tiered" Approach)

Blindly testing solvents is inefficient. We utilize a Dielectric-Based Tiered Protocol to map the solubility landscape.

The Dielectric Continuum Diagram

The following Graphviz diagram visualizes the logical flow of solvent selection based on polarity and the compound's structural needs.

Solubility_Workflow Start Compound: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Tier1 Tier 1: High Polarity/Aprotic (DMSO, DMA, DMF) Start->Tier1 Initial Screen Decision Solubility > 10 mg/mL? Tier1->Decision Tier2 Tier 2: Amphiphilic/Protic (Methanol, Ethanol, PEG-400) Tier4 Tier 4: Aqueous Buffers (pH 1.2 - 12.0) Tier2->Tier4 Check pH Dependency Tier3 Tier 3: Non-Polar/Lipophilic (DCM, Ethyl Acetate) Tier3->Tier4 Cosolvent Screen Decision->Tier2 Yes (Dilute) Decision->Tier3 No (Switch Mechanism)

Caption: Tiered solvent screening workflow based on dielectric constant and solute polarity.

Solvent Class Recommendations
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL) Disrupts crystal lattice via dipole interactions without competing for protons.
Polar Protic Methanol, Ethanol, IPAModerate (10-30 mg/mL) Alkyl chains interact with the isopropyl/aryl groups; OH interacts with sulfonyl.
Non-Polar DCM, ChloroformHigh (20-50 mg/mL) "Like dissolves like" interaction with the Bromo-Methyl-Aryl core.
Aqueous (pH 7) Water, PBSVery Low (<0.1 mg/mL) Hydrophobic effect dominates; energy cost to create cavity in water is too high.

Part 3: pH-Dependent Solubility (The Ionization Switch)

For sulfonamides, pH is the critical lever. The Henderson-Hasselbalch equation dictates that solubility increases logarithmically once pH surpasses pKa.



  • 
     : Total solubility
    
  • 
     : Intrinsic solubility (solubility of the neutral species)[2]
    
  • 
     : ~10.5 for this compound.
    

Critical Insight: Because the pKa is high (~10.5), this compound will not dissolve significantly in physiological buffers (pH 7.4). You must drive the pH to >11.0 (using 0.1M NaOH or KOH) to deprotonate the sulfonamide nitrogen and achieve high aqueous solubility via salt formation.

Ionization_Equilibrium Neutral Neutral Species (Insoluble in Water) Ionized Anionic Species (Water Soluble) Neutral->Ionized pH > 10.5 (Deprotonation) Ionized->Neutral pH < 10.5 (Precipitation)

Caption: Equilibrium shift of the sulfonamide moiety driven by pH adjustments.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

  • Compound: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (Solid).

  • Solvents: PBS (pH 7.4), 0.1M HCl, 0.1M NaOH, DMSO.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).

    • Note: Use a calibration curve prepared in DMSO to quantify.

Protocol B: Kinetic Solubility (High-Throughput)

For early-stage screening where compound quantity is limited.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 990 µL of PBS buffer (Final: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via Nephelometry or Absorbance at 620 nm.

  • Precipitation Point: If absorbance increases, the solubility limit is <100 µM.

Part 5: References & Grounding

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa and solubility profiling).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. "Benzenesulfonamide Derivatives." National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews. Link

Disclaimer

This guide assumes the compound is chemically pure (>95%).[5] Impurities, particularly synthetic precursors like sulfonyl chlorides, can hydrolyze and artificially lower pH, skewing solubility results.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecule to Mechanism

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Its derivatives form the structural basis for a vast array of therapeutic agents, including antibacterial drugs, carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[1][2][3][4] The profound biological activity of these compounds is inextricably linked to their three-dimensional architecture and the intricate web of non-covalent interactions they form. Understanding this architecture at the atomic level is not merely an academic exercise; it is fundamental to rational drug design, polymorphism control, and the optimization of structure-activity relationships (SAR).[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the crystal structure analysis of substituted benzenesulfonamides. We move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that the methodologies presented are not just steps to be followed, but a self-validating system for generating robust and reliable structural data.

Section 1: The Genesis of Order - Crystallization of Benzenesulfonamides

The journey to a crystal structure begins with a single, high-quality crystal. Benzenesulfonamides are generally colorless compounds that crystallize readily, a property that makes them suitable for characterization.[8] However, their poor solubility in water necessitates the use of polar organic solvents.[8][9]

Causality in Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system should dissolve the compound moderately at a higher temperature and allow it to become supersaturated upon slow cooling, promoting nucleation and growth over rapid precipitation.

  • Why Polar Solvents? The polarity of the sulfonamide group (-SO₂NH₂) dictates the need for polar solvents. Alcohols such as methanol, ethanol, and 2-propanol are frequently employed as they effectively solvate the molecule.[9]

  • The Role of a "Poor Solvent": A common and highly effective technique is anti-solvent vapor diffusion or slow addition of a poor solvent. For benzenesulfonamides dissolved in a polar solvent like ethanol or acetone, a non-polar solvent like hexane or heptane, or a highly polar solvent in which the compound is insoluble like water, can be used as the anti-solvent.[9] This gradually reduces the overall solubility of the compound, gently coaxing it out of solution to form well-ordered crystals.

Experimental Protocol: Slow Evaporation Crystallization
  • Dissolution: Dissolve the synthesized benzenesulfonamide derivative to near-saturation in a suitable solvent (e.g., ethanol, acetone, or acetonitrile) in a clean vial. Gentle heating may be applied to ensure complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a new, clean vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a few large, single crystals.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use a cap with a small hole. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or pipette and wash them with a small amount of ice-cold solvent to remove surface impurities.[10]

Section 2: The Core Workflow - From Crystal to Data

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow is a systematic process designed to capture the unique diffraction pattern of the crystal, which contains the information needed to reconstruct the electron density and, therefore, the molecular structure.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Experiment cluster_analysis Structure Determination & Validation cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening DataCollection Data Collection Screening->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: The experimental workflow for crystal structure analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K).

    • Causality: Cryo-cooling is essential as it minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections to produce a final reflection file.

Section 3: The Digital Crucible - Structure Solution, Refinement & Validation

With a complete dataset, the process moves to the computational realm. The goal is to translate the collected diffraction intensities into a chemically sensible atomic model.

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods, implemented in software like SIR or SHELXT, are used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[11]

  • Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This is typically performed using software like SHELXL or Olex2.[12] Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Trustworthiness: The Imperative of Structure Validation

A refined crystal structure is not complete until it has been rigorously validated. This step is a critical self-validating check to ensure the model is accurate and free from common errors.[13][14]

  • Why Validate? Errors can arise from poor data quality, incorrect refinement strategies, or fundamental mistakes like misassigned atoms or missed crystal symmetry.[14][15] Validation tools provide an objective assessment of the structure's quality.

  • The PLATON/checkCIF Tool: The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which uses the PLATON software to analyze a Crystallographic Information File (CIF).[16][17] It generates a report with ALERTS that highlight potential issues, such as:

    • Unusual bond lengths or angles.

    • Missed symmetry or incorrect space group assignment.

    • Large residual electron density peaks.

    • Solvent-accessible voids in the crystal lattice.[18]

A structure should only be considered publication-quality once all significant ALERTS have been understood and addressed.

Section 4: The Blueprint of Activity - Interpreting the Structure

The final atomic coordinates provide a wealth of information that can be directly correlated with the compound's chemical and biological properties. For substituted benzenesulfonamides, key areas of focus are conformational preferences and intermolecular interactions.

Conformational Analysis

The orientation of the sulfonamide group relative to the benzene ring is a key structural feature.

  • S-N Bond Orientation: In most benzenesulfonamides, the S-N bond is oriented nearly perpendicular to the plane of the benzene ring.[19][20]

  • Conformers: Quantum chemical calculations and gas electron diffraction studies have shown the existence of two stable conformers: one where the -NH₂ group eclipses the S=O bonds and another where it is staggered.[19][20] The specific conformation adopted in the crystal is influenced by the substitution pattern and the formation of intermolecular interactions.

Intermolecular Interactions: The Architects of the Solid State

The way molecules pack in a crystal is governed by a hierarchy of non-covalent interactions. For sulfonamides, hydrogen bonding is paramount.[21]

  • Hydrogen Bonding: The sulfonamide group contains excellent hydrogen bond donors (N-H) and acceptors (S=O). This leads to the formation of robust and predictable hydrogen-bonding networks that often dictate the overall crystal packing.[21][22] Common motifs include chains and dimers.[23][24]

  • Other Interactions: Beyond hydrogen bonds, weaker interactions like C-H···π, π-π stacking, and C-H···O contacts contribute to the overall stability of the crystal lattice.[25][26] The presence and nature of substituents on the benzene ring heavily influence these interactions.

Common Hydrogen Bonding Motifs in Benzenesulfonamides

h_bonding_motifs cluster_chain Catemeric N-H···O Chain [C(4) Motif] cluster_dimer Centrosymmetric N-H···O Dimer [R²₂(8) Motif] mol1 R-SO₂(NH)-R' mol2 R-SO₂(NH)-R' mol1->mol2 N-H···O mol3 R-SO₂(NH)-R' mol2->mol3 N-H···O molA R-SO₂(NH)-R' molB R'- (HN)O₂S-R molA->molB N-H···O molB->molA O···H-N

Caption: Common hydrogen bonding patterns in sulfonamide crystal structures.

Structure-Activity Relationship (SAR)

Crystal structure analysis provides the ultimate validation for SAR studies. For example, in the development of carbonic anhydrase inhibitors, X-ray crystallography of the inhibitor bound to the enzyme reveals the precise binding mode.[27][28] It shows how the sulfonamide nitrogen coordinates to the zinc ion in the active site and how substituents on the benzene ring interact with nearby amino acid residues, explaining why certain substitutions enhance potency and selectivity.[7][27][28]

Data Presentation: Example Crystallographic Table
ParameterValue
Empirical FormulaC₁₂H₁₁ClN₂O₄S
Formula Weight314.74
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)11.281(3)
c (Å)13.987(4)
β (°)98.45(1)
Volume (ų)1334.5(6)
Z4
Density (calculated, g/cm³)1.565
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.118
Goodness-of-fit (F²)1.05

Conclusion

The crystal structure analysis of substituted benzenesulfonamides is a powerful, multi-faceted process that provides indispensable insights for medicinal chemistry and materials science. By combining meticulous crystallization techniques, high-precision X-ray diffraction experiments, and rigorous computational refinement and validation, researchers can obtain a detailed atomic-level blueprint of these vital molecules. This structural knowledge is the foundation upon which we can understand intermolecular forces, rationalize structure-activity relationships, and design the next generation of sulfonamide-based therapeutics with enhanced efficacy and specificity.

References

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC - NIH. (ncbi.nlm.nih.gov, 2022). [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - NIH. (ncbi.nlm.nih.gov). [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (pubs.rsc.org, 2021). [Link]

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A Technical Guide to the Spectroscopic Characterization of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and in-depth understanding of the molecular structure and properties of this compound.

Introduction

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests possible biological activity. The bromo and methyl substituents on the aromatic ring, along with the isopropyl group on the sulfonamide nitrogen, offer sites for further chemical modification, making it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for any subsequent research and development.

Molecular Structure

The structural formula of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is presented below. The unique arrangement of its functional groups gives rise to a distinct spectroscopic fingerprint.

start Start: 2-Bromotoluene step1 Dissolve in Chloroform start->step1 step2 Cool to 0-5 °C step1->step2 step3 Slowly add Chlorosulfonic Acid step2->step3 step4 Warm to Room Temperature step3->step4 step5 Pour onto Crushed Ice step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Dry and Concentrate step6->step7 end Product: 3-Bromo-4-methylbenzenesulfonyl chloride step7->end

Caption: Workflow for the synthesis of 3-Bromo-4-methylbenzenesulfonyl chloride.

Detailed Protocol:

  • In a fume hood, dissolve 2-bromotoluene (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. [1]4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-methylbenzenesulfonyl chloride.

Step 2: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

The final step is the reaction of the synthesized sulfonyl chloride with isopropylamine in the presence of a base to form the desired sulfonamide.

Detailed Protocol:

  • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1 equivalent) in dichloromethane.

  • Add triethylamine (1.2 equivalents) to the solution. [1]3. Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with 5% citric acid solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
Aromatic-H (ortho to SO₂)7.8 - 8.0d~21H
Aromatic-H (ortho to Br)7.6 - 7.8dd~8, ~21H
Aromatic-H (ortho to CH₃)7.3 - 7.5d~81H
N-H4.5 - 5.5d~81H
Isopropyl-CH3.4 - 3.8m~71H
Aromatic-CH₃2.4 - 2.6s-3H
Isopropyl-CH₃1.0 - 1.2d~76H

Interpretation:

  • The aromatic protons are expected to appear in the downfield region (7.3-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The bromine atom will also influence the chemical shifts of the adjacent protons. [2][3]* The N-H proton signal is expected to be a doublet due to coupling with the isopropyl CH proton. Its chemical shift can be variable and is dependent on solvent and concentration.

  • The isopropyl CH proton will appear as a multiplet (septet or more complex) due to coupling with the six methyl protons and the N-H proton. [4]* The aromatic methyl group will be a singlet in the typical benzylic proton region. [3]* The two methyl groups of the isopropyl moiety are diastereotopic and will appear as a doublet due to coupling with the CH proton. [5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm)
Aromatic-C (attached to SO₂)138 - 142
Aromatic-C (attached to CH₃)135 - 139
Aromatic-C (attached to Br)120 - 124
Aromatic-CH125 - 135
Isopropyl-CH45 - 50
Aromatic-CH₃20 - 23
Isopropyl-CH₃22 - 25

Interpretation:

  • The aromatic carbons will resonate in the 120-142 ppm range. The carbons directly attached to the electron-withdrawing sulfonyl group and the bromine atom will have their chemical shifts significantly affected.

  • The isopropyl CH carbon will appear in the 45-50 ppm range.

  • The aromatic methyl and isopropyl methyl carbons will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3250 - 3350Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2980Medium
S=O stretch (asymmetric)1320 - 1350Strong
S=O stretch (symmetric)1140 - 1170Strong
C=C stretch (aromatic)1450 - 1600Medium
S-N stretch900 - 930Medium

Interpretation:

  • The most characteristic peaks in the IR spectrum of a sulfonamide are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O group. [6]* A medium intensity peak in the 3250-3350 cm⁻¹ region is expected for the N-H stretching vibration. [6]* The aromatic and aliphatic C-H stretching vibrations will appear in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Fragment Predicted m/z Interpretation
[M]⁺291/293Molecular ion peak (bromine isotopes)
[M - CH(CH₃)₂]⁺248/250Loss of the isopropyl group
[M - SO₂]⁺227/229Loss of sulfur dioxide
[C₇H₆Br]⁺169/171Bromotoluene fragment
[C₇H₇]⁺91Tropylium ion

Interpretation:

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). [7][8]* Fragmentation of the alkyl substituent on the nitrogen is also expected.

  • The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl group. [9]

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. The proposed synthesis protocol offers a reliable method for its preparation. The predicted NMR, IR, and MS data, along with their interpretations, will serve as a valuable resource for researchers in the positive identification and characterization of this compound, facilitating its use in further scientific investigations. The principles and analogies used in this guide are grounded in established spectroscopic and synthetic methodologies, ensuring a high degree of scientific integrity.

References

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Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of N-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Sulfonamides and the Efficiency of One-Pot Syntheses

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry and drug development.[1] This structural motif is present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The sulfonamide group often serves as a bioisostere for amides and carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles.[1]

Traditional methods for the synthesis of N-substituted sulfonamides often involve the use of sulfonyl chlorides, which can be unstable, hazardous to handle, and may not be readily available.[1][2] Furthermore, multi-step synthetic sequences can be time-consuming, generate significant waste, and lead to lower overall yields. One-pot syntheses have emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps in a single vessel without the isolation of intermediates, these methods offer increased efficiency, reduced waste, and often provide access to novel chemical space.

This comprehensive guide provides detailed application notes and protocols for three distinct and robust one-pot methodologies for the synthesis of N-substituted sulfonamides. Each protocol is presented with a detailed explanation of the underlying chemical principles and mechanistic rationale, empowering researchers to not only apply these methods but also to adapt and innovate upon them.

Method 1: Palladium-Catalyzed Sulfination of Aryl Iodides

This method provides a versatile and efficient route to N-substituted sulfonamides from readily available aryl iodides, avoiding the need for sulfonyl chlorides. The reaction proceeds in a one-pot, two-step sequence involving the palladium-catalyzed formation of an ammonium sulfinate intermediate, which is then oxidatively coupled with an amine.[3]

Causality of Experimental Choices
  • Palladium Catalyst: A palladium(0) catalyst is essential for the oxidative addition to the aryl iodide, initiating the catalytic cycle.

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This stable, solid adduct serves as a safe and convenient source of sulfur dioxide (SO₂), which is inserted into the aryl-palladium bond.[3][4]

  • Amine and Sodium Hypochlorite: In the second step, the amine acts as the nitrogen source for the sulfonamide. Sodium hypochlorite (bleach) is a mild and effective oxidant that converts the intermediate sulfinate to a reactive sulfonyl chloride species in situ, which then rapidly reacts with the amine.[3][5]

Experimental Workflow Diagram

Palladium-Catalyzed Sulfonamide Synthesis cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Amination Aryl_Iodide Aryl Iodide Sulfinate_Intermediate Ammonium Sulfinate Intermediate Aryl_Iodide->Sulfinate_Intermediate DABSO DABSO DABSO->Sulfinate_Intermediate Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Sulfinate_Intermediate Sulfonamide_Product N-Substituted Sulfonamide Sulfinate_Intermediate->Sulfonamide_Product One-Pot Transition Amine Amine (R-NH2) Amine->Sulfonamide_Product NaOCl NaOCl (Bleach) NaOCl->Sulfonamide_Product

Caption: Workflow for the one-pot Pd-catalyzed synthesis of N-substituted sulfonamides.

Detailed Protocol

Materials:

  • Aryl iodide (1.0 mmol)

  • DABSO (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Degassed isopropanol (5 mL)

  • Amine (1.5 mmol)

  • Aqueous sodium hypochlorite (bleach, ~10-15% available chlorine, 2.0 mmol)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, DABSO, palladium catalyst, ligand, and cesium carbonate.

  • Add degassed isopropanol and stir the mixture at 80 °C for 12-16 hours.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of the amine in aqueous sodium hypochlorite. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic.

  • Slowly add the amine/bleach solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the sulfinate intermediate is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yield Comparison
Aryl IodideAmineYield (%)
4-IodoanisoleMorpholine85
1-Iodo-4-nitrobenzeneBenzylamine78
3-IodotolueneAniline82
2-Iodopyridinen-Butylamine75

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Method 2: Copper-Catalyzed Decarboxylative Chlorosulfonylation of Aromatic Carboxylic Acids

This innovative one-pot method utilizes abundant and inexpensive aromatic carboxylic acids as starting materials, offering a significant advantage in terms of substrate availability. The reaction proceeds through a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination.[6][7][8]

Causality of Experimental Choices
  • Copper(II) Catalyst: A Cu(II) salt is crucial for the formation of a photoactive Cu(II) carboxylate complex.[6][7]

  • Visible Light Irradiation: Light promotes a ligand-to-metal charge transfer (LMCT) within the copper carboxylate complex, leading to the generation of an aroyloxy radical.[6][7]

  • SO₂ Source: A source of sulfur dioxide, such as a stock solution in acetonitrile, is necessary for the capture of the aryl radical to form a sulfonyl radical.

  • Chlorinating Agent: A suitable chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin, is required to convert the sulfonyl radical into the corresponding sulfonyl chloride.

  • Amine and Base: The amine serves as the nucleophile to form the sulfonamide, and a base like DIPEA or pyridine is added to neutralize the HCl generated during the reaction.

Reaction Mechanism Diagram

Copper-Catalyzed Decarboxylative Sulfonylation cluster_0 Catalytic Cycle cluster_1 One-Pot Amination Cu_II Cu(II) Cu_II_Carboxylate [Ar-COO-Cu(II)] Cu_II->Cu_II_Carboxylate Cu_I Cu(I) Cu_I->Cu_II Oxidation Aryl_Acid Ar-COOH Aryl_Acid->Cu_II_Carboxylate Aroyloxy_Radical Ar-COO• Cu_II_Carboxylate->Aroyloxy_Radical hv (LMCT) Aroyloxy_Radical->Cu_I Aryl_Radical Ar• Aroyloxy_Radical->Aryl_Radical -CO2 Sulfonyl_Radical Ar-SO2• Aryl_Radical->Sulfonyl_Radical SO2 SO2 SO2->Sulfonyl_Radical Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Radical->Sulfonyl_Chloride Chlorinating_Agent Cl Source Chlorinating_Agent->Sulfonyl_Chloride Sulfonamide_Product N-Substituted Sulfonamide Sulfonyl_Chloride->Sulfonamide_Product Oxidant Oxidant Oxidant->Cu_II Amine Amine (R-NH2) Amine->Sulfonamide_Product Base Base Base->Sulfonamide_Product

Caption: Mechanism of Cu-catalyzed decarboxylative sulfonylation and subsequent amination.

Detailed Protocol

Materials:

  • (Hetero)aryl carboxylic acid (0.5 mmol)

  • [Cu(MeCN)₄]BF₄ (20 mol%)

  • 1,3-dichloro-5,5-dimethylhydantoin (1.0 equiv)

  • 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv)

  • LiBF₄ (1.2 equiv)

  • SO₂ (2.0 M in MeCN, 1.0 mL, 2.0 equiv)

  • Acetonitrile (MeCN, to make 0.1 M solution)

  • Amine or amine hydrochloride salt (2.0 equiv)

  • Diisopropylethylamine (DIPEA) or pyridine (2-4 equiv)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the (hetero)aryl carboxylic acid, [Cu(MeCN)₄]BF₄, 1,3-dichloro-5,5-dimethylhydantoin, and LiBF₄.

  • Add acetonitrile and the SO₂ solution.

  • Seal the vial and irradiate with 365 nm LEDs while stirring for 12 hours.

  • After the specified time, add the amine (or amine hydrochloride salt) and the base (DIPEA or pyridine).

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yield Comparison
Carboxylic AcidAmineYield (%)
Benzoic acidMorpholine63
4-Fluorobenzoic acidPiperidine85
2-Naphthoic acidBenzylamine75
Isonicotinic acidAniline63

Yields are representative and may vary depending on the specific substrates and reaction conditions.[6][7][8]

Method 3: Iron- and Copper-Catalyzed Aryl C-H Amidation

This one-pot, two-stage method enables the synthesis of diaryl sulfonamides through a sequential iron-catalyzed para-selective iodination of an activated arene, followed by a copper-catalyzed N-arylation with a primary sulfonamide.[2][9] This approach is particularly valuable for its use of earth-abundant metal catalysts and its ability to functionalize C-H bonds directly.[1]

Causality of Experimental Choices
  • Iron(III) Catalyst: An iron(III) salt, such as FeCl₃, acts as a Lewis acid to activate N-iodosuccinimide (NIS) for the electrophilic iodination of the activated arene.

  • N-Iodosuccinimide (NIS): NIS serves as the iodine source for the regioselective iodination of the electron-rich aromatic ring.

  • Copper(I) Catalyst: Copper(I) iodide is an effective catalyst for the subsequent Ullmann-type N-arylation coupling between the in situ-generated aryl iodide and the primary sulfonamide.[9]

  • Ligand and Base: A ligand, such as N,N'-dimethylethylenediamine, accelerates the copper-catalyzed coupling, while a base like cesium carbonate is required to deprotonate the sulfonamide and facilitate the reaction.[9]

Experimental Workflow and Mechanism Diagram

Fe_Cu_Catalyzed_Amidation cluster_0 Stage 1: Fe-Catalyzed Iodination cluster_1 Stage 2: Cu-Catalyzed N-Arylation Activated_Arene Activated Arene (e.g., Anisole) Aryl_Iodide p-Iodoarene Intermediate Activated_Arene->Aryl_Iodide NIS N-Iodosuccinimide (NIS) NIS->Aryl_Iodide Fe_Catalyst Fe(III) Catalyst Fe_Catalyst->Aryl_Iodide Diaryl_Sulfonamide Diaryl Sulfonamide Aryl_Iodide->Diaryl_Sulfonamide One-Pot Transition Sulfonamide Primary Sulfonamide (R-SO2NH2) Sulfonamide->Diaryl_Sulfonamide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Diaryl_Sulfonamide Base_Ligand Base + Ligand Base_Ligand->Diaryl_Sulfonamide

Caption: Workflow for the one-pot Fe/Cu-catalyzed synthesis of diaryl sulfonamides.

Detailed Protocol

Materials:

  • Iron(III) chloride (FeCl₃, 2.5 mol%)

  • 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim]NTf₂, 7.5 mol%)

  • N-Iodosuccinimide (NIS, 1.0 equiv)

  • Toluene (0.5 mL)

  • Activated arene (e.g., anisole, 0.5 mmol)

  • Primary sulfonamide (0.75 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • N,N'-Dimethylethylenediamine (20 mol%)

  • Water (0.4 mL)

  • Ethyl acetate

  • 1 M aqueous sodium thiosulfate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve iron(III) chloride in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and stir for 30 minutes at room temperature.

  • Add a suspension of N-iodosuccinimide in toluene to the catalyst mixture.

  • Add the activated arene and heat the mixture to 40 °C for 4 hours.

  • After the iodination is complete, cool the reaction mixture to room temperature.

  • Add the primary sulfonamide, copper(I) iodide, cesium carbonate, N,N'-dimethylethylenediamine, and water.

  • Degas the reaction mixture with argon for 10 minutes and then heat to 130 °C for 18 hours.[2][9]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M aqueous sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Yield Comparison
Activated ArenePrimary SulfonamideYield (%)
Anisolep-Toluenesulfonamide86
AnilineBenzenesulfonamide75
Acetanilide4-Chlorobenzenesulfonamide81
1,3-DimethoxybenzeneMethanesulfonamide65

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

The one-pot synthesis of N-substituted sulfonamides represents a significant advancement in synthetic efficiency and sustainability. The three detailed protocols presented here—palladium-catalyzed sulfination of aryl iodides, copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids, and iron- and copper-catalyzed aryl C-H amidation—offer researchers a versatile toolkit to access this important class of molecules from diverse and readily available starting materials. By understanding the underlying mechanistic principles and the rationale behind the experimental design, scientists and drug development professionals can effectively leverage these powerful methods to accelerate their research and discovery programs.

References

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233–1237. [Link]

  • Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(21), 4551-4560. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). A convenient synthetic route to sulfonimidamides from sulfonamides. Organic letters, 7(8), 1487-1490. [Link]

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]

  • Chen, Y., & Willis, M. C. (2014). One-pot synthesis of diaryl ethers from diaryliodoniums. Reaction conditions. Organic letters, 16(11), 3054-3057. [Link]

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Department of Chemistry, University of Oxford. [Link]

  • Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process. Request PDF. [Link]

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. [Link]

  • Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Privileged Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[1] Its enduring prevalence is a testament to its unique physicochemical properties, which can enhance drug-like characteristics such as solubility, bioavailability, and target binding. Traditionally, the synthesis of sulfonamides has relied on the reaction of sulfonyl chlorides with amines. While effective, this method often suffers from limitations, including the harsh conditions required for the preparation of sulfonyl chlorides and the limited commercial availability of diverse sulfonyl chloride building blocks.

In recent years, transition-metal catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the construction of sulfonamides. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, enabling the synthesis of complex and novel sulfonamide-containing molecules that were previously inaccessible. This guide provides an in-depth exploration of the state-of-the-art cross-coupling methodologies for sulfonamide synthesis, with a focus on palladium, nickel, and copper-catalyzed systems. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and troubleshooting guidance to empower researchers in their drug discovery and development endeavors.

I. Palladium-Catalyzed N-Arylation of Sulfonamides: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a flagship palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Its application to the N-arylation of sulfonamides has revolutionized the synthesis of N-arylsulfonamides, providing a direct and efficient route from aryl halides and sulfonamides.

Mechanistic Insights: The "Why" Behind the Protocol

The catalytic cycle of the Buchwald-Hartwig amination of sulfonamides is a well-studied process that proceeds through a series of key steps: oxidative addition, ligand exchange, and reductive elimination.[2] Understanding this mechanism is crucial for rational catalyst selection, reaction optimization, and troubleshooting.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)(L_n)-X OxAdd->PdII_halide Ligand_Ex Ligand Exchange PdII_halide->Ligand_Ex RSO2NHR, Base PdII_sulfonamide Ar-Pd(II)(L_n)-N(R)SO2R' Ligand_Ex->PdII_sulfonamide RedElim Reductive Elimination PdII_sulfonamide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-N(R)SO2R' RedElim->Product

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination of Sulfonamides.
  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the aryl halide (I > Br > Cl) and the phosphine ligand. Electron-rich, bulky phosphine ligands are generally preferred as they promote this step.[3]

  • Ligand Exchange: The resulting palladium(II) complex undergoes ligand exchange where the halide is replaced by the deprotonated sulfonamide in the presence of a base. The choice of base is critical to deprotonate the weakly acidic N-H of the sulfonamide without causing undesirable side reactions.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylsulfonamide product, regenerating the palladium(0) catalyst and completing the cycle. This step is often facilitated by bulky ligands that create steric pressure around the metal center.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Sulfonamides

This protocol provides a general starting point for the Buchwald-Hartwig amination of a variety of aryl halides with primary and secondary sulfonamides.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky biarylphosphine ligand (e.g., XPhos, if not using a precatalyst)

  • Aryl halide (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, aryl halide, sulfonamide, and base to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for the specified time (usually 4-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4][5]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of precatalyst or ensure proper activation of the catalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to NaOtBu).
Sterically hindered substratesIncrease reaction temperature and/or time. Screen different bulky ligands.
Side product formation (e.g., hydrodehalogenation) Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Presence of waterEnsure all reagents and solvents are anhydrous.

II. Copper-Catalyzed N-Arylation of Sulfonamides: The Chan-Evans-Lam Reaction

Copper-catalyzed N-arylation, often referred to as the Chan-Evans-Lam (CEL) reaction, provides an economical and practical alternative to palladium-based methods.[6] While often requiring higher temperatures, recent advances in ligand design and reaction conditions have significantly expanded the scope and utility of this transformation for sulfonamide synthesis.

Mechanistic Insights: A Different Path to C-N Bonds

The mechanism of the copper-catalyzed N-arylation of sulfonamides is believed to proceed through a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible pathway involves the coordination of the sulfonamide and the aryl boronic acid to a copper(II) species, followed by reductive elimination to form the N-arylsulfonamide.

Chan_Lam_Reaction CuII Cu(II)L_n Coord1 Coordination CuII->Coord1 RSO2NHR CuII_sulfonamide L_nCu(II)-N(R)SO2R' Coord1->CuII_sulfonamide Transmetalation Transmetalation CuII_sulfonamide->Transmetalation ArB(OH)2 CuIII_complex [Ar-Cu(III)(L_n)-N(R)SO2R'] Transmetalation->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim Product Ar-N(R)SO2R' RedElim->Product CuI Cu(I)L_n RedElim->CuI Oxidation Oxidation CuI->Oxidation Oxidant (e.g., O2) Oxidation->CuII

Figure 2: Proposed Catalytic Cycle for Chan-Evans-Lam N-Arylation of Sulfonamides.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids

This protocol describes a general method for the copper-catalyzed N-arylation of sulfonamides using arylboronic acids as the arylating agent.

Materials:

  • Copper salt (e.g., Cu(OAc)₂, 10-20 mol%)

  • Ligand (optional, e.g., a diamine or phenanthroline derivative)

  • Arylboronic acid (1.5 equiv)

  • Sulfonamide (1.0 equiv)

  • Base (e.g., Et₃N, pyridine, or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂, MeOH, or toluene)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the copper salt, ligand (if used), arylboronic acid, sulfonamide, and base.

  • Solvent Addition: Add the solvent to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating (typically 40-100 °C) under an air atmosphere. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the copper catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4][5]

III. Nickel-Catalyzed N-Arylation of Sulfonamides: A Cost-Effective and Versatile Approach

Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[7] Nickel catalysts have demonstrated remarkable efficacy in the N-arylation of sulfonamides, particularly with challenging substrates like aryl chlorides.

Mechanistic Insights: Leveraging Nickel's Unique Reactivity

The mechanism of nickel-catalyzed N-arylation of sulfonamides is thought to proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. However, nickel's distinct electronic properties can lead to different reactivity patterns and substrate scope.

Nickel_Catalyzed_Amination Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_halide Ar-Ni(II)(L_n)-X OxAdd->NiII_halide Ligand_Ex Ligand Exchange NiII_halide->Ligand_Ex RSO2NHR, Base NiII_sulfonamide Ar-Ni(II)(L_n)-N(R)SO2R' Ligand_Ex->NiII_sulfonamide RedElim Reductive Elimination NiII_sulfonamide->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-N(R)SO2R' RedElim->Product

Figure 3: Catalytic Cycle of Nickel-Catalyzed N-Arylation of Sulfonamides.
Protocol 3: General Procedure for Nickel-Catalyzed N-Arylation of Sulfonamides with Aryl Chlorides

This protocol outlines a general procedure for the challenging N-arylation of sulfonamides with readily available and inexpensive aryl chlorides.[8]

Materials:

  • Nickel precatalyst (e.g., NiCl₂(dppp), 5-10 mol%)

  • Ligand (if not using a precatalyst, e.g., a phosphine or N-heterocyclic carbene ligand)

  • Aryl chloride (1.0 equiv)

  • Sulfonamide (1.2 equiv)

  • Base (e.g., K₃PO₄ or NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., t-BuOH or toluene)

  • Reaction vessel (e.g., oven-dried Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add the nickel precatalyst, aryl chloride, sulfonamide, and base to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to a high temperature (typically 100-140 °C) for 12-48 hours.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

IV. Comparative Analysis of Catalytic Systems

The choice of catalytic system for sulfonamide synthesis depends on several factors, including the nature of the substrates, cost considerations, and desired reaction conditions. The following table provides a general comparison of palladium, copper, and nickel-based systems.

FeaturePalladium-CatalyzedCopper-CatalyzedNickel-Catalyzed
Catalyst Cost HighLowLow
Generality Very broad substrate scopeGood, improving with new ligandsGood, particularly for aryl chlorides
Reaction Temp. Mild to moderate (RT - 120°C)Moderate to high (RT - 140°C)High (100 - 150°C)
Ligand Sensitivity Often requires bulky, specialized phosphinesCan be ligand-free, but ligands improve scopeOften requires specific phosphine or NHC ligands
Functional Group Tolerance Generally very goodGood, but can be sensitive to certain groupsGood, but can be less tolerant than palladium
Aryl Halide Reactivity I > Br > OTf > ClI > BrCl > Br > I (can be substrate dependent)

V. Microwave-Assisted Sulfonamide Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[9][10] The application of microwave technology to cross-coupling reactions for sulfonamide synthesis can significantly accelerate the drug discovery process.

Protocol 4: General Procedure for Microwave-Assisted Palladium-Catalyzed N-Arylation

This protocol can be adapted for palladium, copper, or nickel-catalyzed reactions by adjusting the catalyst, ligands, and base accordingly.

Materials:

  • Microwave reactor

  • Microwave-safe reaction vial with a stir bar

  • Catalyst, ligand, substrates, base, and solvent as described in the previous protocols.

Procedure:

  • Reaction Setup: In a microwave vial, combine the catalyst, ligand, aryl halide, sulfonamide, and base.

  • Solvent Addition: Add the appropriate degassed solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 120-150 °C) and reaction time (e.g., 10-60 minutes). The reaction is typically run with stirring.

  • Work-up and Purification: After the reaction is complete and the vial has cooled, follow the standard work-up and purification procedures.

VI. Conclusion and Future Outlook

Cross-coupling reactions have fundamentally transformed the synthesis of sulfonamides, providing chemists with powerful tools to construct diverse and complex molecules with high efficiency and selectivity. Palladium, copper, and nickel-based catalytic systems each offer unique advantages, and the choice of method can be tailored to the specific needs of a synthetic campaign. As the field continues to evolve, we can anticipate the development of even more active, robust, and sustainable catalysts, further expanding the horizons of sulfonamide synthesis and accelerating the discovery of new medicines.

VII. References

  • DeBergh, J. R.; Niljianskul, N.; Buchwald, S. L. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.2013 , 135 (29), 10638–10641. [Link][1][11]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][2]

  • Yan, H.; Zeng, L.; Xie, Y.; Cui, Y.; Ye, L.; Tu, S. Palladium‐Catalyzed α‐Arylation of Methyl Sulfonamides with Aryl Chlorides. Adv. Synth. Catal.2016 , 358 (13), 2156-2162. [Link][12]

  • De Luca, L.; Giacomelli, G. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. J. Org. Chem.2008 , 73 (10), 3967–3969. [Link][9][10]

  • Noreen, Z.; et al. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Pharmaceuticals2024 , 17 (1), 1370. [Link][13]

  • De Luca, L.; Giacomelli, G. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. J. Org. Chem.2008 , 73 (10), 3967–3969. [Link][10]

  • Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2016 , 55 (38), 11472-11487. [Link][3]

  • Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link][6]

  • Organic Chemistry Frontiers (RSC Publishing). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. [Link][6]

  • DeBergh, J. R.; Niljianskul, N.; Buchwald, S. L. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.2013 , 135 (29), 10638–10641. [Link][11]

  • Organic Syntheses. Nickel-catalyzed Amination of Aryl Chlorides. [Link][8]

  • Celen, S.; et al. Microwave-assisted synthesis and bioevaluation of new sulfonamides. J. Enzyme Inhib. Med. Chem.2017 , 32 (1), 1148-1154. [Link][14]

  • Reddy, T. J.; et al. A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. J. Org. Chem.2014 , 79 (14), 6745–6752. [Link][15]

  • The Royal Society of Chemistry. Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates. [Link][16]

  • ResearchGate. Copper‐catalyzed N‐arylation of sulfonamides with (hetero)aryl... | Download Scientific Diagram. [Link][17]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link][4]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link][4][5]

  • Strieter, E. R.; Bhayana, B.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2009 , 131 (1), 78–88. [Link][18]

  • DeBergh, J. R.; Niljianskul, N.; Buchwald, S. L. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. J. Am. Chem. Soc.2013 , 135 (29), 10638–10641. [Link][1]

  • Teo, Y.-C.; et al. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synth. Commun.2023 , 53 (10), 833-843. [Link][19]

  • Wang, C.; et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. Chem. Commun.2021 , 57 (31), 3829-3832. [Link][20]

Sources

Application of sulfonamide derivatives in drug discovery campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Legacy and Versatility of Sulfonamides

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide moiety (-S(=O)₂NR₂R₃) has established itself as a privileged scaffold in medicinal chemistry.[1] Initially celebrated for their revolutionary antibacterial effects, sulfonamides have since demonstrated remarkable versatility, leading to their incorporation into a vast array of therapeutic agents.[2][3] Their continued prevalence in modern drug discovery is a testament to their favorable physicochemical properties, synthetic tractability, and their ability to engage with a wide range of biological targets.[4] This guide provides an in-depth exploration of the application of sulfonamide derivatives in contemporary drug discovery campaigns, from library synthesis to biological screening, underpinned by field-proven insights and detailed, validated protocols.

The significance of the sulfonamide group extends far beyond its initial use as an antibiotic. It is a key pharmacophore in drugs treating a multitude of conditions, including various cancers, viral infections, inflammatory diseases, glaucoma, and diabetes.[4][5] This therapeutic breadth stems from the sulfonamide's ability to act as a bioisosteric replacement for other functional groups, notably carboxylic acids, offering advantages in terms of metabolic stability, membrane permeability, and lipophilicity.[6] Furthermore, the geometry of the sulfonamide group, with its tetrahedral sulfur center and hydrogen bond accepting capabilities, allows for specific and high-affinity interactions with diverse enzyme active sites.[7]

This document will provide researchers with the foundational knowledge and practical methodologies to effectively leverage sulfonamide chemistry in their drug discovery endeavors. We will delve into the strategic design and synthesis of sulfonamide libraries, provide detailed protocols for their biological evaluation against key drug targets, and offer insights into the interpretation of screening data.

Part 1: Strategic Synthesis of Sulfonamide Derivative Libraries

The creation of a diverse and well-characterized library of sulfonamide derivatives is the cornerstone of a successful screening campaign. The most common and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8][9] This approach offers a high degree of modularity, allowing for the introduction of diverse chemical functionalities at both the R¹ and R² positions of the sulfonamide core (Figure 1).

Figure 1: General Synthesis of Sulfonamides. This diagram illustrates the fundamental reaction between a sulfonyl chloride and an amine to form a sulfonamide, highlighting the points of diversity (R¹ and R²).

G cluster_reactants Reactants cluster_products Products R1_SO2Cl R¹-SO₂Cl (Sulfonyl Chloride) Sulfonamide R¹-SO₂NR²R³ (Sulfonamide) R1_SO2Cl->Sulfonamide + R²R³-NH (Base) R2_NH2 R²R³-NH (Primary/Secondary Amine) HCl HCl (Byproduct)

Caption: General reaction scheme for sulfonamide synthesis.

Protocol 1: Parallel Synthesis of a Diverse Sulfonamide Library

This protocol details a procedure for the parallel synthesis of a 96-well plate-based library of sulfonamide derivatives from a selection of sulfonyl chlorides and primary/secondary amines.

Rationale: The choice of a parallel synthesis format allows for the rapid generation of a large number of analogs with minimal handling, making it ideal for initial structure-activity relationship (SAR) studies. The use of a base, such as pyridine or diisopropylethylamine (DIEA), is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[10] Acetonitrile is a suitable solvent due to its ability to dissolve a wide range of reactants and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures if necessary.[11]

Materials:

  • 96-well reaction block

  • A diverse set of sulfonyl chlorides (e.g., substituted benzenesulfonyl chlorides, alkylsulfonyl chlorides)

  • A diverse set of primary and secondary amines

  • Anhydrous acetonitrile (ACN)

  • Pyridine or Diisopropylethylamine (DIEA)

  • Rotary evaporator

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of each sulfonyl chloride (1.0 M in anhydrous ACN) and each amine (1.2 M in anhydrous ACN) in separate, clearly labeled vials.

  • Reaction Setup: Into each well of the 96-well reaction block, add 100 µL of a unique sulfonyl chloride stock solution (0.1 mmol).

  • Amine Addition: To each well, add 100 µL of a unique amine stock solution (0.12 mmol, 1.2 equivalents).

  • Base Addition: Add 20 µL of pyridine or DIEA (excess) to each well to act as an acid scavenger.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-18 hours. For less reactive amines or sulfonyl chlorides, the block can be heated to 50-60 °C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, concentrate the contents of each well using a rotary evaporator or a centrifugal evaporator.

  • Purification: Purify each crude product by silica gel chromatography.[11][12] A gradient of hexane and ethyl acetate is typically effective for eluting sulfonamides.

  • Characterization: Characterize the purified sulfonamides by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[8][10]

Table 1: Representative Sulfonyl Chlorides and Amines for Library Synthesis

Sulfonyl Chlorides Amines
Benzenesulfonyl chlorideAniline
4-Toluenesulfonyl chlorideBenzylamine
4-Nitrobenzenesulfonyl chlorideMorpholine
Methane sulfonyl chloridePiperidine
2-Thiophenesulfonyl chlorideCyclohexylamine

Part 2: High-Throughput Screening of Sulfonamide Libraries

High-throughput screening (HTS) is a critical step in identifying promising lead compounds from a synthesized library.[13] The choice of assay depends on the biological target of interest. Here, we provide protocols for three common assays where sulfonamides have shown significant activity: carbonic anhydrase inhibition, JAK2 kinase inhibition, and antibacterial susceptibility testing.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are important targets for the treatment of glaucoma, edema, and some cancers.[14] Sulfonamides are classic inhibitors of CAs, with the sulfonamide moiety coordinating to the active site zinc ion.[15] This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate, which produces the chromogenic product p-nitrophenol.[14]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Tris-sulfate buffer (50 mM, pH 7.6)

  • p-Nitrophenyl acetate (pNPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the sulfonamide compounds in DMSO. The final concentration of DMSO in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add 140 µL of Tris-sulfate buffer, 20 µL of the test compound solution, and 20 µL of a 0.1 mg/mL solution of hCA II.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of a freshly prepared 10 mM solution of pNPA in acetonitrile to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of p-nitrophenol formation (the slope of the absorbance vs. time plot). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 3: JAK2 Kinase Inhibition Assay

Rationale: Janus kinases (JAKs) are non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways.[16] Dysregulation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[1] This protocol describes a common method to assess the inhibitory activity of sulfonamide derivatives against JAK2 using an ATP-Glo™ or similar luminescence-based assay that measures ATP consumption during the kinase reaction.[16][17]

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the sulfonamide compounds in the kinase assay buffer.

  • Assay Setup: To each well of a white, opaque plate, add 5 µL of the test compound, 10 µL of a solution containing the JAK2 enzyme and the peptide substrate, and 10 µL of an ATP solution to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the kinase detection reagent, which contains luciferase and luciferin, and measure the luminescence using a luminometer. The light output is proportional to the amount of ATP consumed.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

Rationale: This classic and widely used method provides a qualitative assessment of the antibacterial activity of a compound.[9] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with a specific bacterium. The size of the zone of inhibition around the disk is proportional to the susceptibility of the bacterium to the compound.[18] Mueller-Hinton agar is the standard medium for this assay due to its low concentration of sulfonamide inhibitors like thymidine and thymine.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the bacterial inoculum using a sterile swab.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of each sulfonamide compound onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to established interpretive criteria to classify the bacteria as susceptible, intermediate, or resistant to the tested sulfonamide.

Part 3: Mechanistic Insights and Pathway Visualization

Understanding the mechanism of action of a hit compound is a critical next step in the drug discovery process. For sulfonamides, two well-established mechanisms are the inhibition of dihydropteroate synthase (DHPS) in bacteria and the inhibition of carbonic anhydrases in mammals.

Figure 2: Antibacterial Mechanism of Sulfonamides. This diagram illustrates how sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, which is essential for bacterial growth.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines Essential for Synthesis Sulfonamide Sulfonamide (Drug) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

Figure 3: Carbonic Anhydrase Inhibition by Sulfonamides. This diagram shows the catalytic cycle of carbonic anhydrase and how sulfonamides bind to the active site zinc ion, blocking its function.

G cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E_Zn_OH2 E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH - H⁺ E_Zn_Sulfonamide E-Zn²⁺-NH⁻-SO₂-R E_Zn_OH2->E_Zn_Sulfonamide + Sulfonamide - H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_HCO3->E_Zn_OH2 + H₂O - HCO₃⁻ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺ Sulfonamide Sulfonamide (R-SO₂NH₂)

Sources

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: A Strategic Precursor for the Synthesis of Novel Kinase Inhibitors

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] Within this field, the benzenesulfonamide scaffold has emerged as a privileged structure, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a feature that contributes to high binding affinity.[3][4] This guide provides a detailed technical overview of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, a strategically designed precursor for the rapid generation of diverse kinase inhibitor libraries. We will detail its synthesis, its application in palladium-catalyzed cross-coupling reactions, and provide robust protocols for the biological evaluation of the resulting compounds against therapeutically relevant kinases such as VEGFR-2.

The Strategic Value of the Precursor

The design of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide incorporates several key features that make it an exceptionally valuable starting material for medicinal chemistry campaigns. Understanding the role of each functional group is crucial to appreciating its utility.

  • The Sulfonamide Core: The N-isopropylbenzenesulfonamide group is the central pharmacophore. The sulfonamide moiety is a potent hydrogen bond donor and acceptor, enabling strong interactions with the kinase hinge region, which is a conserved motif in the ATP binding pocket.[5][3]

  • The Bromo Handle: The bromine atom at the 3-position is the key to diversification. It serves as an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic and efficient introduction of a vast range of aryl, heteroaryl, and other functionalities to probe the solvent-exposed regions of the kinase active site.

  • Steric and Electronic Tuning:

    • The N-isopropyl group provides a degree of steric bulk that can influence the vector of the rest of the molecule out of the binding pocket and can enhance solubility and metabolic stability compared to an unsubstituted sulfonamide.

    • The 4-methyl group provides a subtle electronic and steric influence, potentially improving binding affinity through van der Waals interactions or by modulating the electronics of the aromatic ring.

Logical Workflow for Kinase Inhibitor Discovery

The use of this precursor follows a logical and efficient workflow from chemical synthesis to biological validation. This process is designed to rapidly generate and evaluate new chemical entities for their therapeutic potential.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Starting Materials (e.g., 3-bromo-4-methylaniline) B Synthesis of Precursor (N-Isopropyl 3-bromo-4- methylbenzenesulfonamide) A->B Sulfonylation C Library Synthesis (Palladium Cross-Coupling) B->C Diversification D In Vitro Kinase Assay (IC50 Determination) C->D Screening E Cell-Based Proliferation Assay (GI50 Determination) D->E Cellular Potency F Lead Compound Identification E->F Efficacy & Selectivity G SAR Analysis F->G H Lead Optimization (Scaffold Hopping, etc.) G->H

Caption: Overview of the drug discovery workflow.

Synthesis and Application Protocols

Protocol 1: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

This protocol describes the synthesis of the title precursor from 3-bromo-4-methylbenzenesulfonyl chloride. The reaction involves the nucleophilic attack of isopropylamine on the sulfonyl chloride.

Rationale: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) which is relatively inert and effectively solubilizes the starting materials. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the isopropylamine nucleophile.

Materials:

  • 3-bromo-4-methylbenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of isopropylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Protocol 2: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the bromo-precursor with various (hetero)aryl boronic acids or esters to generate a library of potential kinase inhibitors.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction. A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A weak base is required to activate the boronic acid for transmetalation. A mixed solvent system, often containing water, is used to help dissolve the inorganic base and facilitate the reaction.

G cluster_0 Suzuki Catalytic Cycle start Precursor (Ar-Br) A A start->A boronic Boronic Acid (R-B(OH)2) B B boronic->B reagents Reagents: - Pd(0) Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reagents->A reagents->B A->B C C B->C C->A product Coupled Product (Ar-R) C->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 ADP ADP VEGFR2->ADP Phosphorylation PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY ATP ATP ATP->VEGFR2 Binds to Kinase Domain Inhibitor Sulfonamide Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation

Sources

Application Notes and Protocols for the Analytical Characterization of Sulfonamides by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Robust Sulfonamide Analysis

Sulfonamides, a class of synthetic antimicrobial agents, are extensively used in veterinary and human medicine for the treatment and prevention of bacterial infections.[1][2] Their widespread application, however, raises significant public health concerns due to the potential for allergic reactions in sensitive individuals and the contribution to the development of antibiotic-resistant bacteria.[1] Consequently, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and European Union agencies, have established maximum residue limits (MRLs) for sulfonamides in food products of animal origin to ensure consumer safety.[3][4][5]

This technical guide provides detailed application notes and validated protocols for the characterization and quantification of sulfonamides using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve accurate, reliable, and reproducible results in compliance with stringent regulatory standards.

Part 1: High-Performance Liquid Chromatography (HPLC) for Sulfonamide Analysis

HPLC is a cornerstone technique for the analysis of sulfonamides due to its versatility, robustness, and wide applicability.[6] It is particularly well-suited for the analysis of these relatively polar and thermally labile compounds without the need for derivatization.

Principle of HPLC Separation for Sulfonamides

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for sulfonamides. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the sulfonamide analytes between the stationary and mobile phases. By manipulating the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, a gradient elution can be employed to effectively separate a wide range of sulfonamides with varying polarities in a single analytical run.[7]

Detection is most commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). DAD provides spectral information, aiding in peak identification and purity assessment, while MS detection offers superior sensitivity and selectivity, especially when operated in tandem (MS/MS) mode.[6][8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Milk, Tissue, Water) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Homogenization Cleanup Filtration/ Centrifugation Extraction->Cleanup Purification HPLC HPLC System (Pump, Injector, Column) Cleanup->HPLC Injection DAD_MS Detection (DAD or MS/MS) HPLC->DAD_MS Elution Chromatogram Chromatogram Acquisition DAD_MS->Chromatogram Signal Quantification Quantification & Reporting Chromatogram->Quantification Integration

Caption: A generalized workflow for the analysis of sulfonamides using HPLC.

Detailed Protocol: HPLC-DAD Analysis of Sulfonamides in Milk

This protocol is adapted from established methods for the determination of sulfonamide residues in milk and is designed for robustness and compliance with regulatory guidelines.[8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: Milk is a complex matrix containing proteins and fats that can interfere with the analysis. A protein precipitation step followed by SPE is crucial for sample cleanup and analyte concentration.

  • Procedure:

    • To 1 gram of milk sample, add 2 mL of acetonitrile (ACN) to precipitate the proteins.[8]

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and dilute with 10 mL of deionized water.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the diluted supernatant onto the SPE cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the sulfonamides with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.[10]

2. HPLC-DAD Instrumental Conditions

  • Rationale: A gradient elution is employed to achieve optimal separation of multiple sulfonamides with varying polarities. The C18 column provides excellent retention for these compounds. The detection wavelength is set at 265 nm, which is a common absorbance maximum for many sulfonamides.[9]

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10-50% B (linear gradient)

      • 15-18 min: 50% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • DAD Wavelength: 265 nm.[7]

3. Method Validation and Quality Control

  • Rationale: Method validation is essential to ensure the reliability of the analytical data and is a requirement of regulatory bodies like the European Union (Decision 2002/657/EC) and the FDA.[3][4][8]

  • Key Validation Parameters:

    • Linearity: A calibration curve should be constructed using at least five concentration levels. The coefficient of determination (R²) should be ≥ 0.99.[11]

    • Accuracy (Recovery): Determined by analyzing spiked blank samples at three different concentration levels. Recoveries should typically be within 80-120%.[12]

    • Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD). For repeatability, the RSD should be < 15%, and for intermediate precision, < 20%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[11]

Data Summary: HPLC Performance
ParameterTypical ValueReference
Linearity (R²)≥ 0.99[11]
Recovery80-120%[12]
Repeatability (RSD)< 15%[13]
LOD0.07–0.15 µg/L[11]
LOQ0.26–0.49 µg/L[11]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfonamide Confirmation

GC-MS is a powerful technique for the confirmatory analysis of sulfonamides. While HPLC is often used for screening, the high selectivity and sensitivity of GC-MS, particularly with mass spectrometric detection, make it ideal for unambiguous identification and quantification at trace levels.[14]

The Imperative of Derivatization in GC Analysis of Sulfonamides

Sulfonamides are polar and non-volatile compounds, making them unsuitable for direct analysis by GC.[15] Derivatization is a critical step to convert the polar N-H groups of the sulfonamide moiety into less polar, more volatile, and thermally stable derivatives.[15][16] Common derivatization approaches include methylation and silylation.[15]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction & Cleanup Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC GC System (Injector, Column, Oven) Derivatization->GC Injection MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS Separation & Ionization TIC Total Ion Chromatogram MS->TIC Confirmation Mass Spectral Confirmation TIC->Confirmation Fragmentation Pattern

Caption: A typical workflow for the confirmatory analysis of sulfonamides by GC-MS.

Detailed Protocol: GC-MS Analysis of Sulfonamides in Animal Tissue

This protocol provides a robust method for the derivatization and subsequent GC-MS analysis of sulfonamides, ensuring high sensitivity and specificity for confirmatory purposes.

1. Sample Preparation and Derivatization

  • Rationale: This procedure involves a thorough extraction and cleanup followed by a methylation derivatization step to make the sulfonamides amenable to GC analysis. Trimethylsulfonium hydroxide (TMSH) is an effective methylation agent.[17]

  • Procedure:

    • Homogenize 5 g of tissue with 20 mL of ethyl acetate.

    • Centrifuge and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness.

    • Reconstitute the residue in 1 mL of a mixture of methanol and water (1:1, v/v).

    • Derivatization:

      • To the reconstituted extract, add 50 µL of trimethylsulfonium hydroxide (TMSH).

      • Vortex for 30 seconds. The reaction is typically instantaneous.

      • The sample is now ready for injection into the GC-MS.

2. GC-MS Instrumental Conditions

  • Rationale: A temperature-programmed GC oven is used to separate the derivatized sulfonamides based on their boiling points. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target analytes.

  • Parameters:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Mass Spectral Confirmation and Fragmentation

  • Rationale: The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that allows for its unambiguous identification. For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO₂.[18][19][20] The protonated molecules often produce dominant radical cations of the constituent amines.[20]

  • Characteristic Fragment Ions:

    • The fragmentation of protonated aminosulfonamides results in product ions from cleavages at common sites.[19] Fragments with theoretical masses of 92.0500 and 156.0119 are commonly observed.[19]

Data Summary: GC-MS Performance
ParameterTypical ValueReference
SpecificityHigh (based on mass spectral data)[14]
Sensitivity (LOD)Low µg/kg range[21]
ConfirmationBased on retention time and ion ratios[22]
Derivatization Efficiency> 95%[17]

Conclusion: A Synergistic Approach to Sulfonamide Characterization

The complementary nature of HPLC and GC-MS provides a powerful analytical toolkit for the comprehensive characterization of sulfonamides. HPLC, particularly with DAD or MS detection, serves as an excellent technique for routine screening and quantification due to its simplicity and high throughput.[6] For confirmatory analysis and in cases requiring the highest level of sensitivity and specificity, GC-MS remains the gold standard.

The successful implementation of these methods hinges on meticulous sample preparation, optimized instrumental conditions, and rigorous method validation. By adhering to the protocols and principles outlined in this guide, researchers and analysts can ensure the generation of high-quality, defensible data that meets the stringent demands of the pharmaceutical industry and regulatory agencies.

References

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Validated HPLC Multichannel DAD Method for the Simultaneous Determination of Amoxicillin and Doxycycline in Pharmaceutical Formulations and Wastewater Samples. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Retrieved January 28, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. (n.d.). Preprints.org. Retrieved January 28, 2026, from [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021). MDPI. Retrieved January 28, 2026, from [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved January 28, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 28, 2026, from [Link]

  • Antibiotics Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved January 28, 2026, from [Link]

  • Detecting Antibiotic Residues Using High-Performance Liquid Chromatography. (2025). Chromatography Today. Retrieved January 28, 2026, from [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. (2019). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Environmental Science and Pollution Research. Retrieved January 28, 2026, from [Link]

  • Residues of veterinary medicinal products. (n.d.). Food Safety. Retrieved January 28, 2026, from [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. Retrieved January 28, 2026, from [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • FSIS Guideline for Residue Prevention. (2024). USDA Food Safety and Inspection Service. Retrieved January 28, 2026, from [Link]

  • Determination of antibiotic resistance and high‐performance liquid chromatography profiles for Mycobacterium species. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2018). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (2018). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • Sulfonamide: Chemical Structure & Derivatives. (n.d.). Study.com. Retrieved January 28, 2026, from [Link]

  • Drug Residues. (2023). FDA. Retrieved January 28, 2026, from [Link]

  • Antibiotic residue testing. (n.d.). Eurofins Scientific. Retrieved January 28, 2026, from [Link]

  • Determination of Antibiotics in Surface Water by Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode Array and Mass Spectrometry Detection. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic. Retrieved January 28, 2026, from [Link]

  • Monitoring and Analyses of Antimicrobial Residues in Food. (2019). WOAH - Asia. Retrieved January 28, 2026, from [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry. Retrieved January 28, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

Sources

Chromatographic purification techniques for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Executive Summary

This application note details the chromatographic purification strategies for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide , a critical intermediate in the synthesis of pharmaceutical sulfonamides. Due to the weakly acidic nature of the sulfonamide nitrogen (


) and the lipophilicity conferred by the bromo-methyl aryl core, this molecule presents unique separation challenges, including peak tailing on silica and pH-dependent retention in reverse-phase (RP) modes.

We present two validated workflows:

  • Normal Phase Flash Chromatography: A robust first-pass purification for crude reaction mixtures.

  • Preparative RP-HPLC: A high-purity polishing step for analytical standards or biological assays.

Chemical Context & Separation Logic

Molecule: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

  • Core: Benzenesulfonamide[1][2][3][4][5]

  • Substituents: 3-Bromo (lipophilic, electron-withdrawing), 4-Methyl (lipophilic), N-Isopropyl (steric bulk, lipophilic).

  • Key Property: The sulfonamide -NH- proton is acidic. On standard silica (acidic surface), it remains neutral but can interact via hydrogen bonding, leading to peak tailing. In RP-HPLC, pH control is vital to prevent ionization, which would cause early elution and broad peaks.

Common Impurities:

  • Starting Material: 3-Bromo-4-methylbenzenesulfonyl chloride (highly reactive, hydrolyzes to sulfonic acid).

  • By-product: 3-Bromo-4-methylbenzenesulfonic acid (highly polar, sticks to silica baseline).

  • Reagent: Isopropylamine (basic, elutes early or streaks).

Purification Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate purification route based on crude purity and target requirements.

PurificationWorkflow Start Crude Reaction Mixture Workup Liquid-Liquid Extraction (EtOAc / 1M HCl wash) Start->Workup Remove salts/amine TLC TLC Analysis (Hex/EtOAc 4:1) Workup->TLC Flash Flash Chromatography (Normal Phase Silica) TLC->Flash Rf < 0.2 or Complex Mix QC QC: UPLC-MS / NMR TLC->QC High Purity Crude Flash->QC Prep Prep RP-HPLC (C18, Acidic Modifier) QC->Prep Purity 90-98% or Isomer Removal Final Final Product (>98% Purity) QC->Final Purity > 98% Prep->Final

Caption: Decision matrix for purification of sulfonamide intermediates. Blue nodes indicate start/end states; Green/Red indicate active chromatography steps.

Protocol 1: Normal Phase Flash Chromatography

Objective: Rapid isolation of product from crude synthesis mixture (excess amine and hydrolyzed sulfonic acids).

Mechanistic Insight: Unmodified silica gel (


) is suitable. However, sulfonamides can exhibit "tailing" due to hydrogen bonding with surface silanols. We employ a gradient elution to sharpen peaks.[3] The lipophilic nature of the 3-bromo-4-methyl group ensures good retention in non-polar solvents, allowing separation from polar by-products.

Experimental Setup:

  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).

  • Cartridge Loading: 1% to 5% (w/w) of crude mass relative to silica mass.

  • Detection: UV at 254 nm (Strong absorption by aromatic ring).

Mobile Phase System:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)[6]

Gradient Table:

Time (CV*)% Solvent BDescription
0–25%Isocratic hold to elute non-polar impurities (e.g., bis-sulfonamides).
2–105% → 40%Linear gradient. Product typically elutes between 20–30% B.
10–1340% → 100%Flush to elute polar sulfonic acids and amine salts.
13–15100%Column wash.

*CV = Column Volumes

Step-by-Step Procedure:

  • Sample Prep: Dissolve crude residue in minimal Dichloromethane (DCM). Mix with loose silica (1:2 ratio) and evaporate to dryness to create a "dry load" powder. This prevents band broadening associated with liquid loading of viscous sulfonamides.

  • Equilibration: Flush column with 3 CV of 5% EtOAc/Hexane.

  • Run: Execute gradient. Collect fractions based on UV threshold (e.g., 20 mAU).

  • TLC Confirmation: Spot fractions on Silica plates; elute with 30% EtOAc/Hexane. Product

    
    .[2]
    

Protocol 2: Preparative Reverse-Phase HPLC

Objective: High-purity isolation (>99%) for biological testing or removal of closely eluting regioisomers.

Mechanistic Insight: In Reverse Phase (RP), the ionization state of the sulfonamide is critical.

  • Neutral pH: The sulfonamide may partially ionize, leading to peak splitting.

  • Acidic pH (Recommended): Adding 0.1% Formic Acid (

    
    ) ensures the sulfonamide nitrogen remains protonated (
    
    
    
    ). This neutral form interacts strongly with the C18 chain, maximizing retention and peak symmetry.

Experimental Setup:

  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 15–20 mL/min (depending on column diameter).

  • Detection: UV 254 nm and 210 nm.

Mobile Phase System:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid

Gradient Table:

Time (min)% Solvent BDescription
0.030%Initial hold to prevent precipitation.
1.030%Injection.
10.090%Shallow gradient for maximum resolution.
12.095%Wash.
12.130%Re-equilibration.

Troubleshooting Guide:

ObservationRoot CauseSolution
Fronting Peaks Solubility issue in mobile phase.Dissolve sample in 100% DMSO or DMF; reduce injection volume.
Broad/Tailing Peaks Silanol interaction or partial ionization.Ensure 0.1% Formic Acid is fresh. Alternatively, use 10mM Ammonium Acetate (pH 4.5).
Double Peaks Atropisomerism (rare) or hydrolysis.Check LC-MS. If hydrolysis (M-H mass shift), re-synthesize.

References

  • Synthesis and Purification of Sulfonamides: Al-Mulla, A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 7

  • General Sulfonamide HPLC Method Development: USDA Food Safety and Inspection Service. (2009).[8] Determination and Confirmation of Sulfonamides. CLG-SUL.05. 8

  • Preparative HPLC Scale-up Principles: Agilent Technologies. Application Compendium Solutions for Preparative HPLC. 9[5]

  • Physical Properties of Benzenesulfonamide Derivatives: ChemicalBook. Benzenesulfonamide Properties and Safety. 1

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The described method involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine in the presence of a tertiary amine base. This guide is designed for researchers, chemists, and process development professionals, offering detailed explanations of procedural choices, a thorough process safety assessment, and critical considerations for successful scale-up. The protocol emphasizes reliability, high yield, and purity, supported by in-process controls and characterization data.

Introduction

N-substituted benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The target molecule, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for further functionalization via cross-coupling reactions.[3]

The synthesis of sulfonamides is typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This protocol details a robust and optimized procedure for this classic transformation, tailored for scalability. Key process parameters, such as temperature control, reagent addition rate, and purification methods, are discussed to ensure a safe, efficient, and reproducible synthesis.

Reaction Scheme:

Figure 1. Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide from 3-bromo-4-methylbenzenesulfonyl chloride and isopropylamine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradePuritySupplierNotes
3-Bromo-4-methylbenzenesulfonyl chlorideTechnical≥98%e.g., Sigma-AldrichCorrosive and water-reactive. Handle with care.[6][7]
IsopropylamineReagent≥99%e.g., Alfa AesarVolatile and flammable.
Triethylamine (TEA)Reagent≥99.5%e.g., Fisher ScientificAnhydrous grade recommended. Acts as an HCl scavenger.
Dichloromethane (DCM)ACS≥99.8%e.g., VWRAnhydrous grade recommended.[8]
Hydrochloric Acid (HCl)ACS1 M (aq)-For aqueous work-up.
Sodium Bicarbonate (NaHCO₃)ACSSaturated (aq)-For aqueous work-up.
Brine (NaCl solution)ACSSaturated (aq)-For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentGranular-For drying the organic layer.
Ethyl AcetateACS≥99.5%-For TLC and recrystallization.
HexanesACS≥98.5%-For TLC and recrystallization.
Equipment
  • Three-neck round-bottom flask (e.g., 1 L)

  • Mechanical stirrer or magnetic stirrer with a large stir bar

  • Addition funnel (e.g., 250 mL)

  • Thermometer or thermocouple probe

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Cooling bath (ice-water or cryo-cooler)

  • Separatory funnel (e.g., 1 L)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

The overall process from setup to final product isolation is outlined in the workflow diagram below.

SynthesisWorkflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Assemble dry 3-neck flask with stirrer, thermometer, and addition funnel Inert Purge with N2/Ar Setup->Inert ChargeSulfonyl Charge Sulfonyl Chloride and DCM Inert->ChargeSulfonyl Step 4.1 Cool Cool to 0-5 °C ChargeSulfonyl->Cool Step 4.2 AddAmine Slowly add amine solution (maintain T < 10 °C) Cool->AddAmine Step 4.3 ChargeAmine Charge Isopropylamine and TEA to addition funnel ChargeAmine->AddAmine Warm Warm to RT and stir for 2-4h AddAmine->Warm Step 4.4 Monitor Monitor by TLC Warm->Monitor Step 4.5 Quench Quench with 1 M HCl Monitor->Quench Step 4.6 Separate Separate Layers Quench->Separate Step 4.7 Wash1 Wash Organic Layer: 1. Sat. NaHCO3 2. Brine Separate->Wash1 Step 4.8 Dry Dry over Na2SO4 Wash1->Dry Step 4.9 Filter Filter drying agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Step 4.10 Recrystallize Recrystallize from EtOAc/Hexanes Concentrate->Recrystallize Step 5.1 Isolate Isolate by filtration and dry Recrystallize->Isolate Step 5.2 Analyze Characterize: NMR, MP, IR, MS Isolate->Analyze Step 6.0

Caption: Step-by-step workflow for the synthesis and purification of the target sulfonamide.

Step-by-Step Synthesis Protocol (100 g Scale)

Process Safety Note: 3-Bromo-4-methylbenzenesulfonyl chloride is corrosive and reacts with water, liberating toxic gas.[6] Isopropylamine is volatile and flammable. All operations should be performed in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[9]

4.1. Reactor Setup and Reagent Charging

  • Set up a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel.

  • Ensure all glassware is oven-dried to prevent hydrolysis of the sulfonyl chloride.

  • Purge the apparatus with dry nitrogen or argon.

  • Charge the flask with 3-bromo-4-methylbenzenesulfonyl chloride (100 g, 0.371 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 400 mL) . Stir the mixture to achieve a clear solution.

4.2. Cooling

  • Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical during the addition of the amine to control the reaction exotherm.

4.3. Amine Addition

  • In a separate beaker, prepare a solution of isopropylamine (32.9 g, 0.557 mol, 1.5 eq) and triethylamine (56.3 g, 0.557 mol, 1.5 eq) in anhydrous DCM (100 mL) .

  • Transfer this solution to the dropping funnel.

  • Add the amine/TEA solution dropwise to the cold sulfonyl chloride solution over 60-90 minutes .

    • Causality: A slow addition rate is crucial to manage the heat generated from the exothermic reaction. The internal temperature should be carefully monitored and maintained below 10 °C .[10] Rapid addition can lead to the formation of impurities and potential thermal runaway on a larger scale. Triethylamine is used as a base to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the isopropylamine nucleophile and driving the reaction to completion.[11]

4.4. Reaction

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

  • Stir the mixture for an additional 2-4 hours .

4.5. In-Process Control (IPC)

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is considered complete when the starting sulfonyl chloride spot (typically higher Rf) is no longer visible.

4.6. Quenching

  • Once the reaction is complete, cool the mixture again to 10-15 °C.

  • Slowly add 1 M HCl (200 mL) to the reaction flask to quench the excess triethylamine and isopropylamine. The triethylamine hydrochloride salt will dissolve in the aqueous layer.

4.7. Phase Separation

  • Transfer the mixture to a 1 L separatory funnel.

  • Separate the organic (bottom, DCM) layer. Extract the aqueous layer once with DCM (50 mL) to recover any residual product.

4.8. Aqueous Washes

  • Combine the organic layers and wash sequentially with:

    • Saturated NaHCO₃ solution (200 mL) to remove any remaining acidic impurities.[12]

    • Brine (200 mL) to reduce the amount of dissolved water in the organic phase.[12]

4.9. Drying

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) . Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

4.10. Concentration

  • Filter off the drying agent and wash the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Protocol

5.1. Recrystallization

  • The most effective method for purifying sulfonamides on a large scale is recrystallization.[13]

  • Dissolve the crude product in a minimum amount of hot ethyl acetate .

  • Slowly add hexanes until the solution becomes cloudy (the point of saturation).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 1 hour to maximize crystal formation.

5.2. Isolation and Drying

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold hexanes to remove any residual soluble impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

  • Expected Yield: 85-95%.

  • Appearance: White to off-white crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Result
Melting Point To be determined experimentally (sharp range indicates high purity).
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ~7.9 (d, Ar-H), ~7.6 (d, Ar-H), ~7.5 (dd, Ar-H), ~4.0 (septet, CH), ~3.8 (d, NH), ~2.5 (s, CH₃), ~1.2 (d, 2xCH₃).
¹³C NMR (CDCl₃, 101 MHz)Expected peaks for aromatic carbons, sulfonamide carbon, methyl, and isopropyl carbons.
FT-IR (ATR)ν (cm⁻¹) ~3280 (N-H stretch), ~1330 & ~1160 (S=O asymmetric and symmetric stretch).
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₀H₁₄BrNO₂S.

Scale-Up Considerations

Transitioning this synthesis from the laboratory bench to a pilot plant or manufacturing scale requires careful consideration of several factors:

  • Thermal Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of amine addition must be strictly controlled based on the reactor's cooling capacity to prevent a temperature spike.

  • Mixing: Efficient agitation is critical to ensure homogeneity and effective heat transfer. Mechanical overhead stirring is required, as magnetic stirring is insufficient for larger volumes.

  • Reagent Handling: Handling large quantities of corrosive sulfonyl chloride and volatile isopropylamine requires specialized equipment and safety protocols, such as closed-system transfer lines.

  • Work-up and Isolation: Phase separations in large reactors can be slow. The choice of filtration and drying equipment (e.g., filter-dryer) will significantly impact cycle time and operator exposure.

  • Crystallization: The cooling profile during recrystallization must be carefully controlled to achieve the desired crystal size and morphology, which affects filtration, drying, and product purity. Seeding the solution may be necessary to ensure consistent crystallization.

References

  • BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
  • BLD Pharmatech Co., Ltd. (n.d.). N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE Safety Data Sheets.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111–4113.
  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Sciences and Research, 8(11), 1263.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride.
  • Martin, A. N. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • WuXi AppTec. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Stenfors, B., Staples, R. J., Biros, S., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide.
  • Bolm, C., & Magnus, A. S. (2021). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride.
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Rauf, A., Khan, M. A., Le, T. T., Eurtivong, C., Siddiqui, S. Z., Reang, V., ... & Shah, A. A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349.
  • Wintner, J. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • Movassaghi, M., & Schmidt, M. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 127(26), 9680-9681.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-methylbenzenesulfonyl chloride.
  • van der Meer, J. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses - Faculty of Science and Engineering, University of Groningen.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%.
  • Ngassa, F. N., Jackson, D., & Staples, R. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

Sources

Application Notes and Protocols for the Electrochemical Synthesis of Sulfonamides from Amines and Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicine and agrochemicals, exhibiting a broad spectrum of bioactivities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2] Traditional synthetic routes to these vital compounds often rely on multi-step procedures involving harsh reagents, such as sulfonyl chlorides, and frequently necessitate the use of expensive metal catalysts.[2][3] These conventional methods can generate significant chemical waste and present safety concerns, driving the demand for more sustainable and efficient alternatives.

Electrochemical synthesis has emerged as a powerful and environmentally benign platform for organic transformations.[4] By leveraging the power of electricity to drive chemical reactions, electrosynthesis offers numerous advantages, including mild reaction conditions, high atom economy, and the avoidance of hazardous oxidizing or reducing agents.[3][5] This guide provides a detailed exploration of the electrochemical synthesis of sulfonamides via the direct oxidative coupling of readily available and inexpensive thiols and amines, a method that exemplifies the principles of green chemistry.[3][6] This approach, completely driven by electricity, offers a rapid and scalable route to a diverse range of sulfonamides, with hydrogen as the only benign byproduct.[3]

Core Principles and Mechanistic Insights

The electrochemical synthesis of sulfonamides from thiols and amines is a fascinating process that involves a cascade of electron transfer events at the anode. Understanding the underlying mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. The reaction proceeds through a stepwise formation of the N-S bond followed by oxidation of the sulfur atom.[7]

A plausible reaction pathway involves the following key steps:

  • Anodic Oxidation of Thiol to Disulfide: The process initiates with the oxidation of the thiol at the anode to form a thiyl radical. This radical species is transient and rapidly dimerizes to form a disulfide.[7][8] Kinetic studies have shown that this conversion can be extremely rapid, often completing within the first few seconds of the reaction.[9]

  • Anodic Oxidation of Amine to Aminium Radical Cation: Subsequently, the amine is oxidized at the anode to generate an aminium radical cation.[9] The formation of this key intermediate has been substantiated through radical scavenger experiments, where the addition of species like TEMPO effectively quenches the reaction.[9]

  • Nucleophilic Attack and Sulfenamide Formation: The aminium radical cation then reacts with the disulfide, leading to the formation of a sulfenamide intermediate.[7][9]

  • Stepwise Oxidation to Sulfonamide: The newly formed sulfenamide undergoes two consecutive oxidation steps at the anode. It is first oxidized to a sulfinamide intermediate, which is then further oxidized to the final sulfonamide product.[7][9] The intermediacy of the sulfenamide has been confirmed by isolating it and demonstrating its successful conversion to the corresponding sulfonamide under the same electrochemical conditions.[9]

Diagram of the Proposed Reaction Mechanism

Electrochemical Sulfonamide Synthesis cluster_anode Anode Surface cluster_solution Solution Phase cluster_cathode Cathode Surface Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide -2e-, -2H+ Reaction1 Reaction Disulfide->Reaction1 Amine R'-NH2 (Amine) AminiumRadical R'-NH2•+ (Aminium Radical) Amine->AminiumRadical -e- AminiumRadical->Reaction1 Sulfenamide R-S-NH-R' (Sulfenamide) Reaction2 Further Oxidation Sulfenamide->Reaction2 -2e-, +H2O, -2H+ Sulfinamide R-SO-NH-R' (Sulfinamide) Reaction3 Final Oxidation Sulfinamide->Reaction3 -2e-, -H+ Sulfonamide R-SO2-NH-R' (Sulfonamide) Reaction1->Sulfenamide Reaction2->Sulfinamide Reaction3->Sulfonamide Proton 2H+ Hydrogen H2 Proton->Hydrogen +2e-

Caption: Proposed mechanism for the electrochemical synthesis of sulfonamides.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the electrochemical synthesis of sulfonamides from thiols and amines. These can be adapted for either batch or continuous-flow setups. Flow electrochemistry, in particular, offers advantages in terms of scalability, precise control over reaction parameters, and improved mass transfer.[8]

General Considerations and Equipment
  • Electrochemical Cell: An undivided electrochemical cell is often suitable for this transformation. For flow synthesis, a microflow reactor with a small interelectrode gap is recommended to minimize ohmic drop and enhance efficiency.[8]

  • Electrodes: Inexpensive and robust electrode materials are a key advantage of this method. A graphite anode and a stainless steel or iron cathode are commonly employed.[9] Boron-doped diamond (BDD) electrodes can also be used for their wide potential window and resistance to fouling.[10]

  • Power Supply: A constant current power supply (potentiostat/galvanostat) is required to control the electrolysis.

  • Solvent and Electrolyte: A mixture of acetonitrile (CH3CN) and an acidic aqueous solution (e.g., 0.3 M HCl) is a typical solvent system.[9] A supporting electrolyte, such as tetramethylammonium tetrafluoroborate (Me4NBF4), is added to ensure conductivity of the solution.[9]

  • Reagents: Thiols and amines are readily available commercial starting materials.

Protocol 1: Batch Synthesis of N-Cyclohexylbenzenesulfonamide

This protocol describes a representative synthesis in a standard batch electrochemical cell.

Materials:

  • Thiophenol (2 mmol)

  • Cyclohexylamine (3.0 mmol)

  • Tetramethylammonium tetrafluoroborate (Me4NBF4) (0.2 mmol)

  • Acetonitrile (CH3CN)

  • 0.3 M Hydrochloric acid (HCl)

  • Graphite plate anode

  • Stainless steel plate cathode

  • 100 mL electrochemical cell (beaker type)

  • Magnetic stirrer and stir bar

  • Constant current power supply

Procedure:

  • Cell Assembly: Place the graphite anode and stainless steel cathode into the electrochemical cell, ensuring they are parallel and do not touch.

  • Reaction Mixture Preparation: In the electrochemical cell, combine thiophenol (2 mmol), cyclohexylamine (3.0 mmol), and Me4NBF4 (0.2 mmol).

  • Solvent Addition: Add a 3:1 (v/v) mixture of CH3CN and 0.3 M HCl (total volume 20 mL) to the cell.

  • Electrolysis: Begin stirring the solution. Apply a constant current (e.g., 20 mA) to the cell. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). In a batch setup, longer reaction times (e.g., 24 hours) may be required for complete conversion.[8]

  • Work-up and Purification:

    • Upon completion, turn off the power supply.

    • Transfer the reaction mixture to a separatory funnel.

    • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-cyclohexylbenzenesulfonamide.

Protocol 2: Continuous-Flow Synthesis of Sulfonamides

Flow electrochemistry offers significant advantages for this synthesis, including drastically reduced reaction times (often to a few minutes) and improved yields.[3]

Equipment:

  • Electrochemical flow reactor (e.g., a microflow reactor with a defined channel and embedded electrodes).

  • Syringe pumps for reagent delivery.

  • Constant current power supply.

  • Back pressure regulator (optional, but recommended for maintaining a single-phase flow).

Procedure:

  • Reagent Solution Preparation: Prepare a stock solution containing the thiol (e.g., 0.1 M), amine (e.g., 0.15 M), and supporting electrolyte (e.g., 0.01 M Me4NBF4) in the chosen solvent system (e.g., 3:1 CH3CN/0.3 M HCl).

  • System Setup:

    • Connect the syringe pump containing the reagent solution to the inlet of the electrochemical flow reactor.

    • Connect the outlet of the reactor to a collection vial.

    • Connect the electrodes of the flow reactor to the constant current power supply.

  • Electrolysis:

    • Set the desired flow rate on the syringe pump. The residence time in the reactor is determined by the reactor volume and the flow rate. A typical residence time can be as short as 5 minutes.[3]

    • Apply a constant current. The optimal current will depend on the specific reactor geometry and substrate concentrations.

  • Collection and Analysis: Collect the product stream from the reactor outlet. The product can be isolated using a similar work-up and purification procedure as described for the batch synthesis. The high conversion rates in flow often simplify the purification process.

Workflow for Continuous-Flow Electrochemical Sulfonamide Synthesis

Flow_Synthesis_Workflow Reagents Reagent Stock (Thiol, Amine, Electrolyte) in Solvent Pump Syringe Pump Reagents->Pump Reactor Electrochemical Flow Reactor Anode (+) Cathode (-) Pump->Reactor Controlled Flow Rate Collection Product Collection Reactor->Collection Product Stream Analysis Work-up & Purification Collection->Analysis FinalProduct Pure Sulfonamide Analysis->FinalProduct

Caption: A typical workflow for continuous-flow electrochemical synthesis.

Data and Substrate Scope

The electrochemical synthesis of sulfonamides from thiols and amines exhibits a broad substrate scope and functional group tolerance, making it a versatile tool for synthetic chemists.[3][11]

Table 1: Representative Examples of Electrochemically Synthesized Sulfonamides

EntryThiolAmineProductYield (%)Reference
1ThiophenolCyclohexylamineN-Cyclohexylbenzenesulfonamide85[9]
2ThiophenolAmmoniaBenzenesulfonamide72[9]
34-MethylthiophenolMorpholine4-Methyl-N-morpholinobenzenesulfonamide81[9]
44-ChlorothiophenolPiperidine4-Chloro-N-piperidinobenzenesulfonamide75[9]
5ThiophenolGlycine methyl esterN-(Benzenesulfonyl)glycine methyl ester78[11]
6ThiophenolPhenylalanine methyl esterN-(Benzenesulfonyl)phenylalanine methyl ester82[11]
72-NaphthalenethiolCyclohexylamineN-Cyclohexylnaphthalene-2-sulfonamide88[9]

Note: Yields are typically isolated yields and may vary depending on the specific reaction conditions (batch vs. flow, electrode materials, etc.).

The reaction is compatible with a wide range of primary and secondary amines, including those derived from amino acids, without causing racemization of chiral centers.[11] A variety of thiophenols bearing both electron-donating and electron-withdrawing substituents are also well-tolerated.[11] This broad applicability underscores the robustness of the electrochemical method for accessing structurally diverse sulfonamides.

Conclusion and Future Outlook

The electrochemical synthesis of sulfonamides from thiols and amines represents a significant advancement in sustainable organic synthesis. This method provides a direct, efficient, and environmentally friendly alternative to traditional synthetic routes.[3] By eliminating the need for hazardous reagents and metal catalysts, and by operating under mild conditions, this electrochemical approach aligns with the principles of green chemistry. The scalability of the process, particularly in continuous-flow reactors, makes it an attractive methodology for both academic research and industrial applications in drug discovery and development.[8] Future research in this area may focus on further expanding the substrate scope to include more complex and medicinally relevant molecules, as well as developing even more efficient and selective electrochemical systems.

References

  • Blum, S. P., Karakaya, T., Schollmeyer, D., Klapars, A., & Waldvogel, S. R. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie International Edition, 60(10), 5056–5062. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). A new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives. Scientific Reports, 10(1), 17849. [Link]

  • Johannes Gutenberg University Mainz. (2021, March 9). Electrochemistry opens ways for the sustainable production of sulfonamides. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]

  • Noël Research Group. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. University of Amsterdam. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]

  • Noël Research Group. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. University of Amsterdam. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2020). A new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives. Scientific Reports, 10(1), 17849. [Link]

  • Maleki, B., & Salehi, H. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ChemElectroChem, 11(4), e202300728. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]

  • Blum, S. P., Karakaya, T., Schollmeyer, D., Klapars, A., & Waldvogel, S. R. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie International Edition, 60(10), 5056–5062. [Link]

Sources

Application Notes & Protocols: Ruthenium-Catalyzed C-H Functionalization for Direct Sulfonamidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicine and agrochemistry, embedded in the structures of hundreds of commercially available drugs, including antibiotics, diuretics, and anti-inflammatory agents.[1][2] Traditionally, the synthesis of aryl sulfonamides relies on the reaction of an amine with a pre-functionalized sulfonyl chloride, a process that often requires multi-step preparations of starting materials.[3]

The advent of transition-metal-catalyzed C–H activation has revolutionized synthetic strategy, offering a more atom-economical and efficient route to complex molecules.[4][5] By directly converting inert C–H bonds into new C–N bonds, this approach circumvents the need for pre-installed functional groups, enabling late-stage functionalization of complex molecules—a powerful tool for drug discovery and development.[2][6]

Ruthenium catalysis, in particular, has emerged as a robust and versatile platform for C–H functionalization due to the relatively low cost and unique reactivity of ruthenium complexes.[5][7] This guide provides a comprehensive overview of ruthenium-catalyzed C–H sulfonamidation, detailing the underlying mechanistic principles, key reaction components, and field-proven laboratory protocols for researchers in synthetic chemistry and drug development.

The Catalytic System: Key Components and Their Roles

The success of a ruthenium-catalyzed C–H sulfonamidation reaction hinges on the interplay of several key components. Understanding the function of each is critical for reaction optimization and troubleshooting.

  • Ruthenium Pre-catalyst: The most commonly employed pre-catalyst is the air-stable dimer [Ru(p-cymene)Cl2]2. In the reaction medium, this dimer cleaves to form a monomeric, coordinatively unsaturated, and catalytically active Ru(II) species. Its accessibility and stability make it an excellent choice for a wide range of C–H functionalization reactions.[5][8]

  • Directing Group (DG): Regioselectivity is a paramount challenge in C–H activation. This reaction achieves high ortho-selectivity through the use of a directing group on the substrate. The directing group, typically a Lewis-basic functional group, coordinates to the ruthenium center, positioning it in close proximity to a specific C–H bond. For sulfonamidation, groups like sulfoximines or ketones can serve as effective directing groups.[1] In many valuable examples, the sulfonamide pharmacophore itself can act as the directing element for further functionalization.[2][6]

  • Sulfonamidating Agent: Sulfonyl azides (R-SO₂N₃) are highly effective nitrogen sources for this transformation. Upon reaction with the ruthenium center, they release benign dinitrogen gas (N₂) as the sole byproduct, making the process clean and efficient.[1]

  • Additives (Salts & Acids):

    • Silver Salts (Ag⁺): A halide scavenger, such as AgPF₆ or AgSbF₆, is often essential. It abstracts a chloride ligand from the ruthenium pre-catalyst, generating a more electrophilic and highly reactive cationic [Ru(p-cymene)Cl]⁺ species, which is crucial for initiating the catalytic cycle.[5][9]

    • Carboxylic Acids (e.g., PivOH): Carboxylate additives can play a crucial role in the C–H activation step. They facilitate the cleavage of the C–H bond through a concerted metalation-deprotonation (CMD) pathway, which is generally considered the rate-determining step.[9][10]

The Catalytic Cycle: A Mechanistic Deep Dive

The widely accepted mechanism for this transformation proceeds through a directing group-assisted, ortho-C–H ruthenation. The cycle involves the sequential formation of a ruthenacycle intermediate, reaction with the sulfonyl azide, and reductive elimination to furnish the product and regenerate the active catalyst.

The key steps are as follows:

  • Catalyst Activation: The [Ru(p-cymene)Cl2]2 dimer reacts with a silver salt to generate the active cationic Ru(II) catalyst.

  • Coordination: The directing group (DG) on the aromatic substrate coordinates to the Ru(II) center.

  • C–H Activation: Assisted by a carboxylate base, the ortho-C–H bond is cleaved via a concerted metalation-deprotonation (CMD) step, forming a stable five- or six-membered ruthenacycle intermediate.[1][10] This step is irreversible and dictates the regioselectivity of the reaction.

  • Nitrene Formation/Insertion: The sulfonyl azide coordinates to the ruthenium center and subsequently extrudes N₂, likely forming a ruthenium-nitrenoid intermediate. This highly reactive species then undergoes migratory insertion into the Ru-C bond of the ruthenacycle.

  • Product Formation: The resulting seven-membered ruthenacycle undergoes protonolysis or reductive elimination to release the ortho-sulfonamidated product and regenerate the active Ru(II) catalyst, which re-enters the catalytic cycle.

Catalytic_Cycle_Sulfonamidation Ru_precatalyst [Ru(II)]+ Substrate_complex Substrate Coordination Ru_precatalyst->Substrate_complex + Arene-DG Ruthenacycle Ruthenacycle Intermediate Substrate_complex->Ruthenacycle C-H Activation - HX Azide_complex Azide Coordination Ruthenacycle->Azide_complex + RSO₂N₃ Product_complex Nitrene Insertion Product Complex Azide_complex->Product_complex - N₂ Product_complex->Ru_precatalyst Reductive Elimination + Product

Caption: Proposed catalytic cycle for Ru-catalyzed C-H sulfonamidation.

Substrate Scope and Reaction Conditions

This methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aromatic substrate and the sulfonyl azide. This tolerance is particularly advantageous for late-stage functionalization in drug discovery programs.[1]

EntryArene Substrate (with DG)Sulfonyl AzideCatalyst SystemSolventTemp (°C)Yield (%)
1Phenyl sulfoximineTsN₃[Ru(p-cymene)Cl₂]₂/AgPF₆/PivOHTFE60High
22-PhenylpyridineMeSO₂N₃[Ru(p-cymene)Cl₂]₂/AgSbF₆/AcOHDCE80Good
3Benzo[h]quinolineBsN₃[Ru(p-cymene)Cl₂]₂/AgOAct-AmylOH100High
4AcetophenoneNsN₃[Ru(p-cymene)Cl₂]₂/AgPF₆/PivOHTFE60Moderate

Table based on representative conditions found in the literature.[1][9] TFE = 2,2,2-Trifluoroethanol; DCE = 1,2-Dichloroethane; Ts = Tosyl; Bs = Besyl; Ns = Nosyl.

Detailed Experimental Protocol: General Procedure for C-H Sulfonamidation

This protocol provides a self-validating, step-by-step methodology for a typical reaction.

Safety First:

  • Sulfonyl azides are potentially explosive and should be handled with extreme care behind a blast shield. Avoid friction, shock, and high temperatures. It is recommended to prepare them in solution and use them immediately without isolation if possible.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • Aromatic Substrate (with directing group): 1.0 equiv

  • Sulfonyl Azide: 1.1 - 1.5 equiv

  • [Ru(p-cymene)Cl2]2: 5 mol% (0.05 equiv)

  • Silver Salt (e.g., AgPF₆): 20 mol% (0.20 equiv)

  • Carboxylic Acid (e.g., PivOH): 30 mol% (0.30 equiv)

  • Anhydrous, degassed solvent (e.g., 2,2,2-Trifluoroethanol - TFE): to make a 0.1 M solution

Experimental Workflow

G A Reagent Weighing (in air) B Reaction Vessel Setup (Oven-dried flask, stir bar) A->B C Inert Atmosphere (Evacuate & backfill with N₂/Ar) B->C D Solvent & Reagent Addition (via Syringe) C->D E Heating & Stirring (Oil bath at 60-80 °C) D->E F Reaction Monitoring (TLC / LC-MS) E->F G Work-up (Quench, Extract) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, HRMS) H->I

Caption: Standard experimental workflow for the sulfonamidation reaction.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aromatic substrate (e.g., 0.25 mmol, 1.0 equiv), [Ru(p-cymene)Cl2]2 (0.0125 mmol, 5 mol%), the silver salt (0.05 mmol, 20 mol%), and the carboxylic acid additive (0.075 mmol, 30 mol%).

    • Causality Note: Weighing the air-stable solids first simplifies the procedure. An oven-dried vessel is critical to exclude moisture, which can deactivate the catalyst.

  • Establish Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Argon) for 5-10 minutes. This is achieved by evacuating the vessel and backfilling with the inert gas three times.

    • Causality Note: The active ruthenium catalyst and intermediates can be sensitive to oxygen. An inert atmosphere is crucial for reproducibility and high yields.

  • Reagent Addition: Add the sulfonyl azide (e.g., 0.275 mmol, 1.1 equiv) to the vessel. Following this, add the anhydrous, degassed solvent (2.5 mL for a 0.1 M solution) via syringe.

    • Causality Note: Using degassed solvent minimizes dissolved oxygen. Adding the solid azide before the solvent ensures it is well-mixed from the start.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: Regular monitoring confirms reaction progress and helps determine the optimal reaction time, preventing decomposition from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent like ethyl acetate (20 mL) and filter it through a pad of celite to remove insoluble inorganic salts.

    • Causality Note: Filtration removes the silver salts and spent catalyst residues, simplifying the subsequent purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sulfonamide product.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

Ruthenium-catalyzed C–H sulfonamidation represents a powerful and efficient strategy for synthesizing valuable sulfonamide-containing molecules. Its operational simplicity, broad substrate scope, and high regioselectivity make it an attractive tool for both academic research and industrial applications, particularly in the context of late-stage functionalization for accelerating drug discovery pipelines. Future developments will likely focus on expanding the scope to include more challenging sp³ C–H bonds, developing asymmetric variants, and further reducing catalyst loading to enhance the sustainability of the process.

References

  • Mandal, D., & Nandi, S. (2017). Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2020). Ruthenium-Catalyzed Selectively Oxidative C-H Alkenylation of N-Acylated Aryl Sulfonamides by Using Molecular Oxygen as an Oxidant. PubMed. [Link]

  • Li, Y., & Zhu, J. (2021). Ruthenium‐Catalyzed Asymmetric C H Functionalization. ResearchGate. [Link]

  • Kim, J. W., et al. (2009). Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. PubMed. [Link]

  • Schmitz, C., & Opatz, T. (2018). Ruthenium‐Catalyzed Sulfoalkenylation of Acetanilides and Dual‐Use of the Catalyst Directing Group. ResearchGate. [Link]

  • Fier, P. S., & Ciulli, A. (2022). Ruthenium-catalysed C‒H amidation for the late-stage synthesis of PROTACs. ResearchGate. [Link]

  • Wang, B., et al. (2024). Asymmetric Ruthenium-Catalyzed C-H Activation by a Versatile Chiral-Amide-Directing Strategy. PubMed. [Link]

  • Unknown Author. (n.d.). Ruthenium-catalysed C-H bond functionalization with allylic alcohols. ResearchGate. [Link]

  • Rao, V., et al. (2021). Ruthenium-catalyzed C–H amination of aroylsilanes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ghorai, P. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]

  • Unknown Author. (n.d.). (a) Sulfoximine directed Ru-catalyzed C–H sulfonamidation of arenes 17 with sulfonyl azides 18. ResearchGate. [Link]

  • Wikipedia Contributors. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Ma, W., et al. (2014). Ruthenium(II)-catalyzed oxidative C-H alkenylations of sulfonic acids, sulfonyl chlorides and sulfonamides. PubMed. [Link]

  • Jasiński, M., & Drabina, P. (2018). N-Sulfonylcarboxamide as an Oxidizing Directing Group for Ruthenium Catalyzed C-H Activation/Annulation. ResearchGate. [Link]

  • Thirunavukkarasu, V. S., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Unknown Author. (n.d.). Metal-free C(sp3)–H functionalization of sulfonamides via strain-release rearrangement. Royal Society of Chemistry. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

Sources

Application Note & Protocols: Pomalidomide-Based Scaffolds as Versatile Building Blocks for Cereblon-Recruiting Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principles: The Rationale for Cereblon and Pomalidomide in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] This approach offers a distinct advantage over traditional inhibition by enabling the removal of the entire protein scaffold, potentially addressing targets previously considered "undruggable."[2]

At the heart of the most prevalent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), lies a heterobifunctional molecule composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker joining them.[1] The choice of the E3 ligase ligand is a critical design parameter that dictates the cellular machinery co-opted for degradation.

Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design. Its recruitment is mediated by a class of small molecules known as immunomodulatory drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide. Pomalidomide has become a building block of choice due to its high affinity for CRBN and its well-understood binding mechanism, providing a robust foundation for the rational design of potent and selective protein degraders.

This guide provides a detailed examination of pomalidomide-based building blocks, focusing on their strategic incorporation into PROTACs and offering validated protocols for synthesis, characterization, and biological evaluation.

The Critical Building Block: Functionalized Pomalidomide

For pomalidomide to serve as a PROTAC building block, it must be chemically modified with a reactive handle for linker attachment. This modification must be positioned at a site that does not disrupt its essential interaction with CRBN. Extensive structural and medicinal chemistry studies have identified the C4 position of the phthalimide ring as the optimal exit vector. Introducing substituents at this position preserves high-affinity binding to CRBN while allowing the linker and the target-binding ligand to be projected away from the E3 ligase complex.

A common and highly versatile building block is 4-Bromo-pomalidomide . The bromine atom is not intended for direct protein interaction; rather, it serves as an excellent synthetic handle for nucleophilic substitution or cross-coupling reactions, enabling the covalent attachment of a wide variety of chemical linkers.

Building Block Structure Key Features Common Use
Pomalidomide Chemical structure of PomalidomideHigh-affinity CRBN ligandParent compound
4-Bromo-pomalidomide Chemical structure of 4-Bromo-pomalidomideBromine at C4 serves as a stable but reactive handle.Precursor for linker attachment via substitution reactions.
Pomalidomide-linker-amine Chemical structure of Pomalidomide with an attached alkyl linker ending in an aminePre-functionalized with a common PEG or alkyl linker.Amide bond formation with a carboxylic acid on the POI ligand.
Pomalidomide-linker-acid Chemical structure of Pomalidomide with an attached alkyl linker ending in a carboxylic acidPre-functionalized with a common PEG or alkyl linker.Amide bond formation with an amine on the POI ligand.

Mechanism of Action: Engineering Ternary Complex Formation

The fundamental role of the pomalidomide moiety within a PROTAC is to induce the formation of a productive ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity is the event that triggers the subsequent biological cascade.[1]

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (POI Ligand-Linker-Pomalidomide) POI->PROTAC Binds Ternary POI-PROTAC-CRBN Ternary Complex CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb E2 Ligase transfers Ub Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of pomalidomide-based PROTAC action.

The process unfolds as follows:

  • Binding Events: The PROTAC molecule simultaneously binds to the POI and CRBN, acting as a molecular bridge.[1]

  • Ternary Complex Formation: This binding brings the POI into close proximity with the CRBN E3 ligase complex.

  • Ubiquitination: The E3 ligase recruits an E2-conjugating enzyme, which catalyzes the transfer of ubiquitin molecules onto lysine residues on the surface of the POI.

  • Proteasomal Degradation: The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[3]

Experimental Protocols

Protocol 4.1: Synthesis of a Model PROTAC using a Pomalidomide Building Block

This protocol describes the synthesis of a model PROTAC targeting the bromodomain-containing protein BRD4. It utilizes a known BRD4 ligand, JQ1, which contains a carboxylic acid handle, and a pomalidomide building block functionalized with a terminal amine linker.

Objective: To couple a JQ1-acid derivative with a pomalidomide-amine linker to form a BRD4-degrading PROTAC.

Materials:

  • JQ1-carboxylic acid derivative

  • Pomalidomide-(PEG)3-amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reagent Preparation: In a dry, nitrogen-flushed vial, dissolve JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate formed by HATU.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15 minutes.

    • Causality Note: HATU is a highly efficient peptide coupling reagent that rapidly converts the carboxylic acid to a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH required for the reaction.

  • Coupling: Add a solution of Pomalidomide-(PEG)3-amine (1.05 equivalents) in anhydrous DMF to the activated JQ1 mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient containing 0.1% formic acid.

  • Characterization & Validation:

    • Confirm the identity and purity (>95%) of the final PROTAC by LC-MS.

    • Confirm the structure by acquiring ¹H and ¹³C NMR spectra. The spectra should be consistent with the proposed structure, showing characteristic peaks for both the JQ1 and pomalidomide moieties.

Protocol 4.2: Biological Evaluation - Western Blot for Target Protein Degradation

This protocol provides a standard workflow to assess the ability of the newly synthesized PROTAC to induce the degradation of its target protein, BRD4, in a cellular context.

Objective: To quantify the reduction in BRD4 protein levels in cells treated with the pomalidomide-based PROTAC.

Materials:

  • Human cell line expressing BRD4 (e.g., HeLa, HEK293T, or a relevant cancer cell line like VCaP)

  • Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BRD4 and anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM). Include a DMSO-only vehicle control. Replace the medium in each well with the medium containing the compound dilutions.

    • Self-Validation Note: A wide concentration range is essential to determine the potency (DC50) and efficacy (Dmax) of the degrader.

  • Incubation: Incubate the cells for a defined period, typically 18-24 hours, at 37°C and 5% CO₂.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This ensures equal protein loading for the Western blot.

  • Western Blotting:

    • Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-BRD4 antibody and the anti-loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Data Acquisition & Analysis:

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities using software like ImageJ. Normalize the BRD4 band intensity to the loading control (Vinculin/GAPDH) for each lane.

    • Plot the normalized BRD4 levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).

Workflow_Diagram cluster_synthesis Synthesis & QC cluster_biology Biological Evaluation S1 Step 1: Couple POI Ligand & Pomalidomide-Linker S2 Step 2: Purify via HPLC S1->S2 S3 Step 3: Characterize by LC-MS & NMR S2->S3 B1 Step 4: Treat Cells with PROTAC Dilutions S3->B1 Validated PROTAC B2 Step 5: Lyse Cells & Quantify Protein B1->B2 B3 Step 6: Run Western Blot for POI & Control B2->B3 B4 Step 7: Analyze Data (Calculate DC50/Dmax) B3->B4

Sources

Derivatization of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Derivatization of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Sulfonamide Scaffold in SAR-Driven Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents since the discovery of the first sulfa drugs.[1][2][3][4] This versatile scaffold is not only a key pharmacophore in antibacterial, antiviral, and anticancer agents but also serves as a valuable building block in drug design.[4][5] Its continued relevance stems from its unique physicochemical properties and its ability to engage in critical hydrogen bonding interactions within biological targets.[6]

Structure-Activity Relationship (SAR) studies are the empirical heart of lead optimization in drug discovery.[7] By systematically modifying a lead compound's structure and assessing the impact on its biological activity, researchers can build a comprehensive understanding of the pharmacophore. This iterative process of design, synthesis, and testing allows for the rational enhancement of potency, selectivity, and pharmacokinetic properties.[8]

This guide focuses on a specific, strategically designed starting scaffold: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide . Each component of this molecule is chosen with intent:

  • The benzenesulfonamide core provides the foundational structure known for broad bioactivity.

  • The N-isopropyl group offers a defined steric and lipophilic profile at the sulfonamide nitrogen, a common point of interaction.

  • The 4-methyl group provides a metabolic block and a specific substitution pattern.

  • Crucially, the 3-bromo substituent serves as a versatile synthetic handle, enabling a wide range of derivatization strategies, particularly through modern cross-coupling reactions.[9][10]

This application note provides a detailed framework for the synthesis of this core scaffold and outlines robust protocols for its derivatization to generate a focused library of analogues for SAR exploration.

Synthesis of the Core Scaffold: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

The foundational step in this SAR campaign is the reliable synthesis of the starting material. The procedure outlined below is a standard and efficient method for producing N-substituted sulfonamides from the corresponding sulfonyl chloride.[1][11]

Workflow for Core Scaffold Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Bromo-4-methyl- benzenesulfonyl chloride C Nucleophilic Substitution (Pyridine, DCM, 0°C to RT) A->C B Isopropylamine B->C D N-Isopropyl 3-bromo-4-methyl- benzenesulfonamide C->D Workup & Purification

Caption: Synthesis of the core scaffold.

Protocol 2.1: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Materials:

  • 3-Bromo-4-methylbenzenesulfonyl chloride

  • Isopropylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 eq) to the solution to act as a base, scavenging the HCl byproduct.

  • Add isopropylamine (1.1 eq) dropwise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield N-isopropyl 3-bromo-4-methylbenzenesulfonamide as a solid.

  • Confirm the structure and purity via NMR and Mass Spectrometry (see Section 4).

Derivatization Strategies for SAR Exploration

With the core scaffold in hand, the next phase involves systematic structural modification. The bromine atom at the 3-position is the primary locus for derivatization, offering access to a diverse chemical space through palladium-catalyzed cross-coupling reactions.[12]

Strategy 1: Aromatic Ring Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and reliable method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[13] This reaction is exceptionally well-suited for medicinal chemistry due to its tolerance of a wide range of functional groups and generally mild reaction conditions.

Rationale: By replacing the bromine atom with various aryl and heteroaryl moieties, a researcher can probe the effects of:

  • Steric Bulk: How does the size and shape of the substituent impact binding affinity?

  • Electronic Properties: Does an electron-donating or electron-withdrawing group enhance activity?

  • Pharmacophoric Features: Can the introduction of hydrogen bond donors/acceptors (e.g., via a pyridine or pyrazole ring) lead to new, beneficial interactions with the target protein?

Workflow for Suzuki-Miyaura Derivatization

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Core Core Scaffold (Ar-Br) Reactants Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Core->Reactants Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Reactants Derivative Derivatized Product (Ar-Ar') Reactants->Derivative Heat, Workup, & Purification

Caption: Derivatization via Suzuki coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

Procedure:

  • To a Schlenk flask or microwave vial, add the core scaffold (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane/water). Causality Note: Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Heat the reaction mixture to 90-100°C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired coupled product.

  • Confirm the structure and purity of each new derivative (see Section 4).

Physicochemical Characterization of Derivatives

Rigorous characterization is non-negotiable for ensuring the integrity of SAR data. Each new compound must be validated for its chemical structure and assessed for purity before biological testing.

Analytical Techniques & Expected Outcomes
TechniquePurposeExpected Observations for a Successful Suzuki Coupling
¹H NMR Structural ElucidationDisappearance of the aromatic proton signal adjacent to the bromine. Appearance of new signals corresponding to the newly introduced aryl/heteroaryl group.[14][15]
¹³C NMR Carbon Skeleton ConfirmationA significant upfield shift of the carbon atom that was previously bonded to the bromine. Appearance of new carbon signals from the coupled ring system.[14][15]
LC-MS Purity & Mass ConfirmationA single major peak in the chromatogram (purity >95%). The observed mass-to-charge ratio (m/z) in the mass spectrum should match the calculated molecular weight of the new derivative.[16]

The Iterative SAR Cycle: From Data to Design

The synthesized derivatives form a library for biological screening against the target of interest. The resulting activity data (e.g., IC₅₀ or EC₅₀ values) are then correlated with the structural changes. This process is cyclical and is the engine of lead optimization.

The SAR Cycledot

SAR_Cycle Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize Library (Protocols 3.1, etc.) Design->Synthesize Next Library Test Biological Screening (In Vitro Assays) Synthesize->Test New Compounds Analyze Analyze Data (SAR) (Correlate Structure & Activity) Test->Analyze Activity Data Analyze->Design New Insights

Sources

Troubleshooting & Optimization

Identifying common side reactions in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Troubleshooting Guide 404-S: Common Side Reactions & Process Control

Introduction: The Kinetic Landscape of Sulfonylation

Welcome to the Technical Support Center. As Application Scientists, we recognize that sulfonamide formation—classically the reaction between a sulfonyl chloride (


) and an amine (

)—is deceptively simple. While the bond formation is thermodynamically favorable, the electrophilic sulfur center is promiscuous.

Success relies on kinetic control. You are managing a race between the amine (desired nucleophile), water (hydrolysis), and the product sulfonamide itself (bis-sulfonylation). This guide provides the mechanistic insight and self-validating protocols required to win that race.

Module 1: The "Ghost Yield" (Hydrolysis)

Symptom: Starting material (


) disappears rapidly, but the isolated yield of sulfonamide is low. The reaction mixture becomes progressively acidic.

The Mechanism: Sulfonyl chlorides are highly moisture-sensitive. Water acts as a competitive nucleophile, converting the chloride to sulfonic acid (


). This is often autocatalytic; the HCl generated protonates the amine, rendering it non-nucleophilic (

), while the water continues to consume the sulfonyl chloride.

Diagnostic Check:

  • TLC/LCMS: Presence of a highly polar, non-moving spot (sulfonic acid) often stuck at the baseline.

  • pH Drift: Rapid drop in pH despite base addition.

Troubleshooting Protocol: The "Reverse Addition" Technique Standard addition (Amine into Chloride) often exposes the chloride to moisture before reaction. Use this reverse protocol for sensitive substrates.

  • System Prep: Flame-dry all glassware under

    
     flow.
    
  • Amine Solution: Dissolve Amine (1.0 equiv) and Base (e.g.,

    
    , 1.2 equiv) in anhydrous DCM or THF.
    
  • Chloride Solution: Dissolve

    
     (1.1 equiv) in a separate minimal volume of anhydrous solvent.
    
  • Controlled Addition: Cool the amine solution to 0°C. Add the chloride solution dropwise to the amine.

    • Why? This ensures the highly reactive chloride immediately encounters a high concentration of nucleophilic amine, statistically favoring amidation over hydrolysis.

Pathway Visualization:

Hydrolysis_Competition RSO2Cl Sulfonyl Chloride (R-SO2Cl) Sulfonamide Sulfonamide (Product) RSO2Cl->Sulfonamide  k1 (Fast)   SulfonicAcid Sulfonic Acid (Dead End) RSO2Cl->SulfonicAcid  k2 ( undesired )   Amine Amine (R'-NH2) Amine->Sulfonamide Water Water (Impurity) Water->SulfonicAcid

Caption: Fig 1. Kinetic competition. High amine concentration (k1) must outcompete trace water (k2).

Module 2: The "Over-Reaction" (Bis-Sulfonylation)

Symptom: Product analysis (LCMS/NMR) shows a mass corresponding to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


. The reaction consumes 2 equivalents of sulfonyl chloride. This is exclusive to primary amines .

The Mechanism: The mono-sulfonamide product contains an N-H proton that is significantly acidic (


). In the presence of excess base or strong base, this proton is removed, creating a sulfonamide anion (

). This anion is a potent nucleophile and attacks a second molecule of sulfonyl chloride.

Critical Control Parameters:

ParameterRecommendationScientific Rationale
Stoichiometry 1:1 or slight Amine excessExcess

drives the secondary reaction.
Base Strength Pyridine (

5.2)
Weaker bases deprotonate the ammonium salt (

) but are less likely to deprotonate the sulfonamide product (

). Strong bases like

(

10.7) increase bis-sulfonylation risk.
Temperature < 0°CBis-sulfonylation has a higher activation energy (

). Low temperature kinetically traps the mono-product.

Self-Validating Protocol: Stoichiometric Titration

  • Setup: Place Amine (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0°C.

  • Titration: Dissolve

    
     (0.95 equiv—deliberate slight deficit) in DCM.
    
  • Addition: Add chloride over 30 minutes.

  • Checkpoint: Check TLC. If amine remains, add

    
     in 0.05 equiv increments.
    
    • Validation: Stopping at slight amine excess guarantees no free chloride is available to react with the product.

Pathway Visualization:

Bis_Sulfonylation Start Primary Amine (R'-NH2) Mono Mono-Sulfonamide (Desired) Start->Mono + R-SO2Cl (Fast) Anion Sulfonamide Anion (R-SO2-N⁻-R') Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Impurity) Anion->Bis + Excess R-SO2Cl

Caption: Fig 2.[1] The Bis-sulfonylation cascade. The "danger zone" is the formation of the intermediate anion.

Module 3: Solvolysis & Impurity Profiles

Symptom: Unexpected peaks in NMR (alkoxy groups) or formation of sulfonate esters. Cause: Using nucleophilic solvents (Alcohols) or reactive impurities.

FAQ: Can I use Ethanol/Methanol as a solvent? Answer: Generally, No . While Schotten-Baumann conditions (Water/Dioxane) are common, using pure alcohols with reactive sulfonyl chlorides leads to Sulfonate Ester formation (


).
  • Mechanism:[1][2][3][4][5]

    
    .
    
  • Risk:[6][7] Sulfonate esters are potent alkylating agents (genotoxic impurities) and must be avoided in pharmaceutical intermediates.

Solvent Compatibility Table:

SolventCompatibilityNotes
DCM / CHCl3 Excellent Standard for anhydrous conditions. Easy workup.
THF / Dioxane Good Ensure they are peroxide-free and dry.
Water Conditional Only in biphasic systems (

/ DCM) or Schotten-Baumann. High hydrolysis risk if monophasic.
MeOH / EtOH Poor Competes with amine. Forms toxic esters.
DMF Fair Hard to remove; can accelerate hydrolysis if wet.

References

  • Mechanisms of Sulfonyl Chloride Hydrolysis: King, J. F., & Lam, J. Y. L. (1989). Mechanisms of hydrolysis of alkanesulfonyl chlorides. Canadian Journal of Chemistry , 67(11), 1676-1682.

  • Bis-sulfonylation Prevention & Selectivity: Massah, A. R., et al. (2008). Selective mono-sulfonylation of primary amines. Tetrahedron Letters , 49(21), 3450-3453.

  • Sulfonate Ester Side Reactions: Gao, Y., et al. (2010). Control of Sulfonate Ester Formation in the Synthesis of Sulfonamides. Organic Process Research & Development , 14(4), 999-1007.

  • General Synthesis & Schotten-Baumann Conditions: De Luca, L. (2008). Naturally Occurring and Synthetic Sulfonamides. Current Medicinal Chemistry , 15(7), 712-732.

Sources

Troubleshooting low yields in the bromination of 4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of 4-Methylbenzenesulfonamide

Subject: Troubleshooting Low Yields & Regioselectivity Issues Ticket ID: CHEM-SUP-2024-BR-TS Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Define Your Target

Before troubleshooting yield, we must verify the reaction pathway. 4-Methylbenzenesulfonamide (MBSA) possesses two distinct nucleophilic sites: the nitrogen atom (sulfonamide) and the aromatic ring (ortho to the methyl group).

Which product are you targeting?

  • Target A: Ring Bromination (C-Br)

    • Product: 3-Bromo-4-methylbenzenesulfonamide.

    • Application: Scaffold for Suzuki couplings, drug intermediates.

    • Common Failure: Recovery of starting material or formation of N-bromo species.

  • Target B: N-Bromination (N-Br)

    • Product: Bromamine-T (N-bromo-N-sodio-4-methylbenzenesulfonamide).

    • Application: Oxidizing reagent, analytical standard.[1]

    • Common Failure: Hydrolysis back to starting material or disproportionation to dibromo species.

Diagnostic: What Went Wrong?

Use this decision matrix to identify the root cause of your low yield.

TroubleshootingMatrix Start Start: Low Yield Observed CheckProduct Analyze Crude (1H NMR / TLC) Start->CheckProduct ResultA Recovered Starting Material (No Reaction) CheckProduct->ResultA Major Peak: 7.7 ppm (d) ResultB Unstable Yellow Solid (N-Bromo Species) CheckProduct->ResultB Iodometric Positive ResultC Wrong Regioisomer (2-Bromo isomer) CheckProduct->ResultC Minor Case CauseA Ring Deactivation: Sulfonamide is EWG. Electrophile too weak. ResultA->CauseA CauseB Kinetic Control: N-H is more acidic/nucleophilic than the deactivated ring. ResultB->CauseB SolutionA Fix: Switch to Oxidative Bromination (HBr + H2O2) or Lewis Acid (FeBr3) CauseA->SolutionA SolutionB Fix: Protect Nitrogen (Acylation) or Use Strong Acid Media CauseB->SolutionB CauseC Steric/Electronic Mismatch: Rare, but occurs under thermodynamic forcing.

Figure 1: Troubleshooting logic flow for MBSA bromination failures.

Scenario A: Troubleshooting Ring Bromination (C-Br)

The Core Problem: Electronic Deactivation. The sulfonamide group (


) is a strong electron-withdrawing group (EWG), which deactivates the ring toward Electrophilic Aromatic Substitution (EAS). While the methyl group activates the ortho position, the net effect is often a sluggish reaction using standard 

.
Critical Control Points
ParameterRecommendationScientific Rationale
Solvent System Acetic Acid or H₂SO₄ Protic solvents stabilize the transition state. Strong acid prevents N-bromination (protonating the N makes it non-nucleophilic).
Bromine Source

/Fe
or

Standard

is too weak for deactivated rings. You need a "super-electrophile" generated by Lewis acid or oxidation.
Temperature 60°C - 80°C Room temperature is insufficient for deactivated arenes.
N-Protection Acetylation (Optional) Converting

to

reduces N-reactivity, forcing C-substitution.
Protocol: Oxidative Ring Bromination (High Yield Method)

This method generates highly reactive


 in situ, overcoming ring deactivation.
  • Setup: Charge a round-bottom flask with 4-methylbenzenesulfonamide (10 mmol) and Methanol (20 mL).

  • Acidification: Add 48% Hydrobromic Acid (HBr) (12 mmol).

  • Oxidant Addition: Dropwise add 30% Hydrogen Peroxide (

    
    ) (12 mmol) over 20 minutes at room temperature.
    
    • Note: The reaction is exothermic.

  • Heating: Heat to 50–60°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Quench with saturated Sodium Bisulfite (

    
    ) to destroy excess bromine. Extract with Ethyl Acetate.[2]
    
  • Purification: Recrystallize from Ethanol/Water.

Why this works: The reaction follows the equation:



This is atom-economical and generates a high concentration of electrophilic bromine species [1].

Scenario B: Troubleshooting N-Bromination (Reagent Prep)

The Core Problem: pH Sensitivity & Stability. If you are trying to make Bromamine-T, the reaction is not EAS; it is a substitution on nitrogen.

Common Pitfalls
  • Low pH (< 4): Promotes disproportionation into Dibromamine-T (

    
    ), which is a yellow oil/solid and distinct from the desired salt.
    
  • High pH (> 10): Prevents bromination or causes hydrolysis.

  • Light Sensitivity: N-Br bonds are photolabile. Perform reactions in the dark or amber glassware.

Protocol: Synthesis of Bromamine-T
  • Dissolution: Dissolve Chloramine-T (trihydrate) in water.[3]

  • Bromine Addition: Slowly add liquid bromine (

    
    ) while maintaining temperature at 0–5°C.
    
  • Observation: A golden-yellow precipitate (Dibromamine-T) may form initially.[3]

  • Base Treatment: Carefully adjust with NaOH to generate the sodium salt (Bromamine-T) if the salt form is desired, or stop at the N,N-dibromo stage depending on application [2].

Frequently Asked Questions (FAQs)

Q1: I used NBS and got no product. Why? A: NBS (N-Bromosuccinimide) generally requires radical conditions (AIBN, light) for benzylic bromination or strong acid catalysis for ring bromination. In neutral solvents (DCM, DMF), NBS is often not electrophilic enough to brominate a sulfonamide-deactivated ring. Fix: Add 10-20%


 or use 

as the solvent to activate the NBS [3].

Q2: My product melts at a much lower temperature than reported. What is it? A: You likely have a mixture of the 3-bromo product and unreacted starting material, or you formed the N-bromo species which is thermally unstable.

  • Check: Perform an iodometric titration.[1] If it releases iodine from KI, you have an N-Br bond (impurity).

  • Action: Treat the crude solid with Sodium Bisulfite solution. This reduces the N-Br bond back to N-H but leaves the C-Br bond intact.

Q3: Can I brominate the amine before making the sulfonamide? A: Yes, and this is recommended. Brominating p-toluidine is much easier (ortho-directing amine) to get 2-bromo-4-methylaniline, which can then be sulfonylated. This avoids the deactivation problem entirely.

References

  • Choudary, B. M., et al. (2002). "Oxidative bromination of aromatic compounds using aqueous HBr/H2O2." Journal of Molecular Catalysis A: Chemical.

  • Gottardi, W., & Nagl, M. (2002). "Chemical properties of N-chlorotaurine sodium, a key compound in the human defence system." Archiv der Pharmazie.

  • Das, B., et al. (2007). "N-Bromosuccinimide in the presence of sulfonic acid functionalized silica: An efficient protocol for the regioselective monobromination of aromatic compounds." Tetrahedron Letters.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Chloramine-T/Bromamine-T preparation).

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-alkylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this crucial transformation. N-alkylated sulfonamides are a cornerstone in medicinal chemistry, appearing in a vast range of therapeutics.[1] However, their synthesis is not always straightforward. The low nucleophilicity of the sulfonamide nitrogen, steric hindrance, and potential side reactions often complicate reaction design and execution.[2][3]

This resource moves beyond simple protocols. It is structured to provide a deep, mechanistic understanding of the challenges you may face and to offer logical, field-tested solutions. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding sulfonamide N-alkylation.

Q1: My N-alkylation reaction shows no conversion. What are the most likely reasons?

A: This is a common issue stemming from two primary factors:

  • Inadequate Deprotonation: The sulfonamide proton is acidic (pKa ≈ 10-11 for arylsulfonamides), but requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion. If your base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed.

  • Poor Nucleophilicity: Even after deprotonation, the resulting sulfonamide anion is a relatively weak nucleophile due to the delocalization of the negative charge onto the two adjacent oxygen atoms of the sulfonyl group.[3] This inherent stability can make it slow to react with your alkylating agent.

Q2: How do I choose the right base for my reaction?

A: The choice of base is critical and depends on the pKa of your specific sulfonamide. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the sulfonamide.

  • For simple arylsulfonamides: Carbonate bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are excellent starting points.

  • For less acidic or sterically hindered sulfonamides: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to ensure complete deprotonation.

Q3: I'm getting a significant amount of dialkylated product. How can I promote mono-alkylation?

A: Dialkylation is a frequent side reaction when using primary (R-SO₂NH₂) sulfonamides.[2] The initially formed secondary sulfonamide (R-SO₂NHR') can be deprotonated again and react with a second equivalent of the alkylating agent. To favor mono-alkylation:

  • Control Stoichiometry: Use a strict 1:1 or slight excess (e.g., 1.1 equivalents) of the sulfonamide relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated sulfonamide. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary sulfonamide anion.

  • Steric Hindrance: If possible, using a bulkier alkylating agent can sterically disfavor the second alkylation step.

Q4: Are there more environmentally friendly alternatives to traditional alkyl halides?

A: Yes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful, green alternative.[1] This method uses alcohols as the alkylating agents, with water as the only byproduct, making it highly atom-economical.[4] These reactions are typically catalyzed by transition metal complexes, with manganese-based catalysts showing particular promise as an earth-abundant option.[1][5]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Problem 1: Low or No Reaction Conversion

Low yield is the most frequent complaint. A logical diagnosis is key to solving it. The following decision tree can guide your troubleshooting process.

G start Low / No Conversion check_base Is the base strong enough? (pKa(conj. acid) > pKa(sulfonamide)) start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes base_no No check_base->base_no No check_lg Is the leaving group reactive? (I > Br > Cl > OTs) check_temp->check_lg Yes temp_no No check_temp->temp_no No check_sterics Is steric hindrance an issue? check_lg->check_sterics Yes lg_no No check_lg->lg_no No sterics_yes Yes check_sterics->sterics_yes Yes sol_base Action: Use a stronger base (e.g., NaH, KOtBu) base_no->sol_base sol_temp Action: Increase reaction temperature temp_no->sol_temp sol_lg Action: Switch to a better leaving group (e.g., Alkyl Iodide) lg_no->sol_lg sol_sterics Action: Consider alternative methods (e.g., Mitsunobu, Buchwald-Hartwig, Borrowing Hydrogen) sterics_yes->sol_sterics

Caption: Troubleshooting Decision Tree for Low Conversion.

Expert Analysis:

  • Causality - Base Strength: The acidity of sulfonamides is modulated by the electronic nature of the sulfonyl substituent. Electron-withdrawing groups (e.g., 4-nitro, 4-trifluoromethyl) increase acidity, making deprotonation easier, while electron-donating groups have the opposite effect.[1] If you are working with a less acidic sulfonamide, a base like K₂CO₃ may not be sufficient. In a study on manganese-catalyzed alkylation, sulfonamides with strongly electron-withdrawing groups like 4-nitro and 4-cyano gave no observable N-alkylation products, indicating that even if deprotonated, the resulting anion's nucleophilicity was too low under those conditions.[1]

  • Causality - Steric Hindrance: Steric bulk on either the sulfonamide or the alkylating agent can dramatically slow down or prevent an Sₙ2 reaction. N-substituted sulfonamides are known to be less reactive than their primary counterparts due to increased steric hindrance around the nitrogen atom.[6][7] Similarly, secondary alkyl halides are much less reactive than primary ones. For these challenging substrates, forcing conditions (high heat) can lead to side reactions, and alternative methods should be considered.

Problem 2: Formation of Side Products and Impurities

Controlling selectivity is paramount for efficient synthesis and straightforward purification.

Common Side Reactions in Sulfonamide N-Alkylation

Side ReactionCausal FactorsProposed Solution(s)
Di-alkylation Use of primary sulfonamide (R-SO₂NH₂); >1 equivalent of alkylating agent; high reactivity of alkylating agent.Use 1:1 stoichiometry; slow addition of alkylating agent; use a phase-transfer catalyst to moderate reactivity.[2]
Elimination (E2) Use of secondary/tertiary alkyl halides; strong, sterically hindered bases (e.g., KOtBu); elevated temperatures.Switch to a primary alkyl halide if possible; use a weaker, non-hindered base (e.g., Cs₂CO₃); consider the Mitsunobu reaction which avoids strong bases.
Hydrolysis of Alkylating Agent Presence of water in reagents or solvents; use of hydroxide bases (e.g., KOH).Ensure anhydrous conditions (dry solvents and reagents); use non-hydroxide bases like carbonates or hydrides.[2]
Problem 3: Substrate-Specific Challenges - The Steric Blockade

When steric hindrance is the primary obstacle, a change in strategy is more effective than simply optimizing the current conditions.

G start Sterically Hindered Substrates sub_a Hindered Sulfonamide (e.g., N-alkyl, ortho-substituted) start->sub_a sub_b Hindered Electrophile (e.g., secondary alcohol/halide) start->sub_b method1 Mitsunobu Reaction sub_a->method1 method2 Transition Metal Catalysis (e.g., Borrowing Hydrogen) sub_a->method2 sub_b->method1 sub_b->method2 method3 Thermal Alkylation with Trichloroacetimidates sub_b->method3 desc1 In situ activation of alcohol; Sₙ2 at carbon method1->desc1 Mechanism desc2 Oxidation of alcohol to aldehyde, condensation, reduction method2->desc2 Mechanism desc3 Forms stable carbocation; Sₙ1-like pathway method3->desc3 Mechanism

Caption: Alternative Strategies for Hindered Substrates.

  • Expertise - The Mitsunobu Reaction: This reaction is a classic solution for coupling alcohols to acidic N-H bonds, including sulfonamides.[3] It proceeds under mild, neutral conditions, avoiding the need for a strong base. It is particularly effective for secondary alcohols where direct alkylation with the corresponding halide would be difficult. The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazinedicarboxylate byproducts, which can complicate purification.

  • Authoritative Grounding - Borrowing Hydrogen Catalysis: This elegant strategy uses a catalyst (e.g., based on Ir, Ru, or Mn) to temporarily "borrow" hydrogen from an alcohol, oxidizing it to an aldehyde in situ.[4][5] The sulfonamide then condenses with the aldehyde to form an intermediate, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product. This method is highly versatile and tolerates a wide range of functional groups.[1]

  • Experience - Trichloroacetimidates: For alkylating agents that can form a stable carbocation (e.g., benzylic, allylic), alkylation with the corresponding O-alkyl trichloroacetimidate can be highly effective. These reactions can often be run under simple thermal conditions without any external catalyst, proceeding through an Sₙ1-like pathway.[6][7] This approach is particularly useful when the sulfonamide is sensitive to base or when Sₙ2 pathways are sterically disfavored.[6][7]

Part 3: Key Experimental Protocols

These protocols are self-validating systems, providing a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol is suitable for primary or secondary alkyl halides with non-hindered sulfonamides.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the sulfonamide (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or acetonitrile) to achieve a concentration of 0.1-0.5 M. Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes. For less reactive systems, the mixture can be gently heated (e.g., 50-60 °C).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This protocol is ideal for coupling secondary alcohols or for sensitive substrates that are incompatible with strong bases.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Add anhydrous THF (or DCM) to achieve a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes. The reaction is often exothermic and may develop a characteristic orange or yellow color.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a few drops of water. Concentrate the solvent under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography. Sometimes, precipitation of the byproducts from a nonpolar solvent (e.g., ether/hexanes) can simplify purification.

Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" Alkylation

This protocol is an example of a greener, catalytic approach using an alcohol as the alkylating agent.[1]

  • Setup: To an oven-dried Schlenk tube, add the sulfonamide (1.0 eq), the alcohol (1.2 eq), the manganese(I) precatalyst (e.g., Mn(CO)₅Br, 1-5 mol%), a suitable ligand if required by the catalyst system, and the base (e.g., K₂CO₃, 20 mol%).

  • Solvent: Add an anhydrous, high-boiling solvent such as toluene or xylenes.

  • Reaction: Seal the tube and heat the reaction to 110-140 °C in a preheated oil bath for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

References

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]

  • Jersovs, G., et al. (2024). S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Royal Society of Chemistry. [Link]

  • Request PDF: One-step mild N-alkylation of chiral sulfinamides. (2025). ResearchGate. [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. Marcel Dekker, Inc.[Link]

  • Kasyan, A., et al. (2016). N-alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. (2010). Organic Chemistry Portal. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Escudero, J., et al. (2026). N-Alkylsulfonamide Nucleophilicity: Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Organic Letters. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving desired regioselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying principles governing these reactions, empowering you to troubleshoot and optimize your experiments effectively.

The Crucial Role of Regioselectivity in Benzenesulfonamide Synthesis

Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The specific substitution pattern on the benzene ring is paramount to the molecule's biological activity. Therefore, controlling the regioselectivity of the sulfonation reaction is not merely a synthetic challenge but a critical step in the drug discovery and development process. Undesired isomers can be difficult and costly to separate, leading to lower yields and potentially confounding biological data. This guide will equip you with the knowledge to predict and control the isomeric outcomes of your reactions.

Core Principles: Understanding Electrophilic Aromatic Substitution

The synthesis of substituted benzenesulfonamides typically involves an electrophilic aromatic substitution (EAS) reaction, where an electrophile (commonly SO₃ or its protonated form) attacks the electron-rich benzene ring.[1][2][3] The regiochemical outcome of this reaction on a substituted benzene ring is dictated by the electronic properties of the existing substituent.[4][5]

Substituents are broadly classified into two categories:

  • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][6] They direct incoming electrophiles to the ortho and para positions. Examples include -OH, -OR, -NH₂, -NR₂, and alkyl groups.

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive than benzene.[5] They generally direct incoming electrophiles to the meta position. Examples include -NO₂, -CN, -SO₃H, -C(O)R, and -CF₃.[7]

  • Halogens (a special case): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.[5][8]

The directing effect of a substituent is determined by its ability to stabilize the positively charged arenium ion intermediate formed during the EAS mechanism.[4][9]

Visualizing Directing Effects

The following diagram illustrates the general principle of how different substituent types direct the incoming electrophile.

G cluster_0 Substituted Benzene cluster_1 Substituent Type cluster_2 Favored Product Substituted Benzene Substituted Benzene Activating Group\n(e.g., -OCH₃, -CH₃) Activating Group (e.g., -OCH₃, -CH₃) Substituted Benzene->Activating Group\n(e.g., -OCH₃, -CH₃) Directs to Deactivating Group\n(e.g., -NO₂, -COOH) Deactivating Group (e.g., -NO₂, -COOH) Substituted Benzene->Deactivating Group\n(e.g., -NO₂, -COOH) Directs to Ortho/Para Isomers Ortho/Para Isomers Activating Group\n(e.g., -OCH₃, -CH₃)->Ortho/Para Isomers Meta Isomer Meta Isomer Deactivating Group\n(e.g., -NO₂, -COOH)->Meta Isomer

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of substituted benzenesulfonamides in a practical question-and-answer format.

Issue 1: Poor Regioselectivity with an Activating Group

Q: I am attempting to sulfonate a toluene derivative and am obtaining a nearly 1:1 mixture of ortho and para isomers. How can I favor the formation of the para isomer?

A: This is a classic challenge in electrophilic aromatic substitution. While activating groups are ortho-, para-directing, the ratio of the two isomers is influenced by several factors, most notably steric hindrance. The sulfonamide group is sterically bulky, and its introduction at the ortho position can be disfavored, especially if the existing activating group is also large.

Causality: The transition state leading to the ortho product is often higher in energy due to steric clash between the substituent and the incoming electrophile. The para position is sterically unhindered, making it the kinetically and often thermodynamically favored product.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically more stable para isomer. The activation energy difference between the pathways leading to the ortho and para products becomes more significant at lower temperatures.

  • Use a Bulkier Sulfonating Agent: While less common, employing a sterically more demanding sulfonating agent can further disfavor the ortho position.

  • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Experimenting with different solvents, from non-polar (e.g., halogenated hydrocarbons) to more polar options, may alter the ortho/para ratio.

  • Employ a Protecting Group Strategy: If the activating group is, for example, a hydroxyl or amino group, it can be temporarily protected with a bulky group to sterically block the ortho positions. The protecting group is then removed after the sulfonation step.

Data-Driven Decision Making:

Parameter ChangeExpected Outcome on Para:Ortho RatioRationale
Decrease TemperatureIncreaseFavors the more thermodynamically stable para isomer.
Increase Steric Bulk of SubstituentIncreaseIncreases steric hindrance at the ortho position.[10]
Change to a More Viscous SolventMay IncreaseCan slow down the reaction and favor the path of lower activation energy.
Issue 2: Unexpected Meta-Substitution with a Halogenated Starting Material

A: While halogens are indeed ortho-, para-directors, their deactivating nature can sometimes lead to competing reaction pathways, especially under harsh reaction conditions.

Causality: The strong electron-withdrawing inductive effect of chlorine deactivates the ring, making sulfonation slower. Under forcing conditions (e.g., high temperatures, very strong acid), the reaction may become less selective. Furthermore, the sulfonation reaction is reversible. The ortho isomer, being sterically hindered, can undergo desulfonation more readily than the meta or para isomers. At high temperatures, the reaction can equilibrate to the thermodynamically most stable isomer, which may not be the kinetically favored one.

Troubleshooting Protocol:

  • Milder Reaction Conditions: Use fuming sulfuric acid (H₂SO₄·SO₃) instead of concentrated sulfuric acid at a controlled, lower temperature (e.g., 0-25 °C).[1][11][12] This will favor the kinetically controlled ortho and para products.

  • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent isomerization to the meta product.

  • Alternative Sulfonating Agents: Consider using a milder sulfonating agent like a sulfur trioxide-dioxane complex or chlorosulfonic acid at low temperatures.

Experimental Workflow for Regioselective Sulfonation of Chlorobenzene:

G A Chlorobenzene in an inert solvent (e.g., CH₂Cl₂) B Cool to 0 °C A->B C Slowly add Chlorosulfonic Acid (or SO₃-dioxane complex) B->C D Stir at 0-25 °C Monitor by TLC/LC-MS C->D E Quench with ice-water D->E F Work-up and Purification E->F G Predominantly ortho/para- chlorobenzenesulfonamide F->G

Caption: A typical workflow for the regioselective sulfonation of a deactivated yet ortho-, para-directing arene.

Issue 3: Achieving Meta-Substitution on an Activated Ring

**Q: I need to synthesize a meta-substituted benzenesulfonamide from an aniline or phenol derivative. How can I override the strong ortho-, para-directing effect of the amino or hydroxyl group?

A: Direct sulfonation of strongly activated rings like aniline or phenol will almost exclusively yield ortho and para products, often with side reactions like polysubstitution or oxidation. To achieve meta-substitution, a modification of the directing group is necessary.

Causality: The powerful electron-donating resonance effect of -NH₂ and -OH groups overwhelmingly directs electrophiles to the ortho and para positions. To achieve meta-direction, this resonance effect must be negated or converted into an electron-withdrawing effect.

Troubleshooting Protocol: The "Meta-Directing Anilinium Ion" Strategy

  • Protonation of the Amino Group: In a strongly acidic medium, such as the conditions for sulfonation, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).

  • Shift in Directing Effect: The -NH₃⁺ group is strongly electron-withdrawing due to its positive charge and therefore becomes a meta-director.

  • Reaction Execution:

    • Dissolve aniline in a slight excess of concentrated sulfuric acid.

    • Heat the mixture to a high temperature (e.g., 180-200 °C). This is the "baking" process.

    • The initial product is the anilinium salt of sulfanilic acid (p-aminobenzenesulfonic acid). At high temperatures, this rearranges to the thermodynamically more stable meta-aminobenzenesulfonic acid.

An alternative for phenols:

For phenols, a similar strategy is less effective. A multi-step sequence is often required:

  • Nitrate the phenol to obtain a mixture of ortho- and para-nitrophenols.

  • Separate the isomers.

  • Reduce the nitro group of the desired isomer to an amino group.

  • Proceed with a Sandmeyer reaction to convert the amino group to a different functionality if needed, or protect it, perform the sulfonation, and then deprotect.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose sulfonating agent for initial screening experiments?

A1: Fuming sulfuric acid (oleum) is a potent and common sulfonating agent.[1] However, for sensitive substrates, chlorosulfonic acid at low temperatures often provides a good balance of reactivity and control. For very mild conditions, a sulfur trioxide-dioxane or sulfur trioxide-pyridine complex can be used.

Q2: How can I prevent polysubstitution, especially on highly activated rings?

A2: To avoid the addition of more than one sulfonyl group, you can:

  • Use a stoichiometric amount of the sulfonating agent.

  • Lower the reaction temperature.

  • Decrease the reaction time.

  • Temporarily reduce the activation of the ring by acylating an amino or hydroxyl group. The resulting amide or ester is less activating than the free amine or alcohol.

Q3: My desired benzenesulfonamide is water-soluble. How can I effectively isolate it from the aqueous acidic reaction mixture?

A3:

  • Salting out: Add a large amount of a salt like sodium chloride to the aqueous solution to decrease the solubility of your product.

  • pH adjustment: Carefully neutralize the acidic solution. The sulfonamide may precipitate at a specific pH.

  • Continuous liquid-liquid extraction: If the product has some organic solubility, continuous extraction with a suitable solvent can be effective.

  • Formation of a salt: If the sulfonamide has a basic handle, you can precipitate it as a salt (e.g., a hydrochloride salt). Conversely, the acidic proton on the sulfonamide nitrogen can be removed with a base to form a salt that might have different solubility properties.

Q4: Are there modern alternatives to classical sulfonation methods?

A4: Yes, recent advances have focused on milder and more functional-group-tolerant methods.[13][14] These include:

  • Copper-catalyzed reactions: Using SO₂ surrogates like DABSO with boronic acids and amines.

  • Electrochemical synthesis: Employing thiols and amines to form sulfonamides.

  • Decarboxylative halosulfonylation: A newer strategy that converts aromatic carboxylic acids to sulfonyl chlorides in a one-pot process.[15]

These methods can be particularly useful for complex molecules where traditional harsh acidic conditions are not viable.[13][14]

References

  • Electrophilic arom
  • Electrophilic arom
  • Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023-01-04).
  • Ortho, Para, Meta - Chemistry Steps.
  • The Sulfonation of Benzene - Chemistry LibreTexts. (2023-01-22).
  • The Sulfon
  • Sulfon
  • Video: Electrophilic Aromatic Substitution: Sulfon
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond | Organic Letters - ACS Public
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022-04-20).
  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018-02-02).

Sources

Effective workup procedures for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Clean-Stream" Protocol

This guide replaces trial-and-error with a deterministic approach to isolating N-Isopropyl 3-bromo-4-methylbenzenesulfonamide .[1] The core challenge in this synthesis is not the reaction conversion, but the separation of the amphoteric product from unreacted amine (basic) and hydrolyzed sulfonyl chloride (acidic).[1]

Our protocol utilizes pH-Switch Extraction , exploiting the specific pKa differences between the target molecule (


), the starting amine (

for conjugate acid), and the sulfonic acid byproduct (

).[1]
Quick Reference Data Table
ComponentRolePhysical StateSolubility (Org)Solubility (Aq pH < 2)Solubility (Aq pH > 12)
Target Sulfonamide ProductSolid (White/Off-white)HighInsoluble Soluble (as salt)
3-Br-4-Me-Ph-SO₂Cl ReagentSolid/OilHighInsoluble (Hydrolyzes)Insoluble (Hydrolyzes)
Isopropylamine ReagentVolatile LiquidHighSoluble (as salt)Insoluble (Free base)
Sulfonic Acid Byproduct ImpuritySolidLowSolubleSoluble (as salt)

Detailed Workup Protocol (SOP-804)

Phase 1: Quenching & Hydrolysis

Objective: Destroy unreacted sulfonyl chloride without degrading the product.

  • The Quench: Upon reaction completion (verified by TLC/HPLC), cool the reaction mixture to 0–5°C.

  • Reagent Addition: Add 1M HCl slowly.

    • Why: This serves two purposes. First, it hydrolyzes any remaining energetic sulfonyl chloride into water-soluble sulfonic acid.[1] Second, it protonates the excess isopropylamine, trapping it in the aqueous phase.[1]

  • Agitation: Stir vigorously for 15 minutes.

    • Critical Check: Ensure the aqueous layer pH is < 2. If not, add more HCl.[1]

Phase 2: The "pH-Switch" Extraction

Objective: Selectively remove impurities by manipulating solubility.

  • Separation: Transfer to a separatory funnel. Separate the phases.

    • Organic Layer:[1][2][3] Contains Product + Sulfonic Acid (trace) + Non-polar impurities.[1]

    • Aqueous Layer (Acidic):[1] Contains Isopropylamine-HCl (Discard).[1]

  • The Acid Wash: Wash the organic layer once more with 1M HCl to ensure total amine removal.

  • The Base Wash (The Critical Step): Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

    • Technical Insight: The pH of bicarbonate is ~8.5. This is basic enough to deprotonate the sulfonic acid byproduct (making it water-soluble) but NOT basic enough to deprotonate the sulfonamide product (

      
      ).
      
    • Warning:DO NOT use NaOH. Sodium hydroxide (pH 14) will deprotonate your sulfonamide, pulling your product into the aqueous waste stream.[1]

  • Final Polish: Wash with Brine (Saturated NaCl) to remove trapped water. Dry over anhydrous

    
     or 
    
    
    
    .
Phase 3: Isolation[1]
  • Concentration: Evaporate solvent under reduced pressure.

  • Crystallization: If the residue is an oil, induce crystallization by adding a non-polar anti-solvent (e.g., Hexanes or Heptane) to the warm residue and cooling slowly.[1]

Visualization: The Logic Flow

The following diagram illustrates the decision matrix for the workup, ensuring no product loss during the wash steps.

WorkupLogic node_start Crude Reaction Mixture (Product, Amine, SO2Cl) node_acid Add 1M HCl (pH < 2) Partition node_start->node_acid node_aq_acid Aqueous Layer (Amine-HCl salts) node_acid->node_aq_acid Discard node_org_acid Organic Layer (Product + Sulfonic Acid) node_acid->node_org_acid Keep node_base Wash with NaHCO3 (pH ~8.5) node_org_acid->node_base node_aq_base Aqueous Layer (Sulfonate salts) node_base->node_aq_base Discard node_org_final Organic Layer (Pure Product) node_base->node_org_final Keep node_cryst Evaporate & Crystallize (Hexane/EtOAc) node_org_final->node_cryst

Figure 1: The pH-Switch Workup Flowchart. Note the specific use of NaHCO3 to avoid product loss.

Troubleshooting Center (FAQs)

Ticket #001: "My product oiled out and won't solidify."

Diagnosis: This is common with N-alkyl sulfonamides containing lipophilic bromine/methyl groups. Traces of solvent or impurities (like unreacted sulfonyl chloride) prevent crystal lattice formation. Resolution:

  • The Scratch Method: Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until just cloudy. Scratch the inner wall of the flask with a glass rod to provide nucleation sites.

  • Seed Crystal: If you have a previous batch, add a single crystal (seed) to the oil.[1]

  • Vacuum Dry: Ensure all DCM/Chloroform is removed. Residual halogenated solvents often suppress the melting point.

Ticket #002: "I have low yield, and the aqueous layer is cloudy."

Diagnosis: You likely used a base that was too strong (e.g., NaOH or KOH) during the wash step.[1] Mechanism: The sulfonamide proton (


) is acidic (

).[1] At pH 13+, it deprotonates to form

, which is an anionic, water-soluble salt.[1] Recovery Protocol:
  • Take the discarded basic aqueous layer.

  • Acidify carefully with 1M HCl until pH is ~4-5.

  • The product should precipitate out as a white solid. Extract this back into DCM.

Ticket #003: "The product has a persistent yellow/brown color."

Diagnosis: Oxidative degradation of the 3-bromo-4-methylbenzenesulfonyl chloride often produces colored impurities (disulfides or quinone-like species). Resolution:

  • Charcoal Treatment: Dissolve crude product in warm ethanol. Add activated charcoal (5% w/w).[1] Stir for 30 mins. Filter hot through Celite.

  • Recrystallization: Recrystallize from Ethanol/Water (70:30) or Toluene/Heptane.

Mechanistic Signaling & Troubleshooting Logic

Use this diagram to diagnose specific failures in the workflow.

Troubleshooting start Issue Detected yield Low Yield start->yield purity Impure/Colored start->purity state Oiling Out start->state check_ph Did you use NaOH? yield->check_ph check_tlc Check TLC: Start Material Left? purity->check_tlc dry_vac High Vac Dry (Remove Solvent) state->dry_vac recover Acidify Aq Layer & Re-extract check_ph->recover Yes (Product is in Aq) wash_more Repeat Acid/Base Wash Cycles check_tlc->wash_more Yes triturate Triturate w/ Pentane or Et2O dry_vac->triturate

Figure 2: Troubleshooting Logic Tree for common isolation failures.

References & Validation Sources

  • Acidity of Sulfonamides:

    • Source: The pKa of N-monosubstituted benzenesulfonamides is typically in the range of 10–11. Strong bases (pH > 12) will deprotonate them.[1]

    • Citation: "Bordwell pKa Table (Acidity in DMSO/Water)." Organic Chemistry Data.

  • General Synthesis & Workup Methodology:

    • Source: Standard Schotten-Baumann conditions and purification via acid/base extraction.

    • Citation: "Synthesis of Sulfonamides."[3][4][5][6][7][8] Organic Chemistry Portal.

  • Removal of Sulfonyl Chloride Impurities:

    • Source: Techniques for quenching sulfonyl chlorides using hydrolysis or amine scavengers.[9]

    • Citation: "Removal of Unreacted p-Toluenesulfonyl Chloride." BenchChem Technical Support.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis: Quantitative NMR (qNMR) for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). We will delve into the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy.

The Fundamental Question: What is Purity?

Purity, in the context of a chemical substance, is the degree to which it is free from extraneous matter. For drug development professionals, this translates to quantifying the main component relative to impurities such as related substances, residual solvents, and inorganic materials. The choice of analytical technique is therefore critical and must be tailored to the physicochemical properties of the analyte and the specific information required.

Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Quantification

Quantitative NMR stands apart from chromatographic techniques because it is a primary analytical method.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, a fundamental principle that allows for direct quantification without the need for a reference standard of the same compound.[3][4] This is a significant advantage when analyzing novel compounds or when certified reference materials for impurities are unavailable.

Causality in qNMR Protocol Design

The trustworthiness of a qNMR result hinges on a meticulously planned and executed protocol. Each parameter is chosen to minimize systematic errors and ensure that the signal integrals are a true reflection of molar concentration.

Experimental Protocol: qNMR Purity of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Objective: To determine the mass fraction purity of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide using an internal standard qNMR method.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher, equipped with a 5mm probe. Higher field strengths are preferable as they enhance signal dispersion and sensitivity.[3]

  • Analytical Balance: Readability of at least 0.01 mg. Accurate weighing is mandatory as it directly influences the final result.[5][6]

Materials:

  • Analyte: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide (Molecular Weight: ~308.22 g/mol ).

  • Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity).

    • Rationale for Selection: Maleic acid is chosen because it is non-volatile, stable, and possesses a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with signals from the analyte or common impurities.[7] Its purity is certified and traceable.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale for Selection: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and maleic acid exhibit excellent solubility in DMSO-d₆. This solvent also has a high boiling point, minimizing evaporation during sample preparation.

Step-by-Step Methodology:

  • Sample Preparation (The Foundation of Accuracy):

    • Accurately weigh approximately 20 mg of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide into a clean, dry vial. Record the weight precisely (m_analyte).

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the weight precisely (m_IS). The goal is a signal intensity ratio between the analyte and standard that is roughly 1:1 for the selected peaks to ensure accurate integration.[5]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. A complete solution is non-negotiable for accurate quantification.[4]

    • Transfer the solution to a high-quality 5mm NMR tube.

  • Data Acquisition (Ensuring Quantitative Fidelity):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).

    • Acquire a standard ¹H NMR spectrum to check for signal overlap and overall spectral quality.

    • Set up the quantitative experiment:

      • Pulse Program: Use a simple, single-pulse program (e.g., 'zg' on Bruker instruments).[3]

      • Flip Angle: Calibrate and use a 90° pulse to ensure maximum and uniform excitation across the spectrum.

      • Relaxation Delay (D1): This is the most critical parameter for accuracy. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. A conservative value of 30 seconds is often a good starting point to ensure full relaxation and prevent signal saturation.

      • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest. This minimizes integration errors.[8]

      • Receiver Gain: Set the receiver gain to a level that prevents signal clipping or distortion of the Free Induction Decay (FID).

  • Data Processing and Purity Calculation:

    • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shapes.

    • Perform meticulous phase and baseline correction across the entire spectrum. Automated routines should be manually verified for precision.

    • Integrate the selected signals. For the analyte, a well-resolved aromatic proton signal is ideal. For the internal standard, integrate the singlet from the two vinyl protons of maleic acid.

    • Calculate the purity using the following equation[3][8]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molar mass

      • m: Mass

      • Purity: Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_analyte) weigh_is 2. Accurately Weigh Internal Std (m_IS) weigh_analyte->weigh_is dissolve 3. Dissolve in DMSO-d6 weigh_is->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer equilibrate 5. Thermal Equilibration transfer->equilibrate setup 6. Set Quantitative Parameters (90° pulse, D1 ≥ 5*T1) equilibrate->setup acquire 7. Acquire Data (S/N > 250:1) setup->acquire process_fid 8. Process FID (Phase & Baseline Correction) acquire->process_fid integrate 9. Integrate Signals (I_analyte, I_IS) process_fid->integrate calculate 10. Calculate Purity (Using Formula) integrate->calculate

Caption: Workflow for qNMR purity analysis.

Alternative and Orthogonal Techniques

While qNMR offers definitive quantification, other methods provide complementary information and are often employed for routine analysis, impurity profiling, and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination.[9][10] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Applicability: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, as a non-volatile organic molecule, is well-suited for reverse-phase HPLC. The presence of a benzene ring provides a strong chromophore for UV detection.

  • Experimental Protocol (Outline):

    • System: HPLC with a UV/DAD detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Detection: 254 nm.

    • Quantification: Area percent normalization is common for purity assessment, assuming all impurities have a similar response factor to the main peak. For higher accuracy, an external standard calibration curve is required.

  • Causality & Limitations: HPLC excels at separating and detecting structurally related impurities.[11] However, its quantification relies on the response factor of the analyte, which can differ significantly for impurities, leading to inaccuracies in the area percent method. It is a comparative, not an absolute, method unless a certified reference standard of the analyte is used for calibration.

Gas Chromatography (GC)

GC separates compounds that can be vaporized without decomposition.[12] It is the preferred method for analyzing volatile impurities, such as residual solvents.[9]

  • Applicability: The target compound has a moderate molecular weight and may have sufficient volatility for GC analysis, especially at elevated injector and oven temperatures. However, there is a risk of thermal decomposition for sulfonamides. HPLC is generally a more robust choice for the primary component.

  • Experimental Protocol (Outline):

    • System: GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • Causality & Limitations: GC-FID provides a near-uniform carbon response, making it excellent for quantifying hydrocarbon impurities. However, the requirement for volatility and thermal stability limits its application for many active pharmaceutical ingredients (APIs) and intermediates.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It can determine the absolute purity of highly crystalline materials (>98.5 mole %) by analyzing the melting point depression caused by impurities.[13][14]

  • Applicability: This technique is suitable if N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a highly crystalline solid that melts without decomposition. The presence of impurities broadens the melting endotherm, which can be analyzed using the van't Hoff equation.

  • Experimental Protocol (Outline):

    • System: A calibrated DSC instrument.

    • Sample: A small amount (1-3 mg) of the crystalline sample is hermetically sealed in an aluminum pan.

    • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium.

    • Analysis: The software calculates purity based on the shape of the leading edge of the melting peak.

  • Causality & Limitations: DSC is an absolute method that requires no standards. However, it is only sensitive to impurities that are soluble in the molten analyte and insoluble in the solid phase. It cannot detect amorphous impurities, insoluble impurities, or impurities that form solid solutions. It is also unsuitable for compounds that decompose upon melting.[15]

Head-to-Head Comparison: Selecting the Right Tool

The choice of technique depends on the analytical objective, from routine quality control to the certification of a reference material.

Quantitative Data Summary
ParameterQuantitative NMR (qNMR)HPLC-UVGC-FIDDifferential Scanning Calorimetry (DSC)
Principle Absolute molar ratioRelative responseRelative responseAbsolute (Thermodynamic)
Quantification Primary ratio method; SI traceable[16]Requires analyte-specific reference standard for accurate quantificationRequires analyte-specific reference standard for accurate quantificationAbsolute, based on melting point depression
Selectivity High; based on unique chemical shiftsHigh; based on chromatographic separationHigh; based on chromatographic separationLow; detects only melt-soluble impurities
Accuracy Very High (<1% RSD achievable)[17]High (with proper calibration)High (with proper calibration)Moderate to High (for ideal samples)
Precision Very High (<0.5% RSD achievable)[18]Very High (<1% RSD)Very High (<1% RSD)Moderate
Sample Throughput ModerateHighHighLow
Destructive? NoYesYesYes
Ideal For Certifying reference materials, absolute quantification, structural confirmationImpurity profiling, routine QC, stability testingResidual solvents, volatile impuritiesPurity of highly crystalline, stable compounds
Limitations Lower sensitivity than chromatography, high capital costResponse factor variability, requires standardsAnalyte must be volatile and thermally stableInsensitive to amorphous/insoluble impurities, risk of decomposition[15]
Decision-Making Framework

Decision_Tree decision decision start Analytical Goal for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide q1 Need Absolute Purity or Certifying a Standard? start->q1 q2 Routine QC or Impurity Profiling? q1->q2 No r_qnmr Use qNMR q1->r_qnmr Yes q3 Analyze Volatile Impurities? q2->q3 No r_hplc Use HPLC-UV q2->r_hplc Yes q4 Is sample >98.5% pure & crystalline? q3->q4 No r_gc Use GC q3->r_gc Yes r_dsc Use DSC as an orthogonal method q4->r_dsc Yes r_other Consider other techniques q4->r_other No

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach to Purity Assessment

For the purity analysis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, no single technique tells the whole story. Quantitative NMR provides an unparalleled, direct measure of purity, making it the gold standard for certifying reference materials and for obtaining an unambiguous mass fraction without analyte-specific standards.[19] Its non-destructive nature also allows the exact same sample to be used for further analysis.

However, HPLC remains the indispensable tool for routine quality control and for the detection and identification of unknown, structurally related impurities due to its superior separative power and sensitivity. GC is essential for a complete purity profile, specifically targeting residual solvents, while DSC offers a valuable, albeit conditional, orthogonal check on the purity of the final crystalline material.

A modern, robust purity assessment strategy, therefore, does not rely on a single method but rather on an intelligent combination of these techniques. By understanding the fundamental principles and inherent causality of each method, researchers and drug development professionals can confidently characterize their materials, ensuring the quality and safety of the final product.

References

  • JEOL Ltd. (n.d.). qNMR - Quantitative Analysis by NMR - AWS.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group.
  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Benchchem. (2025). Purity Assessment of 2,5-Diaminobenzene-1,4-diol: A Comparative Guide to DSC, HPLC, and qNMR Methods.
  • Agilent. (2011). Easy, Precise and Accurate Quantitative NMR.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • University of Bristol. (2017). Quantitative NMR Spectroscopy.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Bentham Science Publishers. (2024). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ASTM International. (2025). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
  • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Wikipedia. (n.d.). Gas chromatography.
  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.

Sources

Characterizing N-Isopropyl 3-bromo-4-methylbenzenesulfonamide by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: A Comparative Analysis Centered on X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide focuses on N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, a halogenated sulfonamide that serves as a representative example of a small organic molecule requiring rigorous characterization. While a suite of analytical techniques can provide valuable puzzle pieces, single-crystal X-ray crystallography stands as the definitive method for piecing them together into a complete, high-resolution picture.

This document provides a comprehensive workflow for the characterization of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, anchored by the gold-standard technique of X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare the insights gained from crystallography with those from other widely-used analytical methods, including NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.

Synthesis and Crystal Growth: The Foundation of Quality Data

Before any characterization can begin, a pure sample of the target compound must be synthesized and, for our primary technique, crystallized. The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry.[1]

Synthetic Protocol:

A common and effective method involves the nucleophilic substitution of 3-bromo-4-methylbenzene-1-sulfonyl chloride with isopropylamine.

  • Reaction Setup: 3-bromo-4-methylbenzene-1-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer.

  • Amine Addition: The solution is cooled to 0 °C in an ice bath. Isopropylamine (1.1 eq) is added dropwise to the stirred solution. A base such as triethylamine or pyridine may be included to scavenge the HCl byproduct.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by Thin-Layer Chromatography (TLC). The reaction mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is purified by column chromatography or recrystallization to achieve the high purity (>99%) required for growing quality crystals.

Crystal Growth: An Exercise in Patience and Precision

The bottleneck in X-ray crystallography is often the growth of a suitable single crystal.[2] The ideal crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free of defects. Several methods can be employed, with slow evaporation being the most common for small organic molecules.[3]

Protocol for Slow Evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent in which it is moderately soluble. A small amount of a "poor" solvent (an anti-solvent) can be added to bring the solution closer to saturation.

  • Preparation: The resulting solution is filtered through a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[3]

  • Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: The vial is placed in a location free from vibrations and temperature fluctuations to allow for the slow growth of large, well-ordered crystals.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides direct, unambiguous evidence of atomic positions in three-dimensional space, revealing bond lengths, bond angles, and intermolecular interactions.[4][5]

Experimental Workflow

The process transforms a physical crystal into a refined 3D molecular model.

Xray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection Mount Crystal Mounting & Cryo-cooling Crystal->Mount Select defect-free crystal Diffractometer Mounting on Diffractometer Mount->Diffractometer Attach to goniometer Data X-ray Diffraction Data Collection Diffractometer->Data Rotate in X-ray beam Integrate Data Integration & Scaling Data->Integrate hkl, Intensity, σ(I) Solve Structure Solution (Phase Problem) Integrate->Solve Direct Methods/Patterson Refine Structure Refinement Solve->Refine Least-squares fitting Validate Validation & Final Model Refine->Validate Check R-factors, Fo/Fc maps

Caption: The experimental and computational workflow for single-crystal X-ray crystallography.

Detailed Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope. It is picked up using a nylon loop and flash-cooled to 100 K in a stream of liquid nitrogen.[5] This cryogenic temperature minimizes thermal vibrations and radiation damage from the X-ray beam.

  • Data Collection: The frozen crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction spots are indexed and their intensities are integrated. The data is scaled and corrected for experimental factors to produce a final reflection file.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods to generate an initial electron density map. An initial model of the molecule is built into this map. The model is then refined using iterative cycles of least-squares fitting, which adjusts atomic positions and displacement parameters to achieve the best fit between the observed diffraction data (Fo) and the calculated data (Fc) from the model.

Hypothetical Crystallographic Data

Below is a table of expected crystallographic data for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, based on typical values for similar small organic molecules and related sulfonamide structures.[1][6]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₁₄BrNO₂SDefines the elemental composition.
Formula Weight296.20 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.5, b = 15.2, c = 9.8Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.5, γ = 90Angles of the unit cell.
Volume (ų)1225Volume of the unit cell.
Z4Number of molecules in the unit cell.
Temperature (K)100(2) KData collection temperature.
R₁ [I > 2σ(I)]0.035R-factor; a measure of agreement between the model and the data (lower is better).
wR₂ (all data)0.085Weighted R-factor for all data.
Goodness-of-fit (S)1.05Should be close to 1 for a good refinement.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary and often more rapidly acquired information. A multi-technique approach is standard practice for comprehensive characterization.

Characterization_Comparison Compound N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Xray X-ray Crystallography 3D Atomic Arrangement Bond Lengths/Angles Stereochemistry Intermolecular Interactions Requires single crystal Time-consuming Compound->Xray NMR NMR Spectroscopy C-H Framework Connectivity (2D NMR) Chemical Environment Relative Stereochemistry No absolute structure Complex spectra Compound->NMR MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Br) Fragmentation No stereochemistry Isomers indistinguishable Compound->MS FTIR FT-IR Spectroscopy Functional Groups (S=O, N-H, C-Br) Limited structural info Not quantitative Compound->FTIR

Caption: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is the most powerful tool for determining the connectivity of a molecule in solution.[7]

  • ¹H NMR: Would confirm the presence of the isopropyl group (a doublet and a septet), the methyl group on the benzene ring (a singlet), and the aromatic protons (a distinct splitting pattern). The N-H proton would likely appear as a broad singlet.[8][9]

  • ¹³C NMR: Would show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.[8]

  • Causality: Chemical shifts are dictated by the local electronic environment. For instance, the aromatic carbons bonded to the electron-withdrawing sulfonyl group and the bromine atom would be shifted downfield.

  • Limitation: While NMR can establish connectivity and relative stereochemistry, it cannot determine the absolute three-dimensional structure or precise bond lengths and angles in the solid state.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution (HRMS), the elemental formula.

  • Key Information: The key diagnostic feature for this compound would be the isotopic pattern of the molecular ion peak.[10] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11] This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), which is a definitive signature for the presence of a single bromine atom.[12]

  • Fragmentation: Electron impact (EI) ionization would likely cause fragmentation at the relatively weak S-N and S-C bonds, providing further structural clues.

  • Limitation: MS provides no information about the 3D arrangement of atoms. It generally cannot distinguish between isomers that have the same mass and elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds and functional groups.

  • Key Information: The FT-IR spectrum would provide clear evidence for the key functional groups.[13]

    • Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group would be observed around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[8]

    • A peak corresponding to the S-N bond stretch would appear in the 914-895 cm⁻¹ region.[8]

    • A C-Br stretching vibration would be expected in the lower wavenumber region (typically 600-500 cm⁻¹).[14]

  • Limitation: FT-IR is excellent for functional group identification but provides very limited information about the overall molecular skeleton or stereochemistry.

Summary Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Provided Absolute 3D StructureAtomic ConnectivityMolecular Weight & FormulaFunctional Groups
Sample Phase Solid (Single Crystal)SolutionGas/SolutionSolid/Liquid/Gas
Key Strength Unambiguous structural proofDetailed connectivity mapHigh sensitivity, isotopic informationRapid functional group ID
Key Limitation Requires high-quality crystalsDoes not give solid-state structureNo stereochemical informationLimited structural detail

Conclusion

The characterization of a novel chemical entity like N-Isopropyl 3-bromo-4-methylbenzenesulfonamide requires a synergistic approach, employing multiple analytical techniques. While NMR, MS, and FT-IR provide essential and complementary information regarding connectivity, molecular formula, and functional groups, they cannot definitively establish the precise three-dimensional atomic arrangement.

Single-crystal X-ray crystallography remains the unparalleled gold standard, delivering an unambiguous, high-resolution map of the molecule. It provides the foundational data—bond lengths, angles, and intermolecular packing—that governs the material's properties and is indispensable for applications in drug design, reaction mechanism studies, and materials science. The rigorous, self-validating system of crystallographic refinement ensures the highest level of trustworthiness and provides the authoritative structural grounding required for advanced scientific research.

References

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A Comparative Analysis for the Advanced Researcher: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide vs. N-Isopropyl 4-bromo-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the subtle distinction between positional isomers can be the determining factor in the efficacy and viability of a novel compound. This guide provides an in-depth, objective comparison of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and N-Isopropyl 4-bromo-3-methylbenzenesulfonamide, moving beyond surface-level data to explore the nuances of their synthesis, reactivity, and potential applications. This analysis is grounded in established chemical principles and supported by detailed experimental protocols for their synthesis, empowering researchers to make informed decisions in their work.

Introduction: The Significance of Isomeric Distinction

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and N-Isopropyl 4-bromo-3-methylbenzenesulfonamide are two isomeric aromatic sulfonamides. While sharing the same molecular formula and, consequently, the same molecular weight, the differential placement of the bromo and methyl substituents on the benzene ring profoundly influences their electronic and steric properties. These differences can manifest in varied reactivity, biological activity, and material characteristics. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] Therefore, understanding the impact of substituent positioning is paramount for the rational design of new chemical entities.

This guide will dissect the synthesis of these two isomers, providing detailed, actionable protocols. Furthermore, it will offer a comparative analysis of their expected physicochemical properties and reactivity, drawing upon the fundamental principles of organic chemistry.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of both target molecules hinges on the preparation of their respective substituted benzenesulfonyl chloride precursors. The subsequent reaction with isopropylamine is a standard procedure for the formation of N-isopropyl sulfonamides.

Synthesis of N-Isopropyl 4-bromo-3-methylbenzenesulfonamide

The more direct synthetic route of the two isomers begins with the commercially available 4-bromotoluene.

Step 1: Chlorosulfonation of 4-bromotoluene to yield 4-bromo-3-methylbenzenesulfonyl chloride.

This electrophilic aromatic substitution is a well-documented procedure.[2] The methyl group is an activating, ortho-, para- directing group, while the bromine atom is a deactivating, yet also ortho-, para- directing group. The directing effects of the methyl group and the bromine atom will influence the position of the incoming chlorosulfonyl group. Due to the steric hindrance from the bromine atom and the stronger activating effect of the methyl group, the major product of this reaction is 4-bromo-3-methylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride [2]

  • To a solution of 4-bromotoluene (15 mmol) in 25 mL of dichloromethane (CH₂Cl₂), cooled in an ice bath, add chlorosulfonic acid (103 mmol) dropwise.

  • Stir the reaction mixture overnight, allowing it to slowly warm to 10 °C.

  • Carefully pour the reaction mixture into ice water.

  • The product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Reaction of 4-bromo-3-methylbenzenesulfonyl chloride with isopropylamine.

The resulting sulfonyl chloride is then reacted with isopropylamine in the presence of a base to yield the final product.

Experimental Protocol: Synthesis of N-Isopropyl 4-bromo-3-methylbenzenesulfonamide

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (10 mmol) in 30 mL of dichloromethane (CH₂Cl₂).

  • Add triethylamine (12.6 mmol) to the solution.

  • Slowly add isopropylamine (12.6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with a 5% citric acid solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Synthesis of N-Isopropyl 4-bromo-3-methylbenzenesulfonamide 4-Bromotoluene 4-Bromotoluene 4-Bromo-3-methylbenzenesulfonyl chloride 4-Bromo-3-methylbenzenesulfonyl chloride 4-Bromotoluene->4-Bromo-3-methylbenzenesulfonyl chloride ClSO3H, CH2Cl2 N-Isopropyl 4-bromo-3-methylbenzenesulfonamide N-Isopropyl 4-bromo-3-methylbenzenesulfonamide 4-Bromo-3-methylbenzenesulfonyl chloride->N-Isopropyl 4-bromo-3-methylbenzenesulfonamide Isopropylamine, Et3N, CH2Cl2

Caption: Synthetic workflow for N-Isopropyl 4-bromo-3-methylbenzenesulfonamide.

Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

The synthesis of this isomer is less direct and requires the initial synthesis of 3-bromo-4-methylaniline.

Step 1: Synthesis of 3-bromo-4-methylaniline.

A common route to this precursor involves the bromination of 4-nitrotoluene followed by reduction of the nitro group.[3][4]

Experimental Protocol: Synthesis of 3-bromo-4-methylaniline [3]

  • Brominate 4-nitrotoluene with bromine in the presence of an iron catalyst at 100-120 °C.

  • The resulting 2-bromo-4-nitrotoluene is then reduced using iron powder in the presence of an acid (e.g., hydrochloric acid) to yield 3-bromo-4-methylaniline.

  • The product is purified by distillation or recrystallization.

Step 2: Diazotization of 3-bromo-4-methylaniline and subsequent reaction to form 3-bromo-4-methylbenzenesulfonyl chloride.

This transformation can be achieved via a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

  • Dissolve 3-bromo-4-methylaniline (10 mmol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (10.5 mmol) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Reaction of 3-bromo-4-methylbenzenesulfonyl chloride with isopropylamine.

The final step is analogous to the synthesis of the other isomer.

Experimental Protocol: Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

  • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (10 mmol) in 30 mL of dichloromethane (CH₂Cl₂).

  • Add triethylamine (12.6 mmol) to the solution.

  • Slowly add isopropylamine (12.6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with a 5% citric acid solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Synthesis of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide 4-Nitrotoluene 4-Nitrotoluene 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene 4-Nitrotoluene->2-Bromo-4-nitrotoluene Br2, Fe 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline 2-Bromo-4-nitrotoluene->3-Bromo-4-methylaniline Fe, HCl 3-Bromo-4-methylbenzenesulfonyl chloride 3-Bromo-4-methylbenzenesulfonyl chloride 3-Bromo-4-methylaniline->3-Bromo-4-methylbenzenesulfonyl chloride 1. NaNO2, HCl 2. SO2, CuCl N-Isopropyl 3-bromo-4-methylbenzenesulfonamide N-Isopropyl 3-bromo-4-methylbenzenesulfonamide 3-Bromo-4-methylbenzenesulfonyl chloride->N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Isopropylamine, Et3N, CH2Cl2

Caption: Synthetic workflow for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.

Comparative Analysis of Physicochemical Properties and Reactivity

The differing substitution patterns of the two isomers are predicted to have a tangible impact on their physical and chemical properties.

Table 1: Predicted Physicochemical Properties

PropertyN-Isopropyl 3-bromo-4-methylbenzenesulfonamideN-Isopropyl 4-bromo-3-methylbenzenesulfonamide
Molecular Formula C₁₀H₁₄BrNO₂SC₁₀H₁₄BrNO₂S
Molecular Weight 292.2 g/mol [5]292.2 g/mol
Predicted LogP HigherLower
Predicted pKa (NH) Slightly higherSlightly lower
Predicted Dipole Moment Different magnitude and vectorDifferent magnitude and vector
Electronic Effects

The interplay of the electron-donating methyl group (+I, +H) and the electron-withdrawing (by induction, -I) but lone-pair donating (by resonance, +M) bromo group governs the electron density of the aromatic ring and the electrophilicity of the sulfonyl group.

  • N-Isopropyl 4-bromo-3-methylbenzenesulfonamide: The methyl group is meta to the sulfonyl group, and the bromine is para. The electron-donating effect of the methyl group will have a minor influence on the sulfonyl group. The bromine atom, while inductively withdrawing, can donate electron density to the ring through resonance, potentially slightly reducing the electrophilicity of the sulfonyl group compared to an unsubstituted phenylsulfonamide.

  • N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: Here, the methyl group is para to the sulfonyl group, and the bromine is meta. The strong electron-donating effect of the para-methyl group will significantly increase the electron density on the sulfur atom, thereby reducing the electrophilicity of the sulfonyl group. The meta-bromo group will exert a primarily inductive electron-withdrawing effect, which will be less pronounced than the resonance donation of a para-bromo substituent.

Steric Effects

Steric hindrance can play a crucial role in the reactivity and intermolecular interactions of these molecules.[6]

  • N-Isopropyl 4-bromo-3-methylbenzenesulfonamide: The substituents ortho to the sulfonyl group are a hydrogen atom and the methyl group.

  • N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: The substituents ortho to the sulfonyl group are a hydrogen atom and the bromo group.

The bromine atom is larger than the methyl group. Therefore, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is expected to experience greater steric hindrance around the sulfonyl group. This could impact its ability to bind to biological targets or to participate in reactions where the approach to the sulfur atom is critical.

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR and ¹³C NMR Spectral Features

FeatureN-Isopropyl 3-bromo-4-methylbenzenesulfonamideN-Isopropyl 4-bromo-3-methylbenzenesulfonamide
¹H NMR (Aromatic Region) Three distinct aromatic protons, likely appearing as a singlet and two doublets.Three distinct aromatic protons, likely appearing as two doublets and a doublet of doublets.
¹H NMR (Isopropyl Group) A septet for the CH proton and a doublet for the two CH₃ groups.A septet for the CH proton and a doublet for the two CH₃ groups.
¹H NMR (Methyl Group) A singlet for the aromatic CH₃ group.A singlet for the aromatic CH₃ group.
¹³C NMR (Aromatic Region) Six distinct aromatic carbon signals.Six distinct aromatic carbon signals.
¹³C NMR (Isopropyl Group) Two signals, one for the CH and one for the CH₃ carbons.Two signals, one for the CH and one for the CH₃ carbons.
¹³C NMR (Methyl Group) One signal for the aromatic CH₃ carbon.One signal for the aromatic CH₃ carbon.

Mass Spectrometry: Both isomers will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns will likely involve the loss of the isopropyl group and cleavage of the C-S and S-N bonds.

Potential Applications and Future Directions

The differences in electronic and steric properties between these two isomers suggest they may have distinct applications.

  • N-Isopropyl 4-bromo-3-methylbenzenesulfonamide , with its potentially more reactive sulfonyl group, could be a more suitable intermediate for the synthesis of further derivatives where nucleophilic substitution at the sulfur is required. Its less sterically hindered sulfonyl group might also allow for better binding to certain biological targets.

  • N-Isopropyl 3-bromo-4-methylbenzenesulfonamide , being more electron-rich at the sulfonyl group, might exhibit different metabolic stability. The greater steric hindrance could also lead to increased selectivity in biological interactions.

Further experimental investigation is warranted to validate these theoretical predictions. Comparative studies on their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) and their utility as building blocks in organic synthesis would provide invaluable data for the research community.

Conclusion

This guide has provided a comprehensive, albeit largely theoretical, comparison of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and N-Isopropyl 4-bromo-3-methylbenzenesulfonamide. By dissecting their synthetic routes and analyzing the impact of their isomeric structures on electronic and steric properties, we have laid a foundation for researchers to make more informed decisions in their work. The provided experimental protocols offer a starting point for the synthesis and further investigation of these intriguing molecules. As with any isomeric pair, the "better" compound is entirely context-dependent, and it is through rigorous experimental validation that their true potential will be unlocked.

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Sources

Comparative analysis of different synthetic methods for sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of S–N Bond Formation

Sulfonamides (


) remain a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and anti-retrovirals. While the classical nucleophilic substitution of sulfonyl chlorides has dominated for a century, its reliance on genotoxic reagents and poor atom economy has necessitated a shift toward direct oxidative and transition-metal-catalyzed manifolds.

This guide provides a critical, data-driven comparison of the three primary synthetic paradigms:

  • Classical Nucleophilic Substitution (The Standard)

  • Electrochemical Oxidative Coupling (The Green Frontier)

  • SO₂ Insertion/Surrogate Catalysis (The Modular Approach)

Method 1: Classical Nucleophilic Substitution (Sulfonyl Chlorides)[1][2]

Mechanism & Causality

This method relies on the high electrophilicity of the sulfur(VI) center in sulfonyl chlorides. The reaction is driven by the nucleophilic attack of the amine, followed by the elimination of chloride.

  • Base Selection: A non-nucleophilic base (e.g., Pyridine,

    
    , or aqueous 
    
    
    
    ) is critical to scavenge the generated HCl. Pyridine often doubles as a solvent and a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that accelerates the reaction.
  • Limitation: The "fallacy of availability." While sulfonyl chlorides are commercially available, many complex derivatives are unstable or require harsh chlorosulfonation (using

    
    ) to synthesize, severely limiting functional group tolerance.[1]
    
Experimental Protocol: Standard Schotten-Baumann Conditions

Valid for: Synthesis of N-substituted benzenesulfonamides.

  • Preparation: Charge a round-bottom flask with the amine (1.0 equiv) and dry Dichloromethane (DCM) (

    
    ).
    
  • Activation: Add Triethylamine (

    
    ) (1.5 equiv) and cool to 
    
    
    
    to suppress disulfonimide side-product formation.
  • Addition: Dropwise add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM. Critical: Exothermic reaction; maintain internal temp

    
    .
    
  • Workup: After 2 hours, quench with

    
    . Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH/Water or flash column chromatography (Hexane/EtOAc).

Performance Data
MetricValueNotes
Yield Range 85% – 98%Highly reliable for simple substrates.
Atom Economy PoorGenerates stoichiometric sulfonate/chloride waste.
FG Tolerance Low–ModerateAcid-labile groups often require protection.

Method 2: Electrochemical Oxidative Coupling (Thiol-Amine)

Mechanism & Causality

This method bypasses the sulfonyl chloride entirely, coupling thiols (


) directly with amines (

).
  • Anodic Oxidation: The thiol is oxidized at the anode to form a disulfide, then a thiosulfinate.

  • Selectivity: The key is the in situ generation of reactive sulfenyl/sulfinyl intermediates that capture the amine.

  • Green Metrics: Electrons serve as the "reagent," and

    
     is the only byproduct at the cathode. This eliminates the need for toxic oxidants like 
    
    
    
    or Iodine.
Experimental Protocol: Constant Current Electrolysis

Based on Noël et al. (J. Am. Chem. Soc., 2019).

  • Setup: Use an undivided cell with a Graphite Anode and Platinum (or Stainless Steel) Cathode.

  • Electrolyte: Dissolve Thiol (0.5 mmol), Amine (1.5 equiv), and

    
     (
    
    
    
    ) in
    
    
    (9:1).
  • Electrolysis: Apply constant current (

    
    ) at Room Temperature.
    
  • Monitoring: Pass

    
     of charge. Monitor consumption of disulfide intermediate via TLC/LCMS.
    
  • Isolation: Evaporate solvent. Partition between EtOAc and water. Purify via silica gel chromatography.

Performance Data
MetricValueNotes
Yield Range 65% – 92%Varies with amine nucleophilicity.
Atom Economy ExcellentNo halogenated waste;

is the byproduct.
FG Tolerance HighTolerates alcohols, esters, and heterocycles.[2]

Method 3: Transition-Metal Catalyzed SO₂ Insertion (DABSO)

Mechanism & Causality

This approach constructs the sulfonyl core from three components: an aryl halide/boronic acid, an


 source (DABSO), and an amine.[1][3]
  • The "SO₂ Surrogate": Gaseous

    
     is toxic and difficult to handle. DABSO (DABCO-bis(sulfur dioxide)) acts as a solid, bench-stable 
    
    
    
    equivalent.[3]
  • Catalytic Cycle: Palladium or Copper catalyzes the oxidative addition to the aryl halide, followed by

    
     insertion to form a metal-sulfinate, which is then trapped by an electrophilic amine source (e.g., N-chloroamine) or oxidatively coupled with a standard amine.[3]
    
Experimental Protocol: Pd-Catalyzed Aminosulfonylation

Valid for: Aryl Iodides + DABSO + Hydrazine/Amine.[3]

  • Reagents: Combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), and Amine (1.2 equiv) in a pressure tube.

  • Catalyst System: Add

    
     (5 mol%) and Ligand (e.g., CataCXium A) (7.5 mol%).
    
  • Solvent/Base: Add Isopropyl alcohol and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to

    
     for 16 hours.
    
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Performance Data
MetricValueNotes
Yield Range 60% – 85%Excellent for accessing complex drug scaffolds.
Atom Economy ModerateLoss of halide and base salts.
FG Tolerance Very HighCompatible with base-sensitive and acid-sensitive groups.

Comparative Analysis & Decision Matrix

Technical Comparison Table
FeatureMethod 1: Sulfonyl Chloride Method 2: Electrochemical Method 3: DABSO/Catalytic
Primary Use Case Large-scale mfg, Simple scaffoldsGreen chemistry, Late-stage functionalizationComplex R-groups, Library synthesis
Reagent Stability Low (Hydrolysis risk)High (Thiols are stable)High (Aryl halides are stable)
Cost Efficiency High (Cheap reagents)High (Electricity is cheap)Low (Pd/Cu catalysts are expensive)
Scalability Proven (Kg to Ton scale)Emerging (Flow chemistry required)Moderate (DABSO cost)
Toxicity Profile High (Genotoxic intermediates)Low (Benign byproducts)Moderate (Heavy metals)
Decision Logic Visualization

SulfonamideDecisionTree Start Start: Choose Substrate CheckCommercial Is Sulfonyl Chloride Commercially Available? Start->CheckCommercial CheckScale Is Scale > 100g? CheckCommercial->CheckScale Yes CheckThiol Is Thiol Available? CheckCommercial->CheckThiol No CheckSensitive Sensitive Functional Groups? CheckScale->CheckSensitive No Method1 Method 1: Sulfonyl Chloride (Standard) CheckScale->Method1 Yes CheckSensitive->Method1 No Method2 Method 2: Electrochemical Coupling (Green/Direct) CheckSensitive->Method2 Yes (Redox stable) CheckThiol->Method2 Yes Method3 Method 3: DABSO/Pd-Catalysis (Modular) CheckThiol->Method3 No (Use Aryl Halide)

Caption: Strategic decision tree for selecting the optimal sulfonamide synthesis pathway based on substrate availability, scale, and functional group sensitivity.

Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways of the three methods, highlighting the specific bond-formation events.

MechanismPathways R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) Inter_SN2 Tetrahedral Intermediate R_SO2_Cl->Inter_SN2 Base Amine Amine (R'-NH2) Amine->Inter_SN2 Inter_Radical Thiy Radical / Disulfide (R-S-S-R) Amine->Inter_Radical Coupling Inter_Pd Pd-Sulfinate (Ar-Pd-SO2) Amine->Inter_Pd Reductive Elim. Thiol Thiol (R-SH) Thiol->Inter_Radical -e (Anode) ArylHalide Aryl Halide (Ar-X) ArylHalide->Inter_Pd Pd(0)/DABSO Product Sulfonamide (R-SO2-NH-R') Inter_SN2->Product -HCl Inter_Radical->Product Oxidation Inter_Pd->Product

Caption: Comparative mechanistic flow showing the distinct intermediates: Tetrahedral (Method 1), Radical/Disulfide (Method 2), and Organometallic (Method 3).

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5][4][6] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Laudadio, G., de Aguirre Adan, K., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[7][5][4][6] Journal of the American Chemical Society, 141(14), 5664–5668. Link[4]

  • Nguyen, B., & Willis, M. C. (2024). DABSO-Based Sulfonamide Synthesis: A Practical Guide. Organic Letters, 26, 5951-5955.[2] Link

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2014). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Angewandte Chemie International Edition, 53(2), 524–528. Link

  • Blum, S. P., et al. (2021).[1] Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines.[1] Angewandte Chemie International Edition, 60(10), 5056–5062.[1] Link

Sources

Cross-Reactivity Profiling of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: A Structural Probe Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Secondary Sulfonamide Distinction

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide represents a critical class of secondary sulfonamide probes.[1] Unlike their primary sulfonamide counterparts (e.g., acetazolamide, sulfamethoxazole), which are potent, promiscuous inhibitors of Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS), this N-substituted scaffold is designed to act as a selectivity filter .

The "N-isopropyl" moiety introduces steric bulk that theoretically disrupts the classic coordination with the Zinc (Zn²⁺) ion in the CA active site. However, reliance on theoretical selectivity is a common failure point in early-stage drug discovery. This guide outlines the mandatory cross-reactivity profiling required to validate this compound as a selective chemical probe, distinguishing its intended activity (likely Kinase or Bromodomain modulation) from the "background noise" of sulfonamide liabilities.

The Cross-Reactivity Landscape

To validate N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, you must systematically rule out the three "Sulfonamide Traps."[1]

Trap A: Carbonic Anhydrase (CA) Promiscuity [2]
  • Mechanism: Primary sulfonamides (-SO₂NH₂) bind Zn²⁺ in the CA active site with nanomolar affinity.[1]

  • The Probe's Status: As a secondary sulfonamide (-SO₂NHR), the N-isopropyl group hinders this binding. However, high-affinity binding can still occur in specific isoforms (e.g., hCA IX or hCA XII ) which have more flexible active sites.

  • Risk: False positives in cell viability assays (due to pH modulation by CA inhibition rather than target engagement).

Trap B: The "Sulfa Allergy" Mimicry
  • Mechanism: Classic sulfa allergy is driven by the N4-arylamine (an unsubstituted aniline at the para position), which metabolizes to a reactive hydroxylamine hapten.

  • The Probe's Status: This compound possesses a para-methyl group, not an amine.[1]

  • Verdict: Low Risk. It is structurally distinct from the immunogenic sulfonylarylamines.[1] Cross-reactivity here is often a misconception, but metabolic oxidation of the methyl group could theoretically generate reactive intermediates.

Trap C: Kinase & Bromodomain Off-Targets
  • Mechanism: The 3-bromo-4-methylbenzene core is a "privileged scaffold" often used to mimic acetyl-lysine (Bromodomains) or occupy hydrophobic pockets in Kinases (e.g., BRAF/MEK inhibitors).[1]

  • Risk: High. The scaffold itself is sticky.

Comparative Profiling Strategy

The following table contrasts the required profiling for this probe against standard controls.

FeatureN-Isopropyl 3-bromo-4-methyl... (The Probe)Acetazolamide (Positive Control)Celecoxib (Negative Control)
Primary Class Secondary SulfonamidePrimary SulfonamideSulfonamide-containing COX-2 Inhibitor
CA Affinity (hCA II) Low/Moderate (Steric clash expected)High (

< 10 nM)
Low (

> 1 µM)
CA Affinity (hCA IX) Unknown (Must Test)High Moderate
Allergy Potential Low (No N4-arylamine)Low High (Contains sulfonamide, but low cross-reactivity)
Profiling Priority 1.[1] hCA Panel 2. Kinome Scan 1. hCA Panel1. COX Isoforms
Experimental Protocols
Protocol A: The "Stop-Light" Carbonic Anhydrase Panel

Objective: Determine if the N-isopropyl group successfully abrogates CA binding.

Methodology: Stopped-Flow CO₂ Hydration Assay.

  • Reagents: Purified recombinant hCA I, hCA II (cytosolic, ubiquitous), and hCA IX (transmembrane, tumor-associated).

  • Substrate: Phenol red indicator with CO₂-saturated water.

  • Reaction:

    • Incubate enzyme + Probe (0.1 nM – 10 µM) for 15 min at 25°C.

    • Rapidly mix with CO₂ solution in a stopped-flow spectrophotometer.

    • Monitor absorbance drop at 557 nm (acidification rate).

  • Validation Criteria:

    • Pass:

      
       > 10 µM against hCA II (indicates successful steric hindrance).
      
    • Fail:

      
       < 100 nM (indicates the probe is a "dirty" sulfonamide).
      
Protocol B: In Silico Steric Clash Validation

Objective: Visualize the mechanism of selectivity before wet-lab work.

  • Template: Retrieve PDB structure 3K34 (hCA II complexed with a sulfonamide).[1]

  • Docking: Dock N-Isopropyl 3-bromo-4-methylbenzenesulfonamide into the active site.[1]

  • Analysis: Measure the distance between the sulfonamide Nitrogen and the Zn²⁺ ion.

    • Primary Sulfonamide:[3][4] N-Zn distance ~1.9–2.1 Å (Coordination).

    • Secondary Sulfonamide: Check for steric clash between the Isopropyl group and residues Val121 or Leu198 . If no clash is observed, the compound is likely a CA inhibitor.

Visualizing the Profiling Logic

The following diagrams illustrate the decision-making process and the structural logic.

Diagram 1: The Profiling Workflow

This flowchart guides the researcher through the "Go/No-Go" decisions based on cross-reactivity data.

ProfilingWorkflow Start Compound: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Step1 Tier 1: hCA II Inhibition Assay (The 'Litmus Test') Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Fail1 STOP: Compound is a Non-Selective CA Inhibitor Decision1->Fail1 Yes (Dirty) Pass1 PASS: Steric Hindrance Confirmed Decision1->Pass1 No (Clean) Step2 Tier 2: Target Engagement (Kinase/Bromodomain Scan) Pass1->Step2 Step3 Tier 3: Safety/ADME (CYP2C9 Inhibition) Step2->Step3 Final VALIDATED PROBE Ready for Biological Use Step3->Final

Caption: Tiered profiling workflow ensuring the N-isopropyl moiety functions as an effective selectivity filter against Carbonic Anhydrase off-targets.

Diagram 2: Structural Mechanism of Selectivity

This diagram contrasts the binding mode of a generic primary sulfonamide vs. the N-isopropyl variant.

BindingMechanism cluster_Primary Primary Sulfonamide (Promiscuous) cluster_Secondary N-Isopropyl Variant (Selective) P_Ligand R-SO2-NH2 P_Zinc Zn2+ (Active Site) P_Ligand->P_Zinc Strong Coordination (High Affinity) S_Ligand R-SO2-NH-iPr S_Zinc Zn2+ (Active Site) S_Ligand->S_Zinc Blocked/Weak S_Clash Steric Clash (Val121/Leu198) S_Ligand->S_Clash Isopropyl Group Interference

Caption: Mechanistic comparison showing how the N-isopropyl group sterically hinders Zinc coordination, theoretically reducing CA affinity.

References
  • Supuran, C. T. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. Link

  • Matulis, D., et al. (2021).[4] Thermodynamics of N-substituted sulfonamide binding to Carbonic Anhydrase. Biophysical Journal. Link

  • PubChem Compound Summary. N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. Link

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Ortho, Meta, and Para Isomers of Brominated N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Identification in Pharmaceutical Development

In the landscape of drug discovery and development, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a benzene ring—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The brominated N-isopropylbenzenesulfonamide scaffold is of significant interest in medicinal chemistry, and the ability to unequivocally distinguish between its ortho, meta, and para isomers is a critical quality control step in synthesis and process development.

This guide provides a comprehensive comparison of the spectroscopic signatures of 2-bromo-, 3-bromo-, and 4-bromo-N-isopropylbenzenesulfonamide. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that allow for confident identification of each isomer. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for their analytical workflows.

The Analytical Workflow: A Systematic Approach to Isomer Identification

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Identification Prep Dissolve Isomer Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR Infrared (IR) Spectroscopy Prep->IR MS Mass Spectrometry (MS) Prep->MS Compare Compare Spectral Data: - Chemical Shifts & Splitting (NMR) - Vibrational Frequencies (IR) - m/z & Isotope Patterns (MS) NMR->Compare IR->Compare MS->Compare Identify Unambiguous Isomer Identification (Ortho, Meta, or Para) Compare->Identify

Caption: General workflow for spectroscopic isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Proton Environments

The substitution pattern on the benzene ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons. The isopropyl group, –CH(CH₃)₂, serves as a consistent internal reference, typically appearing as a septet for the CH proton and a doublet for the two equivalent CH₃ groups.[1]

Key Differentiators in the Aromatic Region (typically ~7.0-8.0 ppm):

  • para-Isomer (4-bromo-N-isopropylbenzenesulfonamide): Exhibits the simplest and most diagnostic pattern. Due to the molecule's symmetry, the four aromatic protons appear as two distinct sets of two equivalent protons. This results in two clean doublets, often referred to as an AA'BB' system, which is a hallmark of 1,4-disubstitution.

  • ortho-Isomer (2-bromo-N-isopropylbenzenesulfonamide): Displays the most complex pattern. All four aromatic protons are chemically non-equivalent and are adjacent to other protons, leading to a series of complex multiplets. The proton adjacent to both the bromine and sulfonamide groups will be the most downfield.[2]

  • meta-Isomer (3-bromo-N-isopropylbenzenesulfonamide): Shows a pattern of intermediate complexity. One proton is situated between the two substituents, appearing as a distinct singlet or narrow triplet. The other three protons will appear as complex multiplets, but the overall pattern is distinguishable from the ortho isomer.

G cluster_isomers cluster_patterns ortho Ortho ortho_pattern Four complex multiplets ortho->ortho_pattern Leads to meta Meta meta_pattern One singlet/narrow triplet, three complex multiplets meta->meta_pattern Leads to para Para para_pattern Two distinct doublets (AA'BB') para->para_pattern Leads to

Caption: Relationship between isomer structure and ¹H NMR pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

Assignment ortho-Isomer meta-Isomer para-Isomer
Aromatic-H ~7.5 - 8.2 (4H, m) ~7.4 - 8.1 (4H, m) ~7.7 - 7.9 (4H, 2 x d)
NH ~5.0 (1H, d) ~5.0 (1H, d) ~5.0 (1H, d)
CH (isopropyl) ~3.5 (1H, septet) ~3.5 (1H, septet) ~3.5 (1H, septet)
CH₃ (isopropyl) ~1.2 (6H, d) ~1.2 (6H, d) ~1.2 (6H, d)

(Note: Chemical shifts are approximate and can vary with solvent and concentration.)

¹³C NMR Spectroscopy: A Carbon Count

¹³C NMR spectroscopy differentiates isomers based on the number of unique carbon environments, which is determined by molecular symmetry.

  • para-Isomer: High symmetry results in only 4 signals for the 6 aromatic carbons (C1 and C4 are quaternary, C2/C6 and C3/C5 are pairs of equivalent carbons).

  • ortho-Isomer: No symmetry in the aromatic ring means all 6 aromatic carbons are unique and will produce 6 distinct signals.

  • meta-Isomer: Like the ortho isomer, the lack of symmetry results in 6 unique signals for the aromatic carbons.

While both ortho and meta isomers show 6 aromatic signals, the chemical shift of the carbon directly bonded to bromine (C-Br) can be a key differentiator. The electronic environment and steric effects in the ortho position will cause its carbon signals to differ from those in the meta isomer.[3]

Table 2: Predicted ¹³C NMR Data

Isomer Number of Aromatic Signals Key Differentiating Feature
ortho 6 Unique chemical shifts for all 6 carbons.
meta 6 Unique chemical shifts, distinct from ortho.

| para | 4 | Fewer signals due to C₂ symmetry. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational frequencies of covalent bonds.[4] While many of the fundamental peaks for the N-isopropylbenzenesulfonamide core will be common to all three isomers, the "fingerprint region" (below 1500 cm⁻¹) can reveal differences related to the substitution pattern.

Key Vibrational Bands:

  • N-H Stretch: A moderate peak around 3300-3200 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (from the isopropyl group).

  • S=O Asymmetric & Symmetric Stretch: Two very strong, characteristic absorptions around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[5] These are hallmarks of a sulfonamide group.

  • C-Br Stretch: A moderate to strong absorption in the 690-515 cm⁻¹ range.[6]

  • Aromatic C-H Out-of-Plane Bending: This is the most diagnostic region. The pattern of absorption between ~900-650 cm⁻¹ is highly dependent on the substitution pattern of the benzene ring.[7]

    • para: A strong band typically appears between 810-840 cm⁻¹.

    • ortho: A strong band typically appears between 735-770 cm⁻¹.

    • meta: Two bands are often observed, one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹.

Table 3: Key Diagnostic IR Frequencies (cm⁻¹)

Vibration ortho-Isomer meta-Isomer para-Isomer
S=O Asymmetric ~1350 ~1350 ~1350
S=O Symmetric ~1160 ~1160 ~1160

| C-H Bending (out-of-plane) | ~750 | ~690 & ~780 | ~820 |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.

Key Features:

  • Molecular Ion (M⁺): All three isomers have the same molecular weight. A crucial feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.54:49.46 ratio.[8] This results in two peaks of nearly equal intensity for the molecular ion: M⁺ and (M+2)⁺. This immediately confirms the presence of one bromine atom in the molecule.

  • Fragmentation: While the primary fragmentation may be similar for all isomers, the relative intensities of fragment ions can sometimes differ. Common fragmentation pathways for N-isopropylbenzenesulfonamides include:

    • Loss of an isopropyl radical (•CH(CH₃)₂)

    • Loss of propene (C₃H₆) via McLafferty rearrangement.

    • Cleavage of the S-N bond.

    • Loss of SO₂.

    • Loss of the bromine radical (•Br).

The stability of the resulting carbocations can be influenced by the isomer's structure, potentially leading to subtle differences in the mass spectrum. However, for definitive isomer identification, MS is best used to confirm molecular weight and elemental composition (especially the presence of bromine) in conjunction with NMR.[9]

Experimental Protocols

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the brominated N-isopropylbenzenesulfonamide isomer.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer.

NMR Data Acquisition
  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 8 or 16) should be acquired to ensure a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Lower the press and apply consistent pressure to ensure good contact.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Acquire the mass spectrum using a standard EI voltage of 70 eV.

  • Scan a mass range appropriate for the compound (e.g., m/z 40-350).

Conclusion

The differentiation of ortho, meta, and para isomers of brominated N-isopropylbenzenesulfonamide is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , providing unambiguous identification through the unique splitting patterns of the aromatic protons. ¹³C NMR corroborates this by revealing the number of unique carbon environments based on molecular symmetry. Infrared spectroscopy offers strong supporting evidence, particularly through the diagnostic C-H out-of-plane bending vibrations in the fingerprint region. Finally, Mass Spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic signature. By integrating the data from these orthogonal techniques, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and quality of their materials for further development.

References

Sources

Assessing the Metabolic Stability of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide represents a distinct class of halogenated sulfonamide scaffolds often utilized as intermediates in the synthesis of antiviral agents, proteolysis targeting chimeras (PROTACs), and ion channel modulators.[1] While its primary sulfonamide core offers robust chemical stability, the introduction of an N-isopropyl group and a benzylic methyl substituent creates specific metabolic liabilities that must be assessed early in the drug discovery cascade.[1]

This guide provides a technical framework for evaluating the metabolic stability of this compound. Unlike standard comparisons that rely on existing literature values, this document establishes a predictive and experimental protocol to benchmark this specific molecule against industry-standard high-clearance and low-clearance controls.

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of the molecule is the first step in predicting its metabolic fate. The combination of a lipophilic halogen and an alkyl side chain suggests a compound with moderate-to-high membrane permeability, making it a likely substrate for hepatic CYP450 enzymes.[1]

PropertyValue (Predicted/Calculated)Impact on Metabolism
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

--
Molecular Weight ~292.19 DaLow MW favors rapid absorption; likely cleared by metabolism rather than biliary excretion.
LogP (Octanol/Water) ~3.2 – 3.5High lipophilicity increases affinity for CYP450 active sites (hydrophobic binding pockets).[1]
PSA (Polar Surface Area) ~46 ŲGood membrane permeability; likely Class II (BCS) behavior.[1]
Key Functional Groups Aryl Halide, Sulfonamide, AlkylMetabolic Soft Spots: Benzylic methyl, N-isopropyl group.

Predictive Metabolic Profiling

Before initiating wet-lab experiments, a structural analysis reveals the probable clearance mechanisms.[1] This compound contains two primary "soft spots" vulnerable to Phase I oxidative metabolism.[1]

Mechanism 1: Benzylic Oxidation (Major Pathway)

The methyl group at the para-position (relative to the sulfonamide) is electronically activated by the aromatic ring.[1] CYP450 isoforms (specifically CYP2C9 and CYP3A4) are likely to hydroxylate this position.[1]

  • Reaction:

    
    
    
  • Outcome: Formation of a carboxylic acid metabolite, which is highly polar and rapidly excreted.[1]

Mechanism 2: N-Dealkylation (Minor/Secondary Pathway)

The N-isopropyl group is susceptible to oxidative dealkylation.[1]

  • Reaction: Hydroxylation of the isopropyl ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -carbon followed by hemiaminal collapse.
    
  • Outcome: Release of acetone and the primary sulfonamide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
Visualization: Predicted Metabolic Map

The following diagram illustrates the oxidative cascade anticipated for this molecule.

MetabolicPathway Parent Parent Compound (N-Isopropyl 3-bromo-4-methyl...) Metabolite1 Metabolite M1 (Benzylic Alcohol) Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite3 Metabolite M3 (Primary Sulfonamide) Parent->Metabolite3 CYP450 (N-Dealkylation) Acetone Byproduct (Acetone) Parent->Acetone Leaving Group Metabolite2 Metabolite M2 (Carboxylic Acid) Metabolite1->Metabolite2 ADH/ALDH (Oxidation)

Figure 1: Predicted Phase I metabolic pathways showing benzylic oxidation (M1/M2) and N-dealkylation (M3).[1]

Comparative Framework: Benchmarking Performance

To objectively assess the stability of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide, it must be screened alongside reference standards.[1] The table below defines the expected performance metrics.

Compound ClassReference StandardExpected ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(HLM)
Expected

(

)
Comparison Logic
High Clearance Verapamil < 15 min> 50If test compound matches Verapamil, it is metabolically unstable and requires structural optimization (e.g., replacing methyl with -CF3).
Moderate Clearance Propranolol 20 – 60 min15 – 50If test compound falls here, it is acceptable for lead optimization but may require formulation aid.
Low Clearance Warfarin > 120 min< 10If test compound matches Warfarin, it is highly stable , likely suitable for once-daily dosing.[1]
Test Compound N-Iso 3-Br-4-MePredicted: 25-45 min Predicted: 20-40 The benzylic methyl is the liability.[1] It will likely show moderate clearance, faster than naked sulfonamides but slower than esters.[1]

Experimental Protocol: Microsomal Stability Assay

This protocol serves as the definitive method for validating the metabolic stability of the compound. It uses Human Liver Microsomes (HLM) to simulate hepatic Phase I metabolism.[1]

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Methodology
  • Preparation : Dilute test compound to 1 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be < 0.1%.
    
  • Pre-Incubation : Mix compound with microsomes (final protein conc.[1] 0.5 mg/mL) and pre-warm at 37°C for 5 minutes.

  • Initiation : Add NADPH (final conc. 1 mM) to start the reaction.[1]

    • Control: Run a parallel incubation without NADPH to assess chemical instability (hydrolysis).

  • Sampling : Remove aliquots (50

    
    ) at 
    
    
    
    minutes.
  • Quenching : Immediately dispense aliquots into 150

    
     ice-cold Acetonitrile/IS. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis : Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion transition (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     fragment).
    
Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.[2][3]



Visualization: Assay Workflow

AssayWorkflow cluster_sampling Sampling Timepoints Step1 Step 1: Prepare Master Mix (Buffer + HLM + Compound) Step2 Step 2: Pre-warm @ 37°C (5 mins) Step1->Step2 Step3 Step 3: Initiate Reaction (Add NADPH) Step2->Step3 T0 T=0 min Step3->T0 T15 T=15 min Step3->T15 T30 T=30 min Step3->T30 T60 T=60 min Step3->T60 Step4 Step 4: Quench (ACN + Internal Std) T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 Step 5: LC-MS/MS Analysis (Calculate % Remaining) Step4->Step5

Figure 2: Standard operating procedure for microsomal stability screening.

Interpretation & Troubleshooting

  • Rapid Loss without NADPH? If the compound disappears in the absence of NADPH, it is chemically unstable (likely hydrolysis of the sulfonamide bond, though rare for this scaffold).

  • Biphasic Curve? Indicates enzyme inactivation or product inhibition.[1] Use initial rate (first 15 mins) for calculations.

  • Low Recovery? The high LogP (~3.[1]5) may cause non-specific binding to the plastic plate.[1] Use glass-coated plates or add 0.01% BSA to the buffer (note: BSA affects ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     calculation).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Authoritative text on ADME optimization).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes.[1] Drug Metabolism and Disposition, 27(11), 1350-1359.[1]

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance and protein binding data using a "well-stirred" model.[1] Drug Metabolism and Disposition, 33(9), 1304-1311.[1]

  • PubChem. Compound Summary for Benzenesulfonamide derivatives. National Library of Medicine.[1] [1][4]

Sources

Confirming the molecular identity of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and drug discovery researchers. It prioritizes methodological rigor, comparative analysis of analytical techniques, and self-validating experimental design.

Executive Summary

Confirming the molecular identity of halogenated sulfonamides—specifically N-Isopropyl 3-bromo-4-methylbenzenesulfonamide —requires a multi-dimensional analytical approach. While Nuclear Magnetic Resonance (NMR) provides structural certainty, it lacks the sensitivity required for trace impurity profiling or pharmacokinetic (PK) studies.

This guide compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional spectroscopic alternatives. It establishes a validated protocol for distinguishing the target compound from its structural isomers (e.g., N-propyl analogs) and debrominated impurities, utilizing the unique isotopic signature of bromine and specific fragmentation pathways.

Molecular Profile & Analytical Challenges

The target molecule combines a sulfonamide core with a halogenated toluene ring. The primary analytical challenge lies in differentiating the N-isopropyl group from its linear N-propyl isomer and verifying the presence of the bromine atom at the correct position relative to the methyl group.

PropertySpecificationAnalytical Implication
Formula C₁₀H₁₄BrNO₂SMonoisotopic mass must be calculated using ⁷⁹Br.
Exact Mass 291.00 (⁷⁹Br) / 293.00 (⁸¹Br)Distinct 1:1 doublet required in MS spectrum.
Polarity Moderate (LogP ~2.5 - 3.0)Retains well on C18; Phenyl-Hexyl offers better selectivity.
Acidity Weakly Acidic (NH proton)Ionizable in both ESI(+) and ESI(-) modes.
Comparative Analysis: LC-MS vs. Alternatives

Why choose LC-MS over established structural techniques?

FeatureLC-MS (Proposed) ¹H-NMR (Alternative) FT-IR (Alternative)
Sensitivity High (ng/mL range)Low (mg required)Moderate
Isomer Resolution High (via Chromatographic RT)Definitive (via Coupling Constants)Poor (Fingerprint overlap)
Matrix Tolerance Excellent (with extraction)Poor (requires pure sample)Poor
Throughput High (mins/sample)Low (mins-hours/sample)High
Identity Confirmation Mass + Isotope + RT Chemical ShiftFunctional Groups only

Verdict: While NMR is superior for de novo structure elucidation, LC-MS is the performance leader for routine identification, purity confirmation, and biological matrix analysis due to its sensitivity and separation power.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol includes "self-validating" checkpoints—specific data markers that must be present to confirm success.

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1.0 mg of substance in 1.0 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1.0 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Blank: 50:50 Water:Methanol + 0.1% Formic Acid (Critical for background subtraction).

Chromatographic Conditions (LC)

We recommend a Phenyl-Hexyl column over standard C18. The π-π interactions between the phenyl phase and the brominated aromatic ring of the analyte provide superior selectivity against non-halogenated impurities.

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (MS)[3][5][6]
  • Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Positive (+) . (While negative mode works for sulfonamides, positive mode [M+H]⁺ typically yields richer fragmentation data for alkyl chain identification).

  • Scan Range: m/z 100 – 500.

  • Key Transitions (MRM for Quantitation):

    • Quantifier: 292.0 -> 155.0 (Loss of SO₂ + NH-iPr group).

    • Qualifier: 292.0 -> 250.0 (Loss of Isopropyl group).

Results & Discussion: Confirming Identity

The Bromine Signature (Isotopic Validation)

The most immediate confirmation of identity is the mass spectral envelope. Unlike non-halogenated compounds, bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio.[6]

  • Checkpoint 1: You must observe two molecular ion peaks of approximately equal intensity at m/z 292 ([M+H]⁺ with ⁷⁹Br) and m/z 294 ([M+H]⁺ with ⁸¹Br).

  • Failure Mode: If the peak at m/z 294 is <10% of the base peak, the compound is likely the debrominated impurity (N-Isopropyl 4-methylbenzenesulfonamide).

Regioisomeric Discrimination (N-iPr vs. N-nPr)

The N-propyl isomer (linear chain) is a common synthetic impurity.

  • Chromatographic Separation: On a Reverse Phase column, the branched isopropyl group reduces the effective hydrophobic surface area compared to the linear propyl group.

  • Result: The target (N-Isopropyl) will elute earlier (lower Retention Time) than the N-propyl isomer.

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) provides the structural fingerprint.

  • Precursor: m/z 292 (⁷⁹Br isotope).

  • Fragment A (m/z 250): Loss of the isopropyl alkene (propene, -42 Da) via McLafferty-type rearrangement or simple neutral loss, leaving the primary sulfonamide.

  • Fragment B (m/z 155/157): Cleavage of the S-N bond and loss of SO₂, generating the characteristic tropylium-like cation (3-bromo-4-methylphenyl cation). The retention of the Br isotope pattern (155/157) in this fragment confirms the halogen is on the ring, not the amine.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for confirming identity and rejecting common impurities.

AnalysisWorkflow Start Unknown Sample (Candidate: N-Isopropyl 3-bromo-4-methylbenzenesulfonamide) LC_Step LC Separation (Phenyl-Hexyl Column) Start->LC_Step MS_Step MS Full Scan (ESI Positive) LC_Step->MS_Step Isotope_Check Check Isotope Pattern (m/z 292 & 294) MS_Step->Isotope_Check RT_Check Check Retention Time (vs. Linear Isomer) Isotope_Check->RT_Check 1:1 Doublet Present Fail_Debromo REJECT Impurity: Debrominated Analog Isotope_Check->Fail_Debromo Single Peak (m/z 214) Confirmed IDENTITY CONFIRMED Target Molecule RT_Check->Confirmed RT < Linear Std Fail_Isomer REJECT Impurity: N-Propyl Isomer RT_Check->Fail_Isomer RT > Target (Late Eluter)

Figure 1: Logical decision tree for validating molecular identity, highlighting critical checkpoints for isotopic pattern and retention time.

MS/MS Fragmentation Pathway

The specific fragmentation confirms the connectivity of the substructures.

Fragmentation Parent Parent Ion [M+H]+ m/z 292 / 294 (1:1 Ratio) Frag1 Des-Isopropyl [M+H - C3H6]+ m/z 250 / 252 Parent->Frag1 - Propene Frag2 Ring Cation [C7H6Br]+ m/z 155 / 157 (Base Peak) Parent->Frag2 Direct Cleavage (High Energy) Frag1->Frag2 - SO2 - NH3 SO2 Neutral Loss SO2 (-64 Da) Propene Neutral Loss Propene (-42 Da)

Figure 2: Proposed ESI(+) fragmentation pathway. The persistence of the bromine doublet (1:1) in the m/z 155 fragment confirms the halogen's location on the aromatic ring.

References

  • Klagkou, K., et al. (2003).[3][5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2022). Isotope Abundance: Bromine and Chlorine Signatures in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: N-Methylbenzenesulfonamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Isopropyl 3-bromo-4-methylbenzenesulfonamide. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from authoritative sources.

Section 1: Understanding the Risks

N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. While specific toxicological data for this exact compound is limited, the available safety data sheets (SDS) for it and structurally similar compounds indicate several potential hazards that must be addressed through rigorous safety protocols.[1][2][3]

1.1 Hazard Identification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of analogous compounds, N-Isopropyl 3-bromo-4-methylbenzenesulfonamide should be handled as a substance with the following potential hazards:[2][3]

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2][3]

Additionally, as a sulfonamide, there is a potential for allergic reactions in sensitized individuals.[4][5]

1.2 Physical and Chemical Properties

A summary of the known physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO₂S[6]
Molecular Weight 292.2 g/mol [6]
CAS Number 1182913-23-0[6]
Physical State Solid (assumed based on similar compounds)[1][2]
Storage Room temperature, in a dry, cool, and well-ventilated place.[1][3]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling N-Isopropyl 3-bromo-4-methylbenzenesulfonamide.[7][8][9]

2.1 Eye and Face Protection

  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Rationale: This is crucial to prevent contact with the eyes, which can cause serious irritation.[2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][10]

2.2 Skin Protection

  • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1] Nitrile gloves are a suitable option for protection against solvents, oils, greases, and limited exposure to acids and bases.[7] Always wash and dry hands after removing gloves.[1]

  • Protective Clothing: Wear a lab coat or fire/flame resistant and impervious clothing to prevent skin contact.[1]

2.3 Respiratory Protection

  • Requirement: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1]

  • Rationale: As the compound may cause respiratory irritation, it is essential to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][2][3]

Section 3: Operational Protocols - Safe Handling from Start to Finish

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.

3.1 Engineering Controls

  • Ventilation: Always handle N-Isopropyl 3-bromo-4-methylbenzenesulfonamide in a well-ventilated place.[1] The use of a chemical fume hood is highly recommended to control airborne concentrations.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.2 Safe Handling Practices

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[2]

3.3 Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store apart from foodstuff containers.[1]

Section 4: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

4.1 First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[11]

4.2 Spill Management

In the case of a spill, follow a structured response to contain and clean the affected area.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain collect Collect Spilled Material (Use spark-proof tools) contain->collect decontaminate Decontaminate the Area (Use appropriate solvent and soap & water) collect->decontaminate package Package Waste (In a suitable, labeled, closed container) decontaminate->package dispose Dispose of Waste (Follow institutional guidelines for halogenated organic waste) package->dispose end Spill Managed dispose->end

Caption: Workflow for managing a chemical spill.

Section 5: Disposal Plan - Responsible Stewardship

Proper disposal of N-Isopropyl 3-bromo-4-methylbenzenesulfonamide and its containers is an essential part of the laboratory workflow to prevent environmental contamination.[1]

5.1 Chemical Waste

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge to sewer systems.[1]

  • Waste containing this compound should be treated as halogenated organic waste.[12]

5.2 Contaminated Packaging

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

References

  • Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. Cole-Parmer. Available from: [Link]

  • N-Isopropyl 4-bromo-3-methylbenzamide. Pharmaffiliates. Available from: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. (2025-02-26). Available from: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available from: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. (2025-10-23). Available from: [Link]

  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. Available from: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025-07-02). Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. (1983-12). Available from: [Link]

  • Bromine water - disposal. Chemtalk. Available from: [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. (2025-04-08). Available from: [Link]

  • Sulfonamides General Statement Monograph for Professionals. Drugs.com. Available from: [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Available from: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021-07-06). Available from: [Link]

  • RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. ScienceDirect. (2024-06-28). Available from: [Link]

  • 3-Bromo-4-propylphenol. PubChem. Available from: [Link]

  • N-(3-bromopropyl)-4-methylbenzenesulfonamide. Chemsrc. (2025-08-25). Available from: [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropyl 3-bromo-4-methylbenzenesulfonamide
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N-Isopropyl 3-bromo-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.